SR9238
Description
Structure
3D Structure
Propriétés
IUPAC Name |
ethyl 5-[[[4-(3-methylsulfonylphenyl)phenyl]methyl-(2,4,6-trimethylphenyl)sulfonylamino]methyl]furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33NO7S2/c1-6-38-31(33)29-15-14-27(39-29)20-32(41(36,37)30-22(3)16-21(2)17-23(30)4)19-24-10-12-25(13-11-24)26-8-7-9-28(18-26)40(5,34)35/h7-18H,6,19-20H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZWHJYZJWLTAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CN(CC2=CC=C(C=C2)C3=CC(=CC=C3)S(=O)(=O)C)S(=O)(=O)C4=C(C=C(C=C4C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33NO7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the LXRβ Inverse Agonist Activity of SR9238
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of SR9238, a potent and liver-selective Liver X Receptor (LXR) inverse agonist. It details the compound's mechanism of action, quantitative pharmacological data, and the experimental protocols used to characterize its activity, with a particular focus on its interaction with LXRβ.
Introduction: Liver X Receptors and Therapeutic Targeting
Liver X Receptors (LXRα and LXRβ) are ligand-activated nuclear receptors that play a pivotal role in regulating cholesterol, lipid, and carbohydrate metabolism.[1][2][3] The two isoforms, LXRα (NR1H3) and LXRβ (NR1H2), form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes.[4][5] While LXRα is predominantly expressed in the liver, intestines, adipose tissue, and kidneys, LXRβ is expressed ubiquitously.[3][6][7]
Activation of LXRs by endogenous oxysterols or synthetic agonists promotes reverse cholesterol transport, which is anti-atherogenic.[5][8] However, it also potently stimulates hepatic de novo lipogenesis by upregulating key genes like Sterol Regulatory Element-Binding Protein 1c (SREBPF1, or SREBP-1c) and Fatty Acid Synthase (FASN), leading to undesirable side effects like hepatic steatosis and hypertriglyceridemia.[2][8]
This dual function has spurred the development of LXR inverse agonists, compounds that suppress the basal transcriptional activity of LXRs.[2] Unlike antagonists that simply block agonist binding, inverse agonists stabilize a receptor conformation that actively recruits co-repressor proteins, thereby repressing target gene expression.[2] this compound was developed as a potent, liver-selective LXR inverse agonist to suppress lipogenesis without affecting peripheral LXRβ functions, offering a promising therapeutic strategy for metabolic diseases like non-alcoholic steatohepatitis (NASH) and alcoholic liver disease (ALD).[6][9][10][11]
Core Mechanism of Action of this compound
This compound functions by binding to the LXR ligand-binding domain and inducing a conformational change that promotes the dissociation of co-activators and enhances the recruitment of co-repressor complexes, such as those containing Nuclear Receptor Co-repressor 1 (NCoR).[8][12] This active recruitment of co-repressors to the LXR/RXR heterodimer on the LXRE leads to the transcriptional suppression of target genes. Key genes downregulated by this compound include SREBF1 (SREBP-1c), FASN, and SCD1, which are central drivers of hepatic lipogenesis.[6][8][13]
Figure 1: Mechanism of LXRβ Inverse Agonism by this compound.
Quantitative Data Presentation
The activity of this compound has been quantified through various biochemical and cell-based assays. The data below is compiled from multiple studies to provide a comparative summary.
Table 1: In Vitro Activity of this compound
| Assay Type | Target | Parameter | Value (nM) | Reference |
|---|---|---|---|---|
| Cell-based Co-transfection | LXRβ | IC₅₀ | 40 - 43 | [8][12] |
| Cell-based Co-transfection | LXRα | IC₅₀ | 210 - 214 | [8][12] |
| Co-repressor Recruitment | LXRβ + NCoR ID1 | EC₅₀ | 13 | [3] |
| Co-repressor Recruitment | LXRα + NCoR ID1 | EC₅₀ | 33 | [3] |
| Co-repressor Recruitment | LXRβ + NCoR ID2 | EC₅₀ | 93 | [3] |
| Co-repressor Recruitment | LXRα + NCoR ID2 | EC₅₀ | >10,000 |[3] |
Table 2: In Vivo Efficacy and Gene Expression Modulation
| Model | Treatment | Key Finding | Effect | Reference |
|---|---|---|---|---|
| Diet-Induced Obese Mice | This compound | Hepatic Inflammation | ~80% reduction in Tnfa expression | [12] |
| Diet-Induced Obese Mice | This compound | Hepatic Inflammation | >95% reduction in Il1b expression | [12] |
| ob/ob Mice on NASH Diet | 30 mg/kg/day this compound | Hepatic Fibrosis | ~90% reduction in collagen deposition | [6] |
| ob/ob Mice on NASH Diet | 30 mg/kg/day this compound | Hepatic Lipogenesis | Significant reduction in srebf1, scd1, cd36 | [6] |
| Alcoholic Liver Disease Mice | This compound | Hepatic Lipogenesis | Significant suppression of Fasn and Srebf1c | [9][13] |
| HepG2 Cells | this compound | Gene Expression | Significant decrease in Fasn and Srebp1c mRNA |[12] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays central to characterizing this compound.
This assay quantifies the ability of a compound to suppress the basal transcriptional activity of LXRβ.
-
Cell Line: Human Embryonic Kidney (HEK293T) cells.
-
Reagents:
-
Expression plasmid for full-length human LXRβ.
-
Reporter plasmid containing multiple LXR response elements (LXREs) upstream of a luciferase gene.
-
Transfection reagent (e.g., Lipofectamine 2000).
-
DMEM with 10% Fetal Bovine Serum.
-
This compound stock solution in DMSO.
-
Luciferase assay substrate (e.g., Promega ONE-Glo).
-
-
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will reach ~80-90% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the LXRβ expression plasmid and the LXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. An empty vector can be used as a control.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Lysis and Measurement: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize luciferase readings to a co-transfected control plasmid (e.g., β-galactosidase) or total protein content. Plot the normalized data against the logarithm of this compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Figure 2: Workflow for a Cell-Based LXRβ Reporter Assay.
This assay measures the ability of this compound to promote the interaction between the LXRβ ligand-binding domain (LBD) and a peptide derived from the NCoR co-repressor.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used.
-
Reagents:
-
Recombinant, purified GST-tagged LXRβ-LBD.
-
Europium-labeled anti-GST antibody (Donor).
-
Biotinylated peptide corresponding to the NCoR interaction domain (ID1 or ID2) (e.g., Biotin-SPSSHSSLTERHKILHRLLQEGSPS).
-
Streptavidin-Allophycocyanin (SA-APC) (Acceptor).
-
This compound stock solution in DMSO.
-
Assay buffer.
-
-
Protocol:
-
Reaction Setup: In a 384-well plate, add assay buffer, GST-LXRβ-LBD, and serial dilutions of this compound.
-
Incubation 1: Incubate for 30 minutes at room temperature.
-
Add Detection Reagents: Add a pre-mixed solution of the biotinylated NCoR peptide, Eu-anti-GST antibody, and SA-APC.
-
Incubation 2: Incubate for 1-2 hours at room temperature, protected from light.
-
Measurement: Read the plate on a TR-FRET capable plate reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor). Plot the ratio against the logarithm of this compound concentration to determine the EC₅₀ value for co-repressor peptide recruitment.
-
This method is used to confirm the effect of this compound on the transcription of LXR target genes in a physiologically relevant cell line.
-
Cell Line: Human hepatoma cells (HepG2).
-
Reagents:
-
This compound stock solution in DMSO.
-
RNA extraction kit (e.g., Qiagen RNeasy).
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit).
-
qPCR master mix (e.g., SYBR Green).
-
Validated primers for target genes (FASN, SREBF1) and a housekeeping gene (GAPDH).
-
-
Protocol:
-
Cell Culture and Treatment: Culture HepG2 cells and treat with this compound or vehicle for 24-48 hours.
-
RNA Isolation: Harvest cells and isolate total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a SYBR Green master mix.
-
Data Analysis: Analyze the results using the ΔΔCt method.[6] Normalize the expression of target genes to the housekeeping gene and present the data as a fold change relative to the vehicle-treated control.
-
Logical Relationship of this compound's Biological Effects
The biochemical activity of this compound initiates a cascade of cellular and physiological events, linking its molecular interaction to its therapeutic potential.
References
- 1. This compound | CAS 1416153-62-2 | Cayman Chemical | Biomol.com [biomol.com]
- 2. What are LXR inverse agonists and how do they work? [synapse.patsnap.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases [frontiersin.org]
- 6. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liver X Receptor Inverse Agonist SR9243 Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Hepatotoxicity by a LXR Inverse Agonist in a Model of Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A liver-selective LXR inverse agonist that suppresses hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
The Structure-Activity Relationship of SR9238: A Technical Guide for LXR Inverse Agonism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of SR9238, a potent and liver-selective inverse agonist of the Liver X Receptors (LXRα and LXRβ). This compound has emerged as a valuable chemical probe for studying LXR biology and a potential therapeutic agent for metabolic diseases such as non-alcoholic steatohepatitis (NASH) and alcoholic liver disease (ALD). This document details the molecular interactions, quantitative biological data, and experimental methodologies associated with this compound and its analogs, offering a comprehensive resource for researchers in the field.
Introduction to this compound and Liver X Receptors
Liver X Receptors are nuclear receptors that play a pivotal role in regulating cholesterol, lipid, and glucose metabolism.[1] They function as ligand-activated transcription factors, forming heterodimers with the Retinoid X Receptor (RXR) to control the expression of target genes. While LXR agonists have been explored for their therapeutic potential, their tendency to induce hepatic lipogenesis has limited their clinical utility.[2] this compound represents a significant advancement as a first-in-class LXR inverse agonist that suppresses the basal transcriptional activity of LXRs, thereby reducing the expression of lipogenic genes.[3][4]
Molecular Mechanism of Action
This compound exerts its inverse agonist activity by modulating the interaction of LXR with transcriptional coregulators. In the absence of an activating ligand, LXR is bound to DNA at LXR response elements (LXREs) in complex with corepressor proteins like the Nuclear Receptor Corepressor (NCoR), which maintains a repressive chromatin state. This compound stabilizes this repressive complex.[5]
Biochemical assays have demonstrated that this compound binding to LXRα and LXRβ enhances the recruitment of NCoR-derived CoRNR box peptides.[6] This increased interaction with corepressors prevents the recruitment of coactivators, leading to the suppression of LXR target gene transcription.[6] Key genes downregulated by this compound include those involved in de novo lipogenesis, such as Fatty Acid Synthase (FASN) and Sterol Regulatory Element-Binding Protein 1c (SREBP1c).[5][7]
Structure-Activity Relationship (SAR) of this compound and its Analogs
The chemical structure of this compound is central to its activity and liver-selective profile. A key feature is the presence of a labile ester group.[8] This ester is rapidly metabolized in vivo to its corresponding carboxylic acid, SR10389, which is inactive.[8] This metabolic inactivation outside the liver and intestine is a crucial design element that contributes to its liver specificity and minimizes potential peripheral side effects.[8]
SAR studies based on the this compound scaffold have led to the identification of analogs with varying potencies. While specific structural details and comprehensive quantitative data for all analogs are not publicly available, the following table summarizes the known data for this compound and its key analog, SR9243.
| Compound | Chemical Structure | LXRα IC50 (nM) | LXRβ IC50 (nM) | Key SAR Features & Remarks |
| This compound | 5-[[[[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]methyl][(2,4,6-trimethylphenyl)sulfonyl]amino]methyl]-2-furancarboxylic acid, ethyl ester[1] | 214[5][6] | 43[5][6] | Liver-selective due to rapid metabolism of the ethyl ester to the inactive carboxylic acid.[8] |
| SR9243 | (Structure similar to this compound but with systemic exposure)[8] | Not specified | Not specified | A systemically available analog of this compound.[8] |
| SR10389 | Carboxylic acid metabolite of this compound[8] | Inactive[8] | Inactive[8] | Demonstrates the critical role of the ester group for activity.[8] |
Further studies have identified other compounds, such as 16, 17, 19, and 38, as more potent LXR inverse agonists than this compound, though their specific structures and IC50 values are not detailed in the available literature.[3]
Experimental Protocols
LXR Cotransfection Assay for Inverse Agonist Activity
This assay is used to determine the ability of a compound to suppress the basal transcriptional activity of LXR.
Methodology:
-
Cell Culture: Human Embryonic Kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Transfection: Cells are transiently transfected with expression vectors for full-length human LXRα or LXRβ, along with a luciferase reporter plasmid containing multiple LXR response elements (LXREs) in its promoter. A vector expressing a constitutively active Renilla luciferase is often co-transfected for normalization of transfection efficiency.
-
Compound Treatment: Following transfection, cells are treated with varying concentrations of the test compound (e.g., this compound) or vehicle control (DMSO).
-
Luciferase Assay: After a 24-48 hour incubation period, cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The IC50 value, representing the concentration of the compound that causes 50% inhibition of the basal LXR transcriptional activity, is calculated from the dose-response curve.
Corepressor Interaction Assay
This assay quantifies the ability of a compound to promote the interaction between LXR and a corepressor peptide.
Methodology:
-
Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used. This involves a GST-tagged LXR ligand-binding domain (LBD) and a biotinylated peptide corresponding to the CoRNR box of NCoR.
-
Reagents:
-
Europium-labeled anti-GST antibody
-
Streptavidin-Allophycocyanin (APC) conjugate
-
GST-LXR LBD (α or β)
-
Biotinylated NCoR CoRNR peptide
-
-
Procedure: The LXR LBD, NCoR peptide, and test compound are incubated together in an assay buffer. The anti-GST-Eu and Streptavidin-APC are then added.
-
Detection: The plate is read on a TR-FRET-capable plate reader. If the compound promotes the interaction between the LXR LBD and the NCoR peptide, the Europium and APC will be brought into close proximity, resulting in a FRET signal.
-
Data Analysis: The EC50 value, the concentration of the compound that produces 50% of the maximal corepressor recruitment, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the LXR signaling pathway and a typical experimental workflow for evaluating LXR inverse agonists.
Caption: LXR signaling pathway modulation by this compound.
Caption: Experimental workflow for this compound evaluation.
Conclusion
This compound is a well-characterized LXR inverse agonist with a clear structure-activity relationship centered on its liver-selective metabolic profile. The ethyl ester moiety is critical for its biological activity, with its conversion to the inactive carboxylic acid metabolite preventing systemic exposure. This technical guide provides a foundational understanding of this compound's mechanism, SAR, and the experimental approaches used for its characterization. Further research into novel analogs based on the this compound scaffold may lead to the development of even more potent and selective LXR inverse agonists for the treatment of metabolic diseases.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Two separate NCoR (nuclear receptor corepressor) interaction domains mediate corepressor action on thyroid hormone response elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Chemical Synthesis of SR9238: A Liver-Selective LXR Inverse Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SR9238 is a potent and liver-selective synthetic inverse agonist of the Liver X Receptors (LXRα and LXRβ). Its discovery represents a significant advancement in the pursuit of therapeutics for metabolic diseases, particularly non-alcoholic steatohepatitis (NASH). By selectively suppressing the transcriptional activity of LXRs in the liver, this compound effectively mitigates hepatic steatosis, inflammation, and fibrosis in preclinical models. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and chemical synthesis of this compound, intended for professionals in the fields of biomedical research and drug development.
Introduction: The Role of Liver X Receptors in Metabolism
Liver X Receptors (LXRs) are nuclear receptors that function as ligand-activated transcription factors, playing a pivotal role in the regulation of cholesterol, fatty acid, and glucose homeostasis.[1][2] There are two isoforms, LXRα (NR1H3) and LXRβ (NR1H2), which form heterodimers with the retinoid X receptor (RXR).[1] Upon activation by endogenous oxysterols, the LXR/RXR heterodimer binds to LXR response elements (LXREs) in the promoter regions of target genes, stimulating their transcription.[2]
While LXR activation can be beneficial in promoting reverse cholesterol transport, it also leads to increased hepatic lipogenesis, a major side effect that has hindered the therapeutic development of LXR agonists.[3][4] This paradox prompted the exploration of LXR inverse agonists as a novel therapeutic strategy to suppress basal LXR activity and consequently inhibit lipogenesis, offering a targeted approach for diseases characterized by excessive lipid accumulation in the liver, such as NASH.[3]
Discovery of this compound: A Potent and Liver-Selective LXR Inverse Agonist
This compound was developed as a first-in-class, liver-selective LXR inverse agonist.[5] The primary goal was to design a compound that could effectively suppress hepatic lipogenesis without the adverse effects associated with systemic LXR inhibition.[5] this compound was identified through structure-activity relationship (SAR) studies and was shown to be a potent inverse agonist of both LXRα and LXRβ.[6]
Data Presentation: In Vitro Activity of this compound
| Parameter | LXRα | LXRβ | Reference |
| IC50 (nM) | 214 | 43 | [7] |
| EC50 for NCoR ID1 recruitment (nM) | 33 | 13 | [8] |
| EC50 for NCoR ID2 recruitment (nM) | >10,000 | 93 | [8] |
Mechanism of Action: Inverse Agonism of LXR
Unlike neutral antagonists that simply block agonist binding, inverse agonists reduce the constitutive activity of a receptor. This compound functions as an LXR inverse agonist by promoting the recruitment of corepressor proteins, such as the Nuclear Receptor Corepressor (NCoR), to the LXR/RXR heterodimer.[4][7] This stabilization of the corepressor complex leads to the repression of LXR target gene transcription, most notably those involved in de novo lipogenesis, such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Fatty Acid Synthase (FASN).[7]
Signaling Pathway of LXR and the Action of this compound
Caption: LXR signaling pathway and the inhibitory action of this compound.
Chemical Synthesis of this compound
The chemical synthesis of this compound involves a multi-step process. The following is a generalized protocol based on the structure-activity relationship studies published for this class of compounds.
Experimental Protocol: General Synthesis of this compound
Step 1: Synthesis of the Biphenyl (B1667301) Intermediate
A Suzuki coupling reaction is employed to synthesize the biphenyl core. This typically involves the reaction of a boronic acid derivative with a halide-substituted aromatic ring in the presence of a palladium catalyst and a base.
Step 2: Introduction of the Sulfonyl Group
The methylsulfonyl group is introduced onto one of the phenyl rings of the biphenyl intermediate. This can be achieved through various methods, such as oxidation of a corresponding thiol or sulfinate precursor.
Step 3: Functionalization of the Second Phenyl Ring
The other phenyl ring is functionalized with a methyl group that can be subsequently halogenated to allow for coupling with the amine moiety.
Step 4: Synthesis of the Furan (B31954) Intermediate
The ethyl 5-(aminomethyl)furan-2-carboxylate intermediate is synthesized. This can be prepared from commercially available starting materials through a series of reactions including formylation, reductive amination, and esterification.
Step 5: Coupling and Sulfonamide Formation
The biphenylmethyl halide is reacted with the furan amine intermediate. The resulting secondary amine is then reacted with 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride) in the presence of a base to form the final tertiary sulfonamide product, this compound.
Step 6: Purification
The final compound is purified using standard techniques such as column chromatography and recrystallization to yield the pure this compound.
Experimental Workflow: Synthesis of this compound
Caption: A generalized workflow for the chemical synthesis of this compound.
In Vivo Efficacy of this compound
The therapeutic potential of this compound has been demonstrated in various preclinical models of metabolic disease, particularly in diet-induced models of NASH.
Data Presentation: In Vivo Effects of this compound in a NASH Mouse Model
| Parameter | Vehicle | This compound (30 mg/kg/day) | Reference |
| Hepatic Steatosis (% Area Stained) | Severe | Significantly Reduced | [9][10] |
| Hepatic Inflammation | Significant | Significantly Reduced | [9] |
| Hepatic Fibrosis (% Collagen) | ~10% | ~1% (approx. 90% reduction) | [9] |
| Plasma ALT (U/L) | Elevated | Significantly Reduced | [10] |
| Plasma AST (U/L) | Elevated | Significantly Reduced | [10] |
Data are qualitative summaries from the cited preclinical studies.
Experimental Protocols: Key Biological Assays
LXR Inverse Agonist Activity Assay (Cell-based Luciferase Reporter Assay)
-
Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Transfection: Cells are transiently transfected with expression vectors for LXRα or LXRβ, an LXR response element-driven luciferase reporter plasmid, and a β-galactosidase expression vector (for normalization).
-
Compound Treatment: Transfected cells are treated with varying concentrations of this compound or vehicle (DMSO).
-
Luciferase Assay: After 24-48 hours of incubation, cells are lysed, and luciferase activity is measured using a luminometer. β-galactosidase activity is measured to normalize for transfection efficiency.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the log concentration of this compound.
Corepressor Recruitment Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
-
Reagents: Recombinant LXRα or LXRβ ligand-binding domain (LBD), a fluorescently labeled corepressor peptide (e.g., from NCoR), and a specific antibody against the LBD are used.
-
Assay Procedure: The LXR LBD is incubated with the fluorescently labeled corepressor peptide and varying concentrations of this compound in an assay buffer.
-
FRET Measurement: After incubation, the TR-FRET signal is measured using a plate reader. An increase in the FRET signal indicates the recruitment of the corepressor peptide to the LXR LBD.
-
Data Analysis: The EC50 value for corepressor recruitment is determined by plotting the FRET ratio against the log concentration of this compound.
Experimental Workflow: Screening for LXR Inverse Agonists
Caption: A typical experimental workflow for identifying LXR inverse agonists.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for the treatment of NASH and other metabolic disorders characterized by excessive hepatic lipogenesis. Its liver-selective mode of action and potent inverse agonist activity make it a valuable tool for further research into the role of LXR signaling in disease. Future studies will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound and related compounds for clinical development, as well as exploring their therapeutic potential in other indications. The detailed methodologies and data presented in this guide are intended to facilitate these ongoing research and development efforts.
References
- 1. Liver X receptor - Wikipedia [en.wikipedia.org]
- 2. Lxr regulates lipid metabolic and visual perception pathways during zebrafish development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases [frontiersin.org]
- 5. A liver-selective LXR inverse agonist that suppresses hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elgendylab.com [elgendylab.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Liver-Selective LXR Inverse Agonist SR9238: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR9238 is a potent, synthetic, and liver-selective inverse agonist of the Liver X Receptors (LXRα and LXRβ). By selectively modulating LXR activity in the liver, this compound has demonstrated significant efficacy in preclinical models of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcoholic liver disease (ALD). Its unique pharmacological profile, characterized by the suppression of hepatic de novo lipogenesis (DNL), inflammation, and fibrosis without adverse effects on peripheral cholesterol metabolism, positions it as a promising therapeutic candidate. This technical guide provides an in-depth overview of the pharmacology of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and relevant signaling pathways.
Introduction to Liver X Receptors (LXRs)
Liver X Receptors are members of the nuclear receptor superfamily of transcription factors that play a crucial role in regulating cholesterol, fatty acid, and glucose homeostasis.[1] There are two isoforms, LXRα (NR1H3) and LXRβ (NR1H2).[1] LXRα is predominantly expressed in the liver, adipose tissue, intestine, and macrophages, while LXRβ is ubiquitously expressed.[1][2] LXRs are activated by oxysterols, which are oxidized derivatives of cholesterol.[3] Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes to regulate their expression.[4]
LXR activation has a dual effect on lipid metabolism. It promotes reverse cholesterol transport, an anti-atherogenic process, but also strongly induces the expression of genes involved in DNL, such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and its downstream targets, including Fatty Acid Synthase (FASN).[5][6] This lipogenic activity has been a major hurdle in the development of LXR agonists for cardiovascular diseases, as it can lead to hepatic steatosis and hypertriglyceridemia.[7]
This compound: A Liver-Selective LXR Inverse Agonist
This compound was developed as an LXR inverse agonist to suppress the lipogenic activity of LXRs without affecting their beneficial roles in other tissues.[8][9] An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the case of LXRs, this compound enhances the recruitment of corepressor proteins, thereby repressing the basal transcriptional activity of LXR target genes involved in lipogenesis.[10]
The liver selectivity of this compound is a key feature, attributed to its chemical structure which includes a labile ester group.[10] Following administration, this compound is rapidly metabolized in the plasma and peripheral tissues to its corresponding carboxylic acid, SR10389, which is inactive.[10] This rapid inactivation minimizes systemic exposure and confines the pharmacological activity of this compound primarily to the liver, where it is found at significantly higher concentrations.[10][11]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | LXRα | LXRβ | Reference |
| IC₅₀ (nM) | 210 - 214 | 40 - 43 | [6][10][11][12] |
| Corepressor Recruitment (EC₅₀, nM) | NCoR ID1: 33 | NCoR ID1: 13 | [13] |
| NCoR ID2: >10,000 | NCoR ID2: 93 | [13] |
Table 2: In Vivo Efficacy of this compound in Diet-Induced Obese (DIO) Mice
| Parameter | Vehicle | This compound (30 mg/kg/day, i.p.) | % Change | Reference |
| Hepatic Srebp1c mRNA Expression | - | Significantly Decreased | - | [11] |
| Hepatic Fasn mRNA Expression | - | Significantly Decreased | - | [11] |
| Hepatic Lipid Content | - | Greatly Reduced | - | [11] |
| Plasma Cholesterol | - | Suppressed | - | [8][9] |
| Plasma Tnfa Expression | - | Reduced | ~80% | [11] |
| Plasma Il1b Expression | - | Reduced | >95% | [11] |
Table 3: Efficacy of this compound in a Mouse Model of Non-Alcoholic Steatohepatitis (NASH)
| Parameter | Vehicle | This compound | % Change | Reference |
| Hepatic Steatosis | Severe | Significantly Reduced | - | [7][14] |
| Hepatic Inflammation | Severe | Substantially Reduced | - | [7][14] |
| Hepatic Fibrosis (Collagen Deposition) | Severe | Ameliorated | ~90% Reduction | [7] |
| Hepatic Srebf1 Gene Expression | - | Significantly Suppressed | - | [7] |
| Hepatic Scd1 Gene Expression | - | Significantly Suppressed | - | [7] |
| Hepatic Cd36 Gene Expression | - | Significantly Suppressed | - | [7] |
Table 4: Efficacy of this compound in a Mouse Model of Alcoholic Liver Disease (ALD)
| Parameter | Vehicle | This compound | % Change | Reference |
| Liver Injury | Significant | Significantly Attenuated | - | [15] |
| Hepatic Steatosis | Severe | Significantly Attenuated | - | [15] |
| Hepatic Fibrosis | Present | Nearly Eliminated | - | [15] |
| Hepatic Fasn mRNA Expression | - | Significantly Suppressed | - | [16] |
| Hepatic Srebp1c mRNA Expression | - | Significantly Suppressed | - | [16] |
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effects by modulating the LXR signaling pathway in the liver. The following diagrams illustrate the key pathways and the mechanism of action of this compound.
Caption: LXR Agonist Signaling Pathway.
Caption: this compound Mechanism of Action.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the evaluation of this compound.
In Vitro LXR Inverse Agonist Activity Assay
-
Cell Line: HEK293T cells.
-
Principle: Cotransfection assay using a luciferase reporter gene under the control of a multimerized LXR response element (LXRE).
-
Protocol:
-
HEK293T cells are transiently transfected with expression vectors for LXRα or LXRβ, and the LXRE-luciferase reporter construct.
-
Transfected cells are treated with varying concentrations of this compound.
-
After an incubation period, cells are lysed, and luciferase activity is measured using a luminometer.
-
The IC₅₀ value is calculated as the concentration of this compound that causes a 50% reduction in the basal luciferase activity.[6][10]
-
Animal Models
-
Diet-Induced Obesity (DIO) Model:
-
Non-Alcoholic Steatohepatitis (NASH) Model:
-
Animal Strain: B6 V-lep ob/J (ob/ob) mice.
-
Diet: A custom diet high in trans-fat, fructose, and cholesterol to induce NASH, characterized by steatosis, inflammation, and fibrosis.[7][14]
-
Treatment: Once NASH is established, mice are treated with this compound (i.p.) for a specified period (e.g., one month).[7][14]
-
-
Alcoholic Liver Disease (ALD) Model:
-
Animal Strain: Mice on a chronic ethanol (B145695) diet (e.g., Lieber-DeCarli diet) with or without a final ethanol binge to induce ALD.[15]
-
Treatment: this compound is administered for a defined period (e.g., 4 weeks) after the establishment of ALD.[15]
-
Gene Expression Analysis (qPCR)
-
Principle: Quantitative Polymerase Chain Reaction (qPCR) is used to measure the mRNA expression levels of target genes in liver tissue.
-
Protocol:
-
Total RNA is isolated from frozen liver tissue using a suitable RNA extraction kit.
-
RNA is reverse transcribed into complementary DNA (cDNA).
-
qPCR is performed using gene-specific primers for target genes (e.g., Srebp1c, Fasn, Scd1, Cd36, Tnfa, Il1b) and a reference gene (e.g., Gapdh).
-
Relative gene expression is calculated using the ddCt method.[7]
-
Caption: qPCR Experimental Workflow.
Western Blot Analysis
-
Principle: To detect and quantify the protein levels of target molecules in liver lysates.
-
Protocol:
-
Liver tissue is homogenized in RIPA buffer containing protease inhibitors.
-
Total protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., FASN, SREBP1).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7]
-
Histological Analysis
-
Principle: To visualize and assess the extent of steatosis, inflammation, and fibrosis in liver sections.
-
Protocols:
-
Lipid Staining: Liver sections are stained with Oil Red O or Bodipy 493/503 to visualize neutral lipid droplets.[7]
-
Inflammation Staining: Immunohistochemistry is performed using antibodies against inflammatory markers such as F4/80 (for macrophages).[11]
-
Fibrosis Staining: Sirius Red or Masson's trichrome staining is used to detect collagen deposition.[7]
-
Pharmacokinetics and Liver Selectivity
The liver-selective distribution of this compound is a cornerstone of its favorable pharmacological profile.
-
Administration and Distribution: Following intraperitoneal administration in mice, this compound is detected in the liver and intestine.[11]
-
Metabolism and Clearance: this compound contains an ester moiety that is rapidly hydrolyzed by plasma and tissue esterases to an inactive carboxylic acid metabolite.[10] This rapid metabolism in the systemic circulation prevents significant exposure in peripheral tissues.
-
Plasma Concentration: Notably, this compound is often undetectable in the plasma, even after administration, highlighting its rapid clearance and liver-targeting properties.[11][13] For instance, 2 hours after an injection, approximately 6 μM of this compound can be detected in the liver, while none is found in the plasma.[11]
Caption: this compound Pharmacokinetic Profile.
Clinical Perspective
While there are no direct clinical trials reported for this compound, a compound from the same chemical scaffold, TLC-2716, is currently in Phase I clinical trials for the treatment of severe dyslipidemia.[10] The preclinical data on this compound provides a strong rationale for the clinical development of liver-selective LXR inverse agonists for metabolic diseases.
Conclusion
This compound is a novel, liver-selective LXR inverse agonist with a well-defined mechanism of action. Its ability to potently suppress hepatic lipogenesis, inflammation, and fibrosis in a variety of preclinical models of liver disease, coupled with a favorable pharmacokinetic profile that minimizes systemic exposure, underscores its potential as a therapeutic agent. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the pharmacology of this compound and the broader field of LXR modulation for metabolic diseases.
References
- 1. Liver X receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Role of liver X receptors in cholesterol efflux and inflammatory signaling (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases [frontiersin.org]
- 7. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A liver-selective LXR inverse agonist that suppresses hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. rndsystems.com [rndsystems.com]
- 13. apexbt.com [apexbt.com]
- 14. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of Hepatotoxicity by a LXR Inverse Agonist in a Model of Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Unveiling the Downstream Targets of SR9238: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the methodologies for identifying and characterizing the downstream target genes of SR9238, a synthetic inverse agonist of the Liver X Receptor (LXR). This compound holds significant promise in the fields of metabolic disease and oncology due to its ability to modulate lipid metabolism and inflammatory pathways. This document is intended for researchers, scientists, and drug development professionals actively investigating the therapeutic potential of LXR inverse agonists.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective inverse agonist of both LXRα and LXRβ isoforms.[1] Unlike LXR agonists which activate the receptor and promote the expression of genes involved in reverse cholesterol transport and lipogenesis, this compound suppresses the basal transcriptional activity of LXR. This leads to a decrease in the expression of LXR target genes, particularly those integral to fatty acid and cholesterol metabolism.[2][3] This unique mechanism of action makes this compound a valuable tool for studying LXR biology and a potential therapeutic agent for conditions characterized by excessive lipogenesis, such as non-alcoholic steatohepatitis (NASH) and certain cancers.
Identified Downstream Target Genes of this compound
The primary downstream effect of this compound is the suppression of genes involved in lipid metabolism and inflammation. The following tables summarize the key target genes identified through various experimental approaches, including quantitative PCR (qPCR) and RNA sequencing (RNA-seq).
Table 1: Downregulated Lipogenic and Cholesterol Metabolism Genes
| Gene | Gene Name | Function | Observed Effect | Experimental Model |
| Fasn | Fatty Acid Synthase | Key enzyme in fatty acid synthesis | mRNA and protein expression significantly suppressed.[3][4] | Mouse models of alcoholic steatohepatitis (ASH) and NASH.[3][5] |
| Srebp1c | Sterol Regulatory Element-Binding Protein 1c | Master transcriptional regulator of lipogenesis | mRNA and protein expression significantly suppressed.[3][4] | Mouse models of ASH and NASH.[1][3] |
| Scd1 | Stearoyl-CoA Desaturase 1 | Enzyme involved in fatty acid desaturation | mRNA expression suppressed.[1] | Mouse model of NASH.[1] |
| Cd36 | CD36 Molecule (Thrombospondin Receptor) | Fatty acid translocase | mRNA expression suppressed.[1] | Mouse model of NASH.[1] |
| Soat2 | Sterol O-acyltransferase 2 | Enzyme involved in cholesterol esterification in the intestine | Gene expression suppressed by ~95%.[6] | Mouse intestine.[6] |
Table 2: Downregulated Inflammatory Genes
| Gene | Gene Name | Function | Observed Effect | Experimental Model |
| Tnfa | Tumor Necrosis Factor alpha | Pro-inflammatory cytokine | mRNA expression substantially reduced (~80%). | Diet-induced obese mice. |
| Il1b | Interleukin 1 beta | Pro-inflammatory cytokine | mRNA expression substantially reduced (>95%). | Diet-induced obese mice. |
Table 3: Genes with Unchanged Expression
| Gene | Gene Name | Function | Observed Effect | Experimental Model |
| Idol | Inducible Degrader of the LDLR | E3 ubiquitin ligase that targets the LDL receptor for degradation | No alteration in gene expression.[7] | Mouse model of NASH.[7] |
Signaling Pathways Modulated by this compound
This compound primarily exerts its effects by modulating the LXR signaling pathway. As an inverse agonist, it promotes the recruitment of corepressors to LXR target gene promoters, leading to transcriptional repression. This is in contrast to LXR agonists, which facilitate the recruitment of coactivators.
Caption: this compound signaling pathway in the nucleus.
Experimental Protocols for Target Gene Identification
The identification of this compound's downstream targets relies on a combination of genome-wide screening methods and targeted validation techniques.
RNA Sequencing (RNA-seq) for Global Gene Expression Profiling
RNA-seq is a powerful technique to identify all genes that are differentially expressed in response to this compound treatment.
Experimental Workflow:
Caption: Experimental workflow for RNA sequencing.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture HepG2 cells in appropriate media and conditions until they reach 70-80% confluency.
-
Treat cells with a predetermined concentration of this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[6]
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, QIAGEN).
-
Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA to enrich for mRNA.
-
Fragment the enriched mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters to the cDNA fragments.
-
Amplify the library using PCR.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes (DEGs) between this compound-treated and control samples using statistical packages like DESeq2 or edgeR.
-
Perform pathway enrichment analysis (e.g., KEGG, GO) to identify biological pathways that are significantly affected by this compound.
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq can be used to identify the specific genomic regions where the LXR/corepressor complex binds in the presence of this compound, thus identifying direct target genes.
Experimental Workflow:
Caption: Experimental workflow for ChIP sequencing.
Detailed Protocol:
-
Cell Treatment and Cross-linking:
-
Treat HepG2 cells with this compound or a vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into small fragments (200-600 bp) using sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to LXRα, LXRβ, or a corepressor protein (e.g., NCoR).
-
Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
-
DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the protein-DNA cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the immunoprecipitated DNA.
-
Sequence the library on a high-throughput platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Perform peak calling to identify genomic regions with significant enrichment of antibody binding.
-
Annotate the peaks to identify nearby genes, which are potential direct targets of this compound-mediated LXR repression.
-
Perform motif analysis to identify consensus binding sequences within the peaks.
-
Proteomics for Global Protein Expression Analysis
Mass spectrometry-based proteomics can identify changes in the abundance of proteins in response to this compound treatment, providing a complementary dataset to RNA-seq.
Experimental Workflow:
Caption: Experimental workflow for proteomics.
Detailed Protocol:
-
Sample Preparation:
-
Treat cells with this compound or a vehicle control.
-
Lyse the cells and extract total protein.
-
Quantify protein concentration.
-
-
Protein Digestion:
-
Reduce and alkylate the proteins.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
Peptide Labeling (for quantitative proteomics):
-
Label the peptides from different conditions with isobaric tags (e.g., TMT) or use a label-free quantification approach.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their amino acid sequence and relative abundance.
-
-
Data Analysis:
-
Search the MS/MS spectra against a protein database to identify the peptides and their corresponding proteins.
-
Quantify the relative abundance of proteins between this compound-treated and control samples.
-
Perform statistical analysis to identify proteins with significantly altered expression.
-
Conclusion
The identification and validation of this compound's downstream target genes are crucial for a comprehensive understanding of its therapeutic potential. The methodologies outlined in this guide, from genome-wide screening to targeted validation, provide a robust framework for researchers in this field. The continued elucidation of the molecular pathways modulated by this compound will undoubtedly pave the way for its development as a novel therapeutic for a range of metabolic and proliferative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - HepG2 RNA-Seq Data files - figshare - Figshare [figshare.com]
- 7. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SR9238 in Cholesterol Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR9238 is a potent, liver-selective, synthetic inverse agonist of the Liver X Receptors (LXRα and LXRβ). While initially developed to target hepatic lipogenesis for the treatment of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), this compound has demonstrated unexpected and significant effects on cholesterol homeostasis. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on lipid metabolism, and the experimental methodologies used to elucidate its function. This compound suppresses the expression of key lipogenic genes by recruiting corepressors to LXR target gene promoters. Notably, it reduces plasma total cholesterol and low-density lipoprotein (LDL) cholesterol levels. The proposed mechanisms for this cholesterol-lowering effect include the suppression of the sterol regulatory element-binding protein 2 (SREBP2) and the downregulation of intestinal sterol O-acyltransferase 2 (Soat2). This guide consolidates the current understanding of this compound's role in cholesterol regulation, presenting key data in a structured format and visualizing the underlying molecular pathways and experimental workflows.
Introduction
Liver X Receptors (LXRs), members of the nuclear receptor superfamily, are critical regulators of cholesterol, fatty acid, and glucose metabolism.[1] LXRα (NR1H3) is predominantly expressed in the liver, adipose tissue, and macrophages, while LXRβ (NR1H2) is ubiquitously expressed. LXRs are activated by oxysterols, which are oxidized derivatives of cholesterol, and upon activation, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to LXR response elements (LXREs) in the promoter regions of target genes to regulate their transcription.
LXR activation promotes reverse cholesterol transport, but also potently stimulates de novo lipogenesis in the liver, primarily through the induction of the sterol regulatory element-binding protein 1c (SREBF1c), also known as SREBP-1c. This dual role has complicated the development of LXR agonists for cardiovascular disease. This compound, as an LXR inverse agonist, was designed to suppress the constitutive activity of LXRs, thereby inhibiting lipogenesis. Its liver-selective action is attributed to rapid metabolism of its ester group to an inactive carboxylic acid metabolite in the systemic circulation.[2]
Mechanism of Action of this compound
This compound functions by binding to LXRα and LXRβ, promoting the recruitment of corepressor proteins, such as the Nuclear Receptor Corepressor (NCoR), to the LXR/RXR heterodimer on target gene promoters.[3] This action actively represses the basal transcription of LXR target genes.
Inverse Agonism at LXRα and LXRβ
This compound exhibits potent inverse agonist activity against both LXR isoforms, with a higher potency for LXRβ.
| Parameter | LXRα | LXRβ | Reference |
| IC50 | 210 - 214 nM | 40 - 43 nM | [2][3][4][5][6] |
Signaling Pathway
The signaling pathway through which this compound impacts cholesterol and fatty acid metabolism is centered on its ability to repress LXR-mediated gene transcription. A key target is SREBF1c, a master regulator of lipogenesis. By suppressing SREBF1c, this compound downregulates a cascade of genes involved in fatty acid and triglyceride synthesis. The unexpected cholesterol-lowering effect is thought to be mediated through the suppression of SREBP2, a key regulator of cholesterol biosynthesis, and Soat2, an enzyme involved in intestinal cholesterol absorption.
Quantitative Effects of this compound on Cholesterol and Lipid Metabolism
In vivo studies, primarily in mouse models of metabolic disease, have provided quantitative data on the effects of this compound.
Effects on Gene Expression
This compound treatment leads to a significant reduction in the hepatic expression of LXR target genes involved in lipogenesis.
| Gene | Animal Model | Treatment | Fold Change/Percent Reduction | Reference |
| Srebp-1c (Srebf1) | ob/ob mice with NASH | This compound (i.p.) | Significant Reduction | [7] |
| Scd1 | ob/ob mice with NASH | This compound (i.p.) | Significant Reduction | [7] |
| Cd36 | ob/ob mice with NASH | This compound (i.p.) | Significant Reduction | [7] |
| Soat2 (Acat2) | ob/ob mice with NASH | This compound | ~95% suppression in intestine | [2][8] |
| Tnfa | Diet-induced obese mice | This compound | ~80% reduction | [3] |
| Il1b | Diet-induced obese mice | This compound | >95% reduction | [3] |
Effects on Plasma Lipids and Liver Function
Treatment with this compound has been shown to improve plasma lipid profiles and markers of liver health.
| Parameter | Animal Model | Treatment | Outcome | Reference |
| Total Cholesterol | ob/ob mice with NASH | This compound (i.p.) | Significant Reduction | [7] |
| LDL Cholesterol | ob/ob mice with NASH | This compound (i.p.) | Significant Reduction | [7] |
| Triglycerides | ob/ob mice with NASH | This compound (i.p.) | No Significant Effect | [7] |
| Plasma Liver Enzymes (ALP, ALT, AST) | Diet-induced obese mice | This compound | Significantly Reduced | [2] |
| Hepatic Fibrosis | ob/ob mice with NASH | This compound (i.p.) | 75% decrease | [2] |
Experimental Protocols
The following sections describe the general methodologies employed in studies investigating the effects of this compound.
Animal Models and Treatments
-
Animal Models: Studies have utilized male C57BL/6J mice, diet-induced obese (DIO) mice, and B6 V-lepob/J (ob/ob) mice.[7][9]
-
Diet: To induce metabolic disease phenotypes, mice are often fed high-fat diets (e.g., 60% of calories from fat) or a diet high in trans-fat, fructose, and cholesterol to induce NASH.[7][10]
-
This compound Administration: this compound is typically administered via intraperitoneal (i.p.) injection.[9]
Quantitative Real-Time PCR (qPCR)
Total RNA is extracted from tissues (e.g., liver, intestine) using standard methods like TRIzol reagent. RNA is then reverse-transcribed into cDNA. qPCR is performed using a SYBR Green-based detection method on a real-time PCR system. Relative gene expression is calculated using the ΔΔCt method, with normalization to a housekeeping gene such as Gapdh.[7][11]
Western Blotting
Tissue or cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., SREBP1, FASN). After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, protein bands are visualized using a chemiluminescent substrate.[12][13][14]
Plasma Lipid Analysis
Plasma levels of total cholesterol, LDL cholesterol, and triglycerides are measured using commercially available enzymatic assay kits or by automated biochemical analyzers.[7][15][16] Lipoprotein profiles can be analyzed by methods such as fast-performance liquid chromatography (FPLC).[17]
Discussion and Future Directions
This compound represents a novel therapeutic approach for metabolic diseases by targeting LXR-mediated lipogenesis. Its unexpected cholesterol-lowering properties add to its therapeutic potential. The primary mechanism of suppressing hepatic de novo lipogenesis is well-established through the inverse agonism of LXRs and subsequent downregulation of SREBF1c and its target genes.
The reduction in plasma cholesterol is a particularly interesting finding. The proposed mechanism involving the suppression of SREBP2 activity requires further investigation to be fully elucidated. The dramatic downregulation of intestinal Soat2, an enzyme critical for dietary cholesterol absorption, presents a compelling explanation for the observed reduction in LDL cholesterol.[2][18][19] Future studies should aim to dissect the relative contributions of hepatic SREBP2 suppression and intestinal Soat2 inhibition to the overall cholesterol-lowering effect of this compound.
Furthermore, while this compound is designed to be liver-selective, its significant impact on intestinal gene expression warrants further exploration of its biodistribution and potential effects on other tissues. The anti-inflammatory effects of this compound, evidenced by the reduction in Tnfa and Il1b expression, also contribute to its beneficial profile in the context of NASH and atherosclerosis.
Conclusion
This compound is a promising LXR inverse agonist with a dual impact on lipid metabolism. It effectively suppresses hepatic lipogenesis and unexpectedly lowers plasma cholesterol levels. Its multifaceted mechanism of action, involving the repression of key transcription factors and enzymes in both the liver and intestine, makes it a compelling candidate for the treatment of complex metabolic disorders such as NASH and dyslipidemia. The data presented in this guide highlight the significant potential of LXR inverse agonism as a therapeutic strategy and provide a foundation for further research and development in this area.
References
- 1. Reactome | NR1H3 & NR1H2 regulate gene expression linked to cholesterol transport and efflux [reactome.org]
- 2. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. rndsystems.com [rndsystems.com]
- 6. This compound | CAS 1416153-62-2 | Cayman Chemical | Biomol.com [biomol.com]
- 7. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of high-fat diet on plasma lipids, adiposity, and inflammatory markers in ovariectomized C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Biological Markers of Liver X Receptor (LXR) Activation at the Cell Surface of Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sterol Regulatory Element-binding Protein-1 (SREBP-1) Is Required to Regulate Glycogen Synthesis and Gluconeogenic Gene Expression in Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. A sensitive and convenient method for lipoprotein profile analysis of individual mouse plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 17. Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. SOAT2 sterol O-acyltransferase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of SR9238 with Nuclear Receptor Corepressors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthetic Liver X Receptor (LXR) inverse agonist, SR9238, and its interaction with the nuclear receptor corepressors, NCoR (Nuclear Receptor Corepressor) and SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptors).
Executive Summary
This compound is a potent inverse agonist of both LXRα and LXRβ, functioning by stabilizing a receptor conformation that preferentially recruits corepressor proteins. This action leads to the transcriptional repression of LXR target genes, many of which are involved in lipogenesis and inflammation. This guide details the quantitative aspects of this compound's activity, the experimental protocols used to characterize its mechanism, and visual representations of the involved signaling pathways and experimental workflows.
Data Presentation
The following table summarizes the key quantitative data associated with the activity of this compound.
| Parameter | Target | Value | Assay Type | Reference |
| IC50 | LXRα | 214 nM | Cell-based co-transfection assay | [1] |
| IC50 | LXRβ | 43 nM | Cell-based co-transfection assay | [1] |
| Effect on Gene Expression | Fasn, Srebp1c | Significant decrease | qPCR in HepG2 cells | [1] |
| Effect on Gene Expression | Tnfa, Il1b | ~80% and >95% reduction, respectively | qPCR in mouse liver | [2] |
Signaling Pathway and Mechanism of Action
This compound functions as an inverse agonist of Liver X Receptors (LXRs). In the absence of an activating ligand, LXRs can exist in a basal state, often associated with corepressor proteins like NCoR and SMRT, leading to the repression of target gene transcription. Agonist binding induces a conformational change that leads to the dissociation of corepressors and recruitment of coactivators, initiating gene transcription.
This compound binds to the LXR ligand-binding domain and stabilizes a conformation that enhances the recruitment of corepressor complexes. This increased association of NCoR and SMRT at LXR response elements (LXREs) on target gene promoters leads to potent and sustained transcriptional repression.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
Cell-Based Co-transfection Luciferase Reporter Assay
This assay is used to determine the potency of this compound as an LXR inverse agonist in a cellular context.
Objective: To measure the dose-dependent inhibition of LXR-mediated transcription by this compound.
Materials:
-
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells.
-
Plasmids:
-
An expression vector for the LXRα or LXRβ ligand-binding domain (LBD) fused to the Gal4 DNA-binding domain (e.g., pCMX-Gal4-LXRα).
-
A reporter plasmid containing a luciferase gene driven by a promoter with Gal4 upstream activating sequences (UAS) or a native LXR response element (e.g., LXRE-tk-luciferase).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK).
-
-
Transfection Reagent: Lipofectamine LTX or similar.
-
Assay Reagent: Dual-Luciferase® Reporter Assay System.
-
Compound: this compound dissolved in DMSO.
Protocol:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Prepare a DNA master mix containing the LXR expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid. The exact amounts should be optimized, but a representative ratio is 50 ng of expression plasmid, 100 ng of reporter plasmid, and 5 ng of control plasmid per well.
-
Dilute the DNA mix in serum-free medium.
-
Add the transfection reagent to the diluted DNA, incubate to allow complex formation, and then add the mixture to the cells.
-
-
Compound Treatment: After 4-6 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or vehicle (DMSO).
-
Incubation: Incubate the cells for 24 hours.
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay directly measures the interaction between the LXR Ligand Binding Domain (LBD) and corepressor peptides in the presence of this compound.
Objective: To quantify the this compound-induced recruitment of NCoR or SMRT interaction domain (ID) peptides to the LXR LBD.
Materials:
-
Proteins:
-
GST-tagged LXRα or LXRβ LBD.
-
Terbium-labeled anti-GST antibody (Donor).
-
-
Peptides:
-
Fluorescein-labeled peptides corresponding to the interaction domains of NCoR (e.g., ID1 and ID2) or SMRT (Acceptor). The exact sequences should be based on the conserved CoRNR box motifs. For example, a peptide for NCoR ID1 could be based on the sequence surrounding the ICQII core motif.
-
-
Assay Buffer: A suitable buffer, for example, 50 mM Tris pH 7.5, 50 mM KCl, 1 mM EDTA, and 0.01% BSA.
-
Compound: this compound dissolved in DMSO.
Protocol:
-
Reagent Preparation: Prepare solutions of the GST-LXR LBD, terbium-anti-GST antibody, and fluorescein-labeled corepressor peptide in assay buffer.
-
Compound Dispensing: Dispense serial dilutions of this compound or vehicle (DMSO) into a low-volume 384-well plate.
-
Assay Assembly: Add the GST-LXR LBD to the wells, followed by a pre-mixed solution of the terbium-anti-GST antibody and the fluorescein-labeled corepressor peptide.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
TR-FRET Measurement: Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at ~495 nm (for terbium) and ~520 nm (for fluorescein).
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm).
-
Plot the TR-FRET ratio against the concentration of this compound to generate a dose-response curve and determine the EC50 for corepressor recruitment.
-
In Vivo Studies in Diet-Induced Obese Mice
These studies assess the efficacy of this compound in a disease-relevant animal model.
Objective: To evaluate the effect of this compound on hepatic steatosis, inflammation, and gene expression in mice with diet-induced obesity.
Animal Model:
-
Male C57BL/6J mice are typically used.
-
Obesity is induced by feeding a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 10-12 weeks).
This compound Formulation and Administration:
-
This compound can be formulated for intraperitoneal (i.p.) injection in a vehicle such as a mixture of DMSO, Cremophor EL, and saline. The exact formulation should be optimized for solubility and tolerability.
-
A typical dosing regimen might be 30 mg/kg, administered once or twice daily.
Protocol:
-
Induction of Obesity: Place mice on a high-fat diet for 10-12 weeks. A control group is maintained on a standard chow diet.
-
Treatment: After the induction period, treat the obese mice with this compound or vehicle daily via i.p. injection for a defined period (e.g., 2-4 weeks).
-
Monitoring: Monitor body weight, food intake, and general health throughout the study.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect blood and tissues (e.g., liver, adipose tissue).
-
Analysis:
-
Plasma Analysis: Measure plasma levels of lipids (triglycerides, cholesterol) and liver enzymes (ALT, AST).
-
Histology: Perform histological analysis of liver sections (e.g., H&E staining for steatosis, Sirius Red for fibrosis).
-
Gene Expression Analysis: Isolate RNA from the liver and perform quantitative real-time PCR (qPCR) to measure the expression of LXR target genes (e.g., Fasn, Srebp1c) and inflammatory markers (e.g., Tnfa, Il1b, Il6, Tgfb).
-
qPCR Primer Sequences (Mouse):
| Gene | Forward Primer | Reverse Primer |
| Fasn | CACAGTGCTCAAAGGACATGCC | CACCAGGTGTAGTGCCTTCCTC |
| Srebp1c | GGAGCCATGGATTGCACATT | GCTTCCAGAGAGGAGGCCAG |
| Tnfa | ACGGCATGGATCTCAAAGAC | GTGGGTGAGGAGCACGTAG |
| Il1b | GCAACTGTTCCTGAACTCAACT | ATCTTTTGGGGTCCGTCAACT |
| Il6 | TGAACAACGATGATGCACTTG | CTGAAGGACTCTGGCTTTGTC |
| Tgfb1 | CTCCCGTGGCTTCTAGTGC | GCCTTAGTTTGGACAGGATCTG |
Conclusion
This compound represents a valuable tool for investigating the role of LXR and corepressor signaling in metabolic and inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound and related pathways. The ability of this compound to potently and selectively modulate LXR activity through the recruitment of corepressors highlights the therapeutic potential of this mechanism.
References
SR9238: An In-Depth Technical Guide to Pharmacokinetics and Metabolism in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR9238 is a potent and selective synthetic inverse agonist of the Liver X Receptors (LXRα and LXRβ) with demonstrated efficacy in rodent models of metabolic diseases, including non-alcoholic steatohepatitis (NASH) and alcoholic liver disease (ALD). A key feature of this compound is its designed liver selectivity, which is achieved through its unique pharmacokinetic and metabolic profile. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and metabolism of this compound in rodents, focusing on quantitative data, experimental methodologies, and relevant biological pathways.
Pharmacokinetic Profile
This compound is characterized by its rapid clearance from systemic circulation and preferential distribution to the liver and intestine.[1] This tissue-specific accumulation is a cornerstone of its therapeutic design, aiming to maximize efficacy in the liver while minimizing potential off-target effects in peripheral tissues.
Quantitative Pharmacokinetic Parameters
Detailed pharmacokinetic studies providing parameters such as Cmax, Tmax, AUC, and half-life for this compound in rodent plasma and liver are not extensively available in publicly accessible literature. However, a key study has reported the following tissue concentration:
| Parameter | Matrix | Species | Dose & Route | Value | Time Point | Citation |
| Concentration | Liver | Mouse | 30 mg/kg, i.p. | ~6 µM | 2 hours | [1] |
| Concentration | Plasma | Mouse | 30 mg/kg, i.p. | Not Detected | 2 hours | [1] |
This data underscores the liver-specific distribution of this compound. The absence of detectable plasma concentrations shortly after administration suggests a very rapid clearance from the bloodstream and efficient uptake by the liver and intestine.
Metabolism
The liver selectivity of this compound is primarily attributed to its rapid metabolism. The compound contains a labile ester group that is quickly hydrolyzed to its corresponding carboxylic acid metabolite, which is inactive as an LXR inverse agonist.[2]
Metabolic Pathway
The primary metabolic transformation of this compound is the hydrolysis of its ester moiety.
Metabolizing Enzymes
While the specific carboxylesterase isoforms responsible for the hydrolysis of this compound in rodents have not been explicitly identified in the available literature, it is well-established that carboxylesterases are abundant in the liver and play a crucial role in the metabolism of many ester-containing drugs.[3][4][5] Further investigation using in vitro systems such as liver microsomes or S9 fractions would be necessary to pinpoint the specific enzymes involved.
Experimental Protocols
Detailed, step-by-step protocols for this compound pharmacokinetic and metabolism studies are not fully published. However, based on the methodologies described in the cited literature, the following sections outline the likely experimental designs.
In Vivo Pharmacokinetic Study in Mice
This protocol is based on the methods described in studies evaluating the in vivo efficacy of this compound.[6][7]
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 10% Tween-80, 80% water)
-
Male C57BL/6J mice (or other appropriate rodent model)
-
Standard laboratory equipment for animal handling and dosing
-
Equipment for blood and tissue collection
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Animal Acclimation: House animals in a controlled environment for at least one week prior to the experiment.
-
Dosing Formulation: Prepare a solution of this compound in the appropriate vehicle.
-
Administration: Administer this compound to the animals via the desired route (e.g., intraperitoneal injection at 30 mg/kg).
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (e.g., via cardiac puncture) and harvest tissues of interest (e.g., liver, intestine).
-
Sample Processing: Process blood to obtain plasma. Homogenize tissue samples. Perform protein precipitation and extraction of the analytes (this compound and its carboxylic acid metabolite).
-
Bioanalysis: Quantify the concentrations of this compound and its metabolite in plasma and tissue homogenates using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters from the concentration-time data.
In Vitro Metabolism Study using Liver S9 Fraction
This generalized protocol is designed to assess the metabolic stability of this compound.
Materials:
-
This compound
-
Rodent liver S9 fraction
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Prepare Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare the NADPH regenerating system in phosphate buffer.
-
Reaction Mixture: In a microcentrifuge tube, combine the liver S9 fraction, phosphate buffer, and this compound solution. Pre-incubate the mixture at 37°C.
-
Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to a quenching solution (e.g., cold acetonitrile) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant.
-
LC-MS/MS Analysis: Quantify the remaining concentration of this compound at each time point.
-
Data Analysis: Plot the percentage of this compound remaining versus time and determine the metabolic half-life and intrinsic clearance.
Signaling Pathway
This compound functions as an inverse agonist of LXRα and LXRβ. In the absence of an agonist, LXRs can be bound to co-repressor proteins, leading to the repression of target gene transcription. Agonist binding leads to a conformational change, dissociation of co-repressors, and recruitment of co-activators, resulting in gene transcription. As an inverse agonist, this compound stabilizes the interaction of LXRs with co-repressors, thereby actively repressing the transcription of LXR target genes involved in lipogenesis and inflammation.
Conclusion
This compound exhibits a pharmacokinetic profile in rodents that is consistent with its design as a liver-selective therapeutic agent. Its rapid metabolism to an inactive carboxylic acid derivative ensures high concentrations in the liver and intestine with minimal systemic exposure. While detailed quantitative pharmacokinetic data remains limited in the public domain, the available information strongly supports its mechanism of action and tissue-specific effects. Further studies are warranted to fully characterize its pharmacokinetic parameters and to identify the specific enzymes responsible for its metabolism, which will be crucial for its continued development as a potential treatment for metabolic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. mdpi.com [mdpi.com]
- 6. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Hepatotoxicity by a LXR Inverse Agonist in a Model of Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biodistribution of SR9238 Following Oral Administration
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed quantitative biodistribution data for SR9238 following oral administration is not extensively available in publicly accessible literature. The following guide provides a comprehensive overview of the known characteristics of this compound and presents representative biodistribution data from a similar class of liver-selective compounds to illustrate the principles and methodologies of such studies. The experimental protocols are synthesized from established methodologies for preclinical pharmacokinetic and biodistribution analyses.
Introduction to this compound
This compound is a potent and selective synthetic inverse agonist of the Liver X Receptors (LXRα and LXRβ).[1][2] LXRs are nuclear receptors that play a crucial role in the transcriptional regulation of genes involved in lipid metabolism, cholesterol homeostasis, and inflammation.[3] By acting as an inverse agonist, this compound suppresses the basal activity of LXRs, leading to the downregulation of lipogenic genes such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Fatty Acid Synthase (FASN).[4] This mechanism of action makes this compound a promising therapeutic candidate for metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[4] A key feature of this compound is its designed liver selectivity, which aims to minimize potential side effects associated with systemic LXR inhibition.[4]
Presumed Biodistribution Profile of this compound After Oral Administration
While specific quantitative data for oral administration of this compound is limited, based on its known liver-selective properties, it is anticipated that following oral administration, this compound would be primarily distributed to the gastrointestinal tract and the liver, with limited systemic exposure. This gut- and liver-restricted distribution is a desirable characteristic for targeting hepatic metabolic diseases while minimizing off-target effects.
Representative Quantitative Tissue Distribution Data
To illustrate a typical biodistribution profile for a liver-selective compound administered orally to mice, the following table presents hypothetical, yet plausible, data based on studies of similar small molecules. This data is for illustrative purposes and does not represent actual measured concentrations of this compound.
Table 1: Representative Tissue Distribution of a Liver-Selective Compound in Mice Following a Single Oral Gavage Dose (10 mg/kg)
| Time Point (Hours) | Liver (ng/g) | Spleen (ng/g) | Kidney (ng/g) | Heart (ng/g) | Lung (ng/g) | Brain (ng/g) | Plasma (ng/mL) |
| 0.5 | 1250 ± 180 | 45 ± 12 | 110 ± 25 | 30 ± 8 | 55 ± 15 | < LLOQ | 85 ± 20 |
| 1 | 2100 ± 350 | 60 ± 18 | 150 ± 30 | 40 ± 11 | 70 ± 20 | < LLOQ | 120 ± 28 |
| 2 | 1850 ± 290 | 55 ± 15 | 130 ± 28 | 35 ± 9 | 65 ± 18 | < LLOQ | 105 ± 25 |
| 4 | 980 ± 150 | 30 ± 9 | 70 ± 18 | 20 ± 6 | 40 ± 12 | < LLOQ | 50 ± 14 |
| 8 | 450 ± 90 | 15 ± 5 | 35 ± 10 | < LLOQ | 20 ± 7 | < LLOQ | 25 ± 8 |
| 24 | 50 ± 15 | < LLOQ | < LLOQ | < LLOQ | < LLOQ | < LLOQ | < LLOQ |
Values are presented as mean ± standard deviation. LLOQ = Lower Limit of Quantification.
Experimental Protocols
The following sections detail the methodologies that would be employed in a typical preclinical study to determine the biodistribution of an orally administered compound like this compound.
Animal Husbandry and Dosing
-
Animal Model: Male C57BL/6 mice, 8-10 weeks of age.
-
Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard chow and water are provided ad libitum, except for a brief fasting period before dosing.
-
Acclimation: Mice are acclimated to the facility for at least one week prior to the experiment.
-
Dosing Formulation: this compound is suspended in a vehicle suitable for oral administration, such as 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water.
-
Administration: A single dose of the this compound suspension is administered via oral gavage using a ball-tipped feeding needle appropriate for the size of the mouse. The dosing volume is typically 10 mL/kg body weight.
Sample Collection and Processing
-
Time Points: Animals are euthanized at predetermined time points post-dosing (e.g., 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood Collection: At each time point, blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C.
-
Tissue Harvesting: Following blood collection, tissues of interest (liver, spleen, kidneys, heart, lungs, and brain) are rapidly excised, rinsed with cold saline, blotted dry, weighed, and flash-frozen in liquid nitrogen. Samples are stored at -80°C until analysis.
-
Tissue Homogenization: Prior to analysis, frozen tissues are homogenized in a suitable buffer to create a uniform suspension.
Bioanalytical Method: LC-MS/MS
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is used for the quantification of this compound in plasma and tissue homogenates.
-
Sample Preparation: A protein precipitation or liquid-liquid extraction method is used to extract this compound and an internal standard from the biological matrices.
-
Chromatographic Separation: The extracted samples are injected onto a C18 reverse-phase HPLC column. A gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid is used to separate this compound from endogenous components.
-
Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of this compound and the internal standard.
-
Quantification: A calibration curve is generated using standards of known this compound concentrations in the same biological matrix to quantify the concentration in the study samples.
Visualizations: Signaling Pathways and Workflows
LXR Inverse Agonist Signaling Pathway
References
- 1. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. What are LXR inverse agonists and how do they work? [synapse.patsnap.com]
- 4. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of SR9238 in HepG2 Cells: A Technical Guide
This technical guide provides an in-depth overview of the in vitro efficacy of SR9238, a synthetic Liver X Receptor (LXR) inverse agonist, specifically within the context of the human hepatoma cell line, HepG2. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolic disease research.
Executive Summary
This compound is a potent and selective inverse agonist for both LXRα and LXRβ isoforms.[1][2][3][4] In vitro studies utilizing HepG2 cells have primarily focused on its mechanism of action and its impact on the regulation of genes involved in lipid metabolism. The core efficacy of this compound in this cell line is characterized by its ability to suppress the transcription of key lipogenic genes. This is achieved through the recruitment of corepressor proteins to LXR, thereby inhibiting its constitutive activity. The available data points to this compound as a valuable tool for investigating the role of LXR in hepatic steatosis and other metabolic disorders.
Mechanism of Action: LXR Inverse Agonism
Liver X Receptors (LXRs) are nuclear receptors that play a pivotal role in regulating cholesterol, fatty acid, and glucose homeostasis.[4] They function as ligand-activated transcription factors. In their basal state, LXRs can recruit corepressor proteins to repress gene expression. Upon binding to an agonist, a conformational change occurs, leading to the release of corepressors and recruitment of coactivators, which initiates the transcription of target genes.
This compound functions as an inverse agonist. Instead of activating the receptor, it binds to the LXR and stabilizes a conformation that enhances the recruitment of corepressor complexes, such as those containing Nuclear Receptor Corepressor (NCoR).[1][2] This action actively suppresses the basal transcriptional activity of LXR, leading to a significant reduction in the expression of its target genes.[1][2]
Quantitative Data
The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings from studies involving HepG2 cells and biochemical assays.
Table 1: Potency of this compound as an LXR Inverse Agonist
| Parameter | Target | IC₅₀ Value | Reference |
|---|---|---|---|
| Inverse Agonist Activity | LXRα | 214 nM | [1][2][3][4] |
| Inverse Agonist Activity | LXRβ | 43 nM |[1][2][3][4] |
Table 2: Effect of this compound on Gene Expression in HepG2 Cells
| Gene Target | Biological Function | Observed Effect | Reference |
|---|---|---|---|
| Fasn (Fatty Acid Synthase) | De Novo Lipogenesis | Significant mRNA decrease | [1][2] |
| Srebp1c (Sterol Regulatory Element-Binding Protein 1c) | Master regulator of lipogenesis | Significant mRNA decrease | [1][2] |
| Abcg1 (ATP-binding cassette transporter G1) | Cholesterol transport | Suppressed expression (by similar compounds) | [2] |
| Scd1 (Stearoyl-CoA desaturase-1) | Fatty acid metabolism | Suppressed expression (by similar compounds) |[2] |
Note: Data on direct cytotoxicity (e.g., IC₅₀ for cell death), apoptosis, or cell cycle arrest of this compound in HepG2 cells were not available in the consulted research articles.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols used to assess the efficacy of this compound in HepG2 cells.
4.1 HepG2 Cell Culture and Treatment
-
Cell Line: HepG2 (human hepatocellular carcinoma) cells are cultured as monolayers.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% antibiotic-antimycotic solution.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: For experiments, cells are seeded at a specified density, for instance, 5x10⁵ cells/mL.[1]
-
Treatment Protocol: On the day following seeding, the standard culture medium is replaced with antibiotic-free media. This compound, dissolved in a vehicle such as DMSO, is added to the media at the desired concentration (e.g., 10 µM). Control cells are treated with an equivalent volume of the vehicle (DMSO). The cells are then incubated for a specified duration, such as 48 hours, before analysis.[1]
4.2 Gene Expression Analysis (Quantitative PCR)
To quantify the changes in mRNA levels of target genes like Fasn and Srebp1c, the following steps are typically performed after cell treatment.
-
RNA Isolation: Total RNA is extracted from the treated and control HepG2 cells using a suitable method, such as a commercial RNA purification kit.
-
cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with gene-specific primers for the target genes (Fasn, Srebp1c) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. The relative expression of the target genes is calculated using a method like the ΔΔCt method.
Conclusion
The synthetic LXR inverse agonist this compound demonstrates clear in vitro efficacy in HepG2 cells by mechanistically suppressing the expression of key lipogenic genes, including Fasn and Srebp1c.[1] Its potency is in the nanomolar range for inhibiting LXRα and LXRβ activity.[1][3][4] The experimental data strongly support its function as a tool to modulate hepatic de novo lipogenesis. This makes this compound a significant compound for research into the therapeutic potential of LXR inverse agonism for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Further studies would be beneficial to characterize its effects on HepG2 cell viability, proliferation, and apoptosis to build a more comprehensive safety and efficacy profile.
References
SR9238: A Technical Guide on Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the publicly available preclinical data for SR9238. Comprehensive, formal preclinical toxicology studies, including quantitative data such as LD50 and No-Observed-Adverse-Effect Level (NOAEL), are not available in the public domain based on extensive literature searches. The information presented herein is derived from efficacy-focused studies and should be interpreted within that context.
Introduction
This compound is a synthetic, liver-selective inverse agonist of the Liver X Receptors (LXRs), LXRα and LXRβ.[1][2] LXRs are nuclear receptors that play a crucial role in the transcriptional regulation of lipid and cholesterol metabolism.[3] By acting as an inverse agonist, this compound suppresses the basal activity of LXRs, leading to a reduction in the expression of genes involved in lipogenesis (the metabolic formation of fat). This mechanism has positioned this compound as a potential therapeutic agent for metabolic diseases, particularly non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][4] This technical guide provides an in-depth overview of the available preclinical data on this compound, with a focus on its mechanism of action, pharmacokinetic profile, and observed safety-related findings from efficacy studies.
Mechanism of Action
This compound exerts its effects by binding to LXRα and LXRβ, functioning as an inverse agonist. In the basal state, LXRs can exhibit a low level of transcriptional activity. This compound binding to LXRs enhances the recruitment of corepressor proteins, which in turn leads to the suppression of the transcription of LXR target genes.[2][3] Key target genes suppressed by this compound include those pivotal to de novo lipogenesis, such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Fatty Acid Synthase (FASN).[3][5] The suppression of these genes results in decreased hepatic lipid synthesis.[4][6] Furthermore, this compound has been shown to reduce the expression of pro-inflammatory genes, contributing to its anti-inflammatory effects observed in preclinical models.[3][6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases [frontiersin.org]
- 4. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
SR9238: A Technical Guide to Targeting the Warburg Effect in Cancer Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cancer cell metabolism is characterized by a profound reprogramming of bioenergetic pathways to support rapid proliferation and survival. One of the most prominent metabolic phenotypes is the Warburg effect, or aerobic glycolysis, where cancer cells preferentially metabolize glucose to lactate (B86563), even in the presence of oxygen. This metabolic shift provides a growth advantage by supplying anabolic precursors and creating an acidic tumor microenvironment. The Liver X Receptors (LXRs), LXRα and LXRβ, are nuclear receptors that have emerged as key regulators of cellular metabolism, including pathways central to the Warburg effect and lipogenesis. SR9238 is a potent, synthetic LXR inverse agonist that suppresses the basal transcriptional activity of LXRs. By modulating LXR activity, this compound presents a novel therapeutic strategy to selectively disrupt the metabolic foundation of cancer cells, offering a targeted approach to inhibit tumor growth. This document provides a technical overview of this compound, its mechanism of action, and its specific effects on the Warburg effect and associated metabolic pathways in cancer.
Mechanism of Action: LXR Inverse Agonism
Liver X Receptors are ligand-activated transcription factors that regulate genes involved in cholesterol, lipid, and glucose metabolism.[1][2] In their basal state, LXRs can be bound to their target gene promoters, complexed with corepressor proteins (e.g., NCoR), which maintains a low level of transcription. Upon binding an agonist (such as endogenous oxysterols), a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators, thereby activating gene expression.
This compound functions as an inverse agonist . Instead of activating the receptor, it binds to the LXR ligand-binding domain and stabilizes the interaction with corepressors.[2] This action not only prevents the recruitment of coactivators but actively represses the basal transcription of LXR target genes to below their normal levels.[2][3] Many of these target genes encode key enzymes in lipogenesis and glycolysis, pathways that are hijacked by cancer cells to sustain proliferation.[3][4][5]
Quantitative Profile of this compound
This compound is a potent and selective LXR inverse agonist. Its efficacy has been characterized in various biochemical and cell-based assays.
| Parameter | Receptor | Value | Reference |
| IC₅₀ | LXRα | 214 nM | [6] |
| LXRβ | 43 nM | [6] | |
| EC₅₀ (NCoR ID1 Recruitment) | LXRα | 33 nM | [6] |
| LXRβ | 13 nM | [6] | |
| EC₅₀ (NCoR ID2 Recruitment) | LXRα | >10 µM | [6] |
| LXRβ | 93 nM | [6] | |
| Table 1: Biochemical potency of this compound on Liver X Receptors. |
Effects on the Warburg Effect and Glycolysis
The Warburg effect is a metabolic hallmark of cancer, characterized by increased glucose uptake and lactate production.[7][8][9] LXRs directly regulate the expression of several key glycolytic enzymes.[1][3][10] The LXR inverse agonist SR9243, a close analog of this compound designed for systemic exposure, has been shown to potently inhibit the Warburg effect by repressing the expression of these LXR target genes in cancer cells.[3][11] This action leads to a reduction in crucial glycolytic metabolites. Given their shared mechanism of LXR inverse agonism, this compound is expected to exert similar effects, particularly in liver-resident tumors.[2][3]
| Gene Target | Function in Glycolysis | Effect of LXR Inverse Agonism (SR9243) | Reference |
| GCK1 | Glucokinase | Significant Suppression | [3] |
| PFK1/PFK2 | Phosphofructokinase | Significant Suppression | [1][3] |
| LDH | Lactate Dehydrogenase | Significant Suppression | [3] |
| Table 2: Effect of LXR inverse agonism on key glycolytic gene expression in cancer cells. |
| Metabolite | Pathway | Effect of LXR Inverse Agonism (SR9243) | Reference |
| Hexose Phosphates | Glycolysis | Significantly Reduced | [3] |
| Pyruvate | Glycolysis | Significantly Reduced | [3] |
| Lactate | Glycolysis End-product | Significantly Reduced | [3] |
| Table 3: Effect of LXR inverse agonism on intracellular glycolytic metabolite levels in cancer cells. |
By suppressing these pathways, this compound and related compounds effectively reprogram cancer cell metabolism away from the Warburg phenotype, cutting off the supply of energy and anabolic precursors necessary for rapid growth.[3][8]
Effects on De Novo Lipogenesis
In addition to aerobic glycolysis, many cancer cells are highly dependent on de novo lipogenesis (DNL) to produce fatty acids for membrane synthesis, energy storage, and signaling molecules. LXR is a master regulator of DNL, directly controlling the expression of key lipogenic genes. This compound has been shown to potently suppress these genes.[6][12]
| Gene Target | Function in Lipogenesis | Effect of this compound | Reference |
| SREBF1 (SREBP-1c) | Master transcriptional regulator of lipogenesis | Significant Suppression | [12] |
| FASN | Fatty Acid Synthase; catalyzes fatty acid synthesis | Significant Suppression | [2] |
| SCD1 | Stearoyl-CoA Desaturase-1; introduces double bonds | Significant Suppression | [12] |
| Table 4: Effect of this compound on key lipogenic gene expression. |
Experimental Protocols
In Vitro Gene Expression Analysis
-
Cell Culture: Cancer cell lines (e.g., HepG2 human hepatoma cells) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS).[3]
-
Treatment: Cells are treated with this compound at various concentrations (e.g., 1-10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).[3]
-
RNA Isolation: Total RNA is isolated from cells using a commercial kit (e.g., GenElute Mammalian Total RNA Miniprep).[13]
-
Quantitative PCR (qPCR): cDNA is synthesized from the RNA, and qPCR is performed using primers specific for target genes (e.g., FASN, SREBF1, GCK, PFKFB3, LDHA) and a reference gene (e.g., GAPDH). Gene expression changes are calculated using the ddCT method.[12]
In Vivo Murine Model of Hepatic Steatosis and NASH
This protocol, while for NASH, is relevant for assessing the in vivo target engagement and metabolic effects of this compound on the liver, a common site for primary and metastatic cancer.
-
Animal Model: B6 V-lep ob/J (ob/ob) mice are used, which are prone to metabolic diseases.[12]
-
Diet: A high trans-fat, high fructose, and high cholesterol diet is used to induce non-alcoholic steatohepatitis (NASH), a condition characterized by pathologically elevated lipogenesis.[12]
-
Treatment: After disease induction (e.g., 6 weeks on diet), mice are treated with this compound (e.g., 30 mg/kg, daily i.p. injection in 10% DMSO/10% Tween-80/80% water) or vehicle for a set period (e.g., 30 days).[12]
-
Endpoint Analysis:
-
Plasma Analysis: Blood is collected to measure liver enzymes (ALT, AST), cholesterol, and triglycerides.[12]
-
Histology: Livers are harvested, fixed in formalin, and embedded. Sections are stained with H&E for general morphology, Bodipy for lipids, and Pico-Sirius red for collagen (fibrosis).[12]
-
Gene Expression: RNA is isolated from liver tissue for qPCR analysis of lipogenic and inflammatory gene targets.[12]
-
References
- 1. Liver X receptor α is involved in the transcriptional regulation of the 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scholarly Article or Book Chapter | Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis | ID: pn89dd53n | Carolina Digital Repository [cdr.lib.unc.edu]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. apexbt.com [apexbt.com]
- 7. Aerobic glycolysis and high level of lactate in cancer metabolism and microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-based assays are leading to cancer research breakthroughs - Advancing Cell Culture [thermofisher.com]
- 9. The Warburg effect in tumor progression: Mitochondrial oxidative metabolism as an anti-metastasis mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of glycolytic genes in human macrophages by oxysterols: a potential role for liver X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis. | Sigma-Aldrich [sigmaaldrich.com]
- 12. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In-Vivo Studies of SR9238
For Researchers, Scientists, and Drug Development Professionals
Introduction:
SR9238 is a potent and liver-selective synthetic inverse agonist of the Liver X Receptor (LXR).[1][2] It has demonstrated significant efficacy in preclinical animal models of metabolic diseases, particularly non-alcoholic steatohepatitis (NASH) and alcoholic liver disease (ALD).[3][4][5] this compound functions by suppressing the transcriptional activity of LXRα (IC50 = 214 nM) and LXRβ (IC50 = 43 nM), leading to the downregulation of genes involved in lipogenesis and inflammation.[6][7][8] These characteristics make it a compelling candidate for therapeutic development.
This document provides detailed experimental protocols and compiled quantitative data from in vivo studies of this compound to guide researchers in designing and executing their own investigations.
Key Signaling Pathway
This compound exerts its effects by acting as an inverse agonist on Liver X Receptors (LXRα and LXRβ). In their active state, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, promoting their transcription. These genes are heavily involved in lipid metabolism and inflammation. By binding to LXR, this compound induces a conformational change that recruits corepressors (like NCoR) instead of coactivators. This leads to the suppression of basal LXR activity and a significant reduction in the expression of key lipogenic genes such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), Fatty Acid Synthase (FASN), and Stearoyl-CoA Desaturase 1 (SCD1). The downstream effect is a marked decrease in hepatic lipid accumulation (steatosis), inflammation, and fibrosis.[7][8]
Caption: this compound Signaling Pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies of this compound in mouse models of non-alcoholic steatohepatitis (NASH).
Table 1: Effects of this compound on Hepatic Gene Expression in NASH Model
| Gene | Fold Change vs. Vehicle | Significance | Reference |
| Srebf1 | Significantly Reduced | p < 0.05 | [9] |
| Scd1 | Significantly Reduced | p < 0.05 | [9] |
| Cd36 | Significantly Reduced | p < 0.05 | [9] |
| Fasn | Substantially Decreased | - | [8][10] |
| Srebp1c | Substantially Decreased | - | [8][10] |
| Tnfa | ~80% Reduction | - | [6] |
| Il1b | >95% Reduction | - | [6] |
Table 2: Effects of this compound on Physiological and Pathological Parameters in NASH Model
| Parameter | Observation | Significance | Reference |
| Hepatic Steatosis | Significantly Reduced | p < 0.05 | [5][9] |
| Hepatic Inflammation | Substantially Reduced | p < 0.05 | [5][9] |
| Hepatic Fibrosis | ~90% Reduction in Collagen | p < 0.05 | [9] |
| Liver Weight | Significantly Reduced | p < 0.05 | [9] |
| Plasma Liver Enzymes | Reduced | - | [9] |
| Plasma Cholesterol | Suppressed | - | [1] |
| Body Weight | No significant change in DIO mice | - | [6] |
Experimental Protocols
In Vivo Model of Non-Alcoholic Steatohepatitis (NASH)
This protocol outlines the induction of NASH in mice and subsequent treatment with this compound.
1. Animal Model:
-
Species: Mouse
-
Strain: B6 V-lep ob/J (ob/ob) mice are commonly used as they are obese, diabetic, and rapidly develop the NASH phenotype.[5][9] C57BL/6J mice on a high-fat diet are also a suitable model for diet-induced obesity and hepatic steatosis.[6]
-
Age: 8-10 weeks at the start of the diet.
-
Housing: Individually housed in a temperature- and light-controlled environment with ad libitum access to food and water.
2. NASH Induction:
-
Diet: A custom complete rodent diet high in trans-fat, fructose, and cholesterol (HTF diet) is used to induce NASH.[5][9] For a diet-induced obesity model, a high-fat diet (e.g., 60% kcal from fat) is appropriate.[6]
-
Duration: Feed the specialized diet for a period sufficient to induce the desired pathology. For ob/ob mice on an HTF diet, NASH develops robustly.[9] For diet-induced obese C57BL/6J mice, a 10-week period on a high-fat diet is a common induction phase.[6]
3. This compound Administration:
-
Formulation: this compound is prepared in a vehicle solution of 10% DMSO, 10% Tween-80, and 80% water.[9]
-
Dosage: 30 mg/kg body weight.[9]
-
Route of Administration: Intraperitoneal (i.p.) injection.[5][9]
-
Frequency: Once daily (q.d.).[9]
-
Control Group: A vehicle control group receiving the same volume of the vehicle solution should be included.
4. Monitoring and Sample Collection:
-
Daily Monitoring: Body weight and food intake should be monitored daily.[6][9]
-
Weekly Monitoring: Blood glucose can be monitored weekly.[9]
-
Terminal Sample Collection: At the end of the treatment period, collect blood via cardiac puncture for plasma analysis (lipids, liver enzymes).[6][9] Euthanize the animals and collect the liver. A portion should be flash-frozen in liquid nitrogen for RNA and protein analysis, while the remainder is fixed in 10% neutral buffered formalin for histological analysis.[6][9]
Experimental Workflow Diagram
Caption: In Vivo Experimental Workflow.
Analytical Methods
-
Histology: Formalin-fixed, paraffin-embedded liver sections can be stained with Hematoxylin and Eosin (H&E) to assess general morphology, steatosis, and inflammation. Picro-Sirius Red staining is used to visualize and quantify collagen deposition as a measure of fibrosis.[9]
-
Gene Expression Analysis: RNA isolated from frozen liver tissue can be analyzed by quantitative real-time PCR (qPCR) to determine the expression levels of target genes. Gene expression is typically normalized to a housekeeping gene like GAPDH.[9]
-
Protein Expression Analysis: Western blotting can be used to quantify the protein levels of key targets in liver lysates.
-
Plasma Analysis: Standard clinical chemistry analyzers can be used to measure plasma levels of lipids (total cholesterol, LDL, triglycerides) and liver enzymes (ALT, AST).[9]
Disclaimer: This document is intended for research purposes only. The provided protocols are based on published literature and should be adapted and optimized for specific experimental conditions and institutional guidelines. All animal studies must be approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. A liver-selective LXR inverse agonist that suppresses hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Hepatotoxicity by a LXR Inverse Agonist in a Model of Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases [frontiersin.org]
- 9. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SR9238 in Diet-Induced Obese (DIO) Mice
These application notes provide a detailed protocol for the administration of SR9238 to diet-induced obese (DIO) mice, a common preclinical model for studying metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a synthetic, liver-selective inverse agonist of the Liver X Receptor (LXR).[1][2] LXRs are nuclear receptors that play a crucial role in regulating lipid and cholesterol metabolism. By acting as an inverse agonist, this compound suppresses the transcriptional activity of LXR, leading to a reduction in hepatic lipogenesis (the production of fatty acids) and inflammation.[2][3] Preclinical studies have demonstrated its efficacy in reducing hepatic steatosis (fatty liver), inflammation, and fibrosis in mouse models of obesity and liver disease.[3][4][5]
Data Presentation
The following tables summarize the key quantitative data from studies involving the administration of this compound to DIO mice.
Table 1: this compound Dosage and Administration in DIO Mice
| Parameter | Value | Reference |
| Drug | This compound | [1][3] |
| Dosage | 30 mg/kg | [1][3] |
| Frequency | Once daily (qd) | [1][3] |
| Route of Administration | Intraperitoneal (i.p.) injection | [1][3] |
| Vehicle | 10% DMSO / 10% Tween-80 / 80% Water | [3] |
| Treatment Duration | 30 days | [1][3] |
Table 2: Animal Model Specifications
| Parameter | Description | Reference |
| Species | Mouse | [1][3] |
| Strain | C57BL/6J or B6 V-lep ob/J (ob/ob) | [1][3] |
| Model | Diet-Induced Obesity (DIO) | [1] |
| Diet | High-fat diet (e.g., 60% kcal from fat) or a high trans-fat, fructose, and cholesterol diet | [1][3] |
| Induction Period | Mice are typically fed the high-fat diet for a period (e.g., 10 weeks) to induce the obese phenotype before treatment initiation. | [1][3] |
Experimental Protocols
This section outlines the detailed methodology for a typical study investigating the effects of this compound in DIO mice.
Animal Model and Acclimation
-
Animal Selection: Male C57BL/6J mice are a commonly used strain for DIO studies.[1] Alternatively, ob/ob mice, which are genetically obese and diabetic, can be used to model more severe metabolic disease.[3][5]
-
Diet-Induced Obesity: To induce obesity, house the mice individually and provide them with a high-fat diet (e.g., 60% kcal from fat) for at least 10 weeks prior to the start of the experiment.[1] A control group should be fed a standard chow diet.
-
Acclimation: Allow the animals to acclimate to the housing facility for at least one week before any experimental procedures.[1] For three days prior to the start of this compound administration, sham dose the mice with the vehicle solution to acclimate them to the injection procedure.[1]
This compound Formulation and Administration
-
Preparation of Dosing Solution:
-
Dissolve this compound in Dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
Add Tween-80 to the solution.
-
Finally, add water to achieve the final concentration in a vehicle of 10% DMSO, 10% Tween-80, and 80% water.[3]
-
-
Administration:
In-life Monitoring and Measurements
-
Body Weight and Food Intake: Monitor and record the body weight and food intake of each mouse daily throughout the 30-day treatment period.[1][3]
-
Body Composition Analysis: Perform body composition analysis (e.g., using DEXA or qNMR) on all mice before the start and after the completion of the treatment to assess changes in fat and lean mass.[1]
Terminal Procedures and Sample Collection
-
Blood Collection: At the end of the treatment period, collect blood from the mice via cardiac puncture.[1][3] This is a terminal procedure.
-
Plasma Analysis: Process the blood to separate the plasma. Use the plasma for measuring markers of liver injury such as Alanine aminotransferase (ALT), Aspartate aminotransferase (AST), and Alkaline phosphatase (ALP), as well as cholesterol and triglyceride levels.[4]
-
Tissue Collection:
-
Euthanize the mice according to approved institutional protocols.
-
Dissect and weigh the livers.[1]
-
Immediately flash-freeze a portion of the liver in liquid nitrogen for gene expression analysis (e.g., qPCR).[1][3]
-
Place another portion of the liver in 10% neutral buffered formalin for histological analysis (e.g., H&E staining, F4/80 staining for macrophages).[1][3]
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound acts as an inverse agonist of LXR, inhibiting downstream lipogenic and inflammatory pathways.
Experimental Workflow for this compound Administration in DIO Mice
Caption: A flowchart illustrating the key steps in a typical this compound study using DIO mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A liver-selective LXR inverse agonist that suppresses hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR9238 Formulation for Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR9238 is a potent and selective synthetic inverse agonist of the Liver X Receptors (LXRα and LXRβ). It has demonstrated efficacy in preclinical models by suppressing hepatic lipogenesis, inflammation, and fibrosis, making it a valuable tool for research in metabolic diseases such as non-alcoholic steatohepatitis (NASH).[1][2] Due to its hydrophobic nature, this compound is insoluble in aqueous solutions, necessitating a specific formulation for in vivo administration, particularly for intraperitoneal (i.p.) injections. This document provides detailed protocols for the preparation and administration of this compound for research purposes.
Physicochemical and Pharmacological Data
For ease of reference, key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 595.73 g/mol | [3] |
| Formula | C₃₁H₃₃NO₇S₂ | [3] |
| Appearance | Crystalline solid | |
| Solubility | Soluble to 100 mM in DMSO. Insoluble in water and ethanol (B145695). | [3] |
| IC₅₀ for LXRα | 214 nM | [3] |
| IC₅₀ for LXRβ | 43 nM | [3] |
| In Vivo Dosage (Mouse) | Typically 30 mg/kg/day, intraperitoneal injection. | |
| Storage | Store at +4°C as a solid. | [3] |
Experimental Protocols
Formulation of this compound for Intraperitoneal Injection
Objective: To prepare a clear and stable solution of this compound suitable for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (25-30 gauge recommended)
Protocol:
-
Prepare a Stock Solution in DMSO:
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile microcentrifuge tube, dissolve this compound in DMSO to create a concentrated stock solution. A concentration of 25 mg/mL in DMSO is a viable starting point. Ensure the powder is completely dissolved. Gentle vortexing or sonication may be used to aid dissolution.
-
-
Prepare the Final Dosing Solution:
-
This protocol is for a final formulation of 10% DMSO and 90% Corn Oil.[3]
-
For example, to prepare 1 mL of the final dosing solution, add 100 µL of the this compound stock solution in DMSO to 900 µL of sterile corn oil.
-
Mix the solution thoroughly by vortexing to ensure a homogenous and clear solution. The resulting solution should have a solubility of at least 2.5 mg/mL.[3]
-
-
Preparation for Injection:
Intraperitoneal Injection Procedure in Mice
Objective: To administer the prepared this compound formulation into the peritoneal cavity of a mouse.
Materials:
-
Prepared this compound dosing solution
-
Mouse restraint device
-
Sterile syringes (1 mL) and needles (25-30 gauge)
-
70% ethanol or other suitable disinfectant
-
Gauze pads
Protocol:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually or with a restraint device.
-
Injection Site Identification: The recommended injection site is the lower right quadrant of the abdomen. This location minimizes the risk of puncturing the cecum, bladder, or other vital organs.[4]
-
Disinfection: Clean the injection site with a gauze pad soaked in 70% ethanol.
-
Injection:
-
Insert the needle, with the bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (e.g., blood, urine) is drawn into the syringe, which would indicate incorrect needle placement.
-
Slowly inject the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions following the injection.
Mechanism of Action: LXR Inverse Agonism
This compound functions as an inverse agonist of the Liver X Receptors (LXRα and LXRβ). In the basal state, LXRs can be active and promote the transcription of genes involved in lipogenesis. As an inverse agonist, this compound binds to LXRs and promotes the recruitment of corepressor proteins, leading to the repression of LXR target gene transcription.[3] This is in contrast to LXR agonists, which recruit coactivators and enhance gene expression. The primary downstream effect of this compound in the liver is the suppression of the lipogenic program.
Caption: this compound Signaling Pathway.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound in a mouse model of metabolic disease.
Caption: In Vivo Experimental Workflow.
References
- 1. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver X Receptor Inverse Agonist SR9243 Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. uac.arizona.edu [uac.arizona.edu]
- 5. researchanimaltraining.com [researchanimaltraining.com]
Application Notes and Protocols for SR9238 in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
SR9238 is a synthetic, potent, and selective inverse agonist of the Liver X Receptors (LXR), LXRα and LXRβ.[1][2] LXRs are nuclear receptors that function as ligand-dependent transcription factors, playing a crucial role in the regulation of lipid, cholesterol, and carbohydrate metabolism.[2][3] As an inverse agonist, this compound suppresses the basal transcriptional activity of LXRs. It achieves this by promoting the recruitment of corepressor proteins (e.g., NCoR) and inhibiting the binding of coactivator proteins to the LXR complex.[1][2] This action leads to the downregulation of LXR target genes involved in lipogenesis, such as Fatty Acid Synthase (Fasn) and Sterol Regulatory Element-Binding Protein 1c (Srebp1c).[1][4] These characteristics make this compound a valuable tool for studying metabolic diseases, non-alcoholic steatohepatitis (NASH), and certain cancers in a cell culture setting.[4][5][6]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | 595.73 g/mol | [1] |
| IC₅₀ for LXRα | 214 nM | [1][2] |
| IC₅₀ for LXRβ | 43 nM | [1][2] |
| Solubility in DMSO | Up to 50 mg/mL (83.93 mM) | [1] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (in Solvent) | -80°C for up to 2 years; -20°C for up to 1 year | [1] |
Signaling Pathway of this compound
This compound acts as an inverse agonist on Liver X Receptors. Instead of activating the receptor like an agonist, it binds and reduces its basal level of activity. This leads to the recruitment of corepressors and subsequent suppression of target gene transcription involved in lipogenesis and inflammation.
Caption: this compound binds to the LXR/RXR heterodimer, promoting corepressor recruitment and suppressing gene transcription.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol details the steps to prepare a concentrated stock solution of this compound using Dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Sterile, anhydrous, or newly opened Dimethyl sulfoxide (DMSO)[1]
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Ultrasonic bath (recommended for higher concentrations)[1]
-
Calibrated pipettes and sterile tips
Procedure:
-
Pre-warming: Allow the this compound vial and DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this step in a chemical fume hood.
-
Solvent Addition: Add the calculated volume of DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM or 50 mM). For calculations, use the molecular weight of 595.73 g/mol .
-
Example Calculation for 1 mg to make a 10 mM stock:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.010 mol/L * 595.73 g/mol ) = 0.00016786 L
-
Volume = 167.86 µL of DMSO.
-
-
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the powder is dissolved. For higher concentrations (e.g., >10 mM), sonication in a water bath for 5-10 minutes may be necessary to ensure complete dissolution.[1] Visually inspect the solution to confirm no solid particles remain.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[7]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1]
Protocol for Treating Cells with this compound
This protocol describes the general steps for diluting the this compound stock solution and treating cells in culture.
Materials:
-
Prepared this compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells ready for treatment
-
Sterile pipettes and tubes for dilution
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (Working Solution): Prepare an intermediate dilution of the stock solution in complete cell culture medium.
-
CRITICAL: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[8]
-
Example: To treat cells with a final concentration of 10 µM this compound, you can perform a 1:1000 dilution from a 10 mM stock (e.g., add 1 µL of 10 mM stock to 1 mL of medium). This results in a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium without the drug (e.g., 1 µL of DMSO to 1 mL of medium for a 0.1% DMSO control).
-
Cell Treatment:
-
Aspirate the old medium from the cultured cells.
-
Add the freshly prepared medium containing the desired final concentration of this compound (or the vehicle control) to the cells.
-
An example from the literature for HepG2 cells is treatment with 10 μM this compound for 48 hours.[1]
-
-
Incubation: Return the cells to the incubator and culture for the desired experimental duration.
-
Downstream Analysis: Following incubation, proceed with the planned downstream assays (e.g., RT-qPCR for gene expression, Western blotting for protein analysis, or cell viability assays).
Experimental Workflow Diagram
The following diagram illustrates the overall workflow from stock preparation to cell treatment.
Caption: Workflow for preparing this compound stock solution and its application in cell culture experiments.
Disclaimer: These protocols are intended for research use only. Please refer to the specific product datasheets and relevant literature for your cell line and experimental setup. Always follow standard laboratory safety procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | CAS 1416153-62-2 | Cayman Chemical | Biomol.com [biomol.com]
- 4. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liver X Receptor Inverse Agonist SR9243 Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR9238 Treatment in a NASH Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nonalcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis.[1][2] Currently, there are no targeted therapies for NASH.[1][2] The Liver X Receptor (LXR) is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation.[3][4] SR9238 is a liver-specific LXR inverse agonist that has shown efficacy in reducing hepatic steatosis, inflammation, and fibrosis in a mouse model of diet-induced NASH.[1][2] This document provides detailed application notes and protocols for the use of this compound in a preclinical NASH mouse model, based on published studies.
Mechanism of Action
This compound acts as an inverse agonist of Liver X Receptors (LXRα and LXRβ).[5] In the context of NASH, elevated hepatic lipogenesis is a key pathological feature.[1] this compound suppresses the expression of LXR target genes involved in de novo lipogenesis, such as Sterol Regulatory Element-Binding Protein 1c (Srebf1), Stearoyl-CoA Desaturase-1 (Scd1), and CD36.[6] This leads to a reduction in hepatic lipid accumulation (steatosis).[1][6] Furthermore, this compound attenuates hepatic inflammation by reducing the expression of pro-inflammatory genes, including Cd68, Tumor Necrosis Factor-alpha (Tnfa), Interleukin 6 (Il6), Interleukin 1-beta (Il1b), and Interleukin 12 (Il12).[1] The anti-fibrotic effects of this compound are associated with a decrease in hepatic Transforming Growth Factor-beta (TGFβ) protein expression and a subsequent reduction in collagen deposition.[1]
Data Presentation
The following tables summarize the quantitative data from a study utilizing this compound in a NASH mouse model.
Table 1: Effects of this compound on Body and Liver Weight
| Parameter | Vehicle | This compound | Percentage Change |
| Body Weight (g) | ~55 | ~45 | ↓ ~18% |
| Liver Weight (g) | ~3.5 | ~2.5 | ↓ ~28% |
| Liver/Body Weight Ratio | ~0.064 | ~0.056 | ↓ ~12.5% |
Data are approximated from graphical representations in the source material.[1][6]
Table 2: Effects of this compound on Plasma Lipids and Liver Enzymes
| Parameter | Vehicle | This compound | Significance |
| Total Cholesterol (mg/dL) | ~250 | ~150 | p < 0.05 |
| LDL Cholesterol (mg/dL) | ~75 | ~25 | p < 0.05 |
| Triglycerides (mg/dL) | ~100 | ~100 | Not Significant |
| Alanine Aminotransferase (ALT) (U/L) | ~600 | ~200 | p < 0.05 |
| Aspartate Aminotransferase (AST) (U/L) | ~400 | ~150 | p < 0.05 |
Data are approximated from graphical representations in the source material.[1]
Table 3: Effects of this compound on Hepatic Gene Expression
| Gene | Vehicle (Relative Expression) | This compound (Relative Expression) | Percentage Change | Significance |
| Lipogenesis | ||||
| Srebf1 | 1.0 | ~0.4 | ↓ ~60% | p < 0.05 |
| Scd1 | 1.0 | ~0.3 | ↓ ~70% | p < 0.05 |
| Cd36 | 1.0 | ~0.5 | ↓ ~50% | p < 0.05 |
| Inflammation | ||||
| Cd68 | 1.0 | ~0.5 | ↓ ~50% | p < 0.05 |
| Tnfa | 1.0 | ~0.4 | ↓ ~60% | p < 0.05 |
| Il6 | 1.0 | ~0.3 | ↓ ~70% | p < 0.05 |
| Il1b | 1.0 | ~0.2 | ↓ ~80% | p < 0.05 |
| Il12 | 1.0 | ~0.4 | ↓ ~60% | p < 0.05 |
Data are normalized to the vehicle group and approximated from graphical representations in the source material.[1][6]
Table 4: Effects of this compound on Hepatic Fibrosis
| Parameter | Vehicle | This compound | Percentage Change | Significance |
| Pico-Sirius Red Staining (% Area) | ~2.5 | ~0.25 | ↓ ~90% | p < 0.05 |
Data are approximated from graphical representations in the source material.[1]
Experimental Protocols
NASH Mouse Model Induction
This protocol describes the induction of NASH in B6 V-lepob/J (ob/ob) mice.[1]
Materials:
-
B6 V-lepob/J (ob/ob) mice (male, young).
-
Custom complete rodent diet (HTF) containing high amounts of trans-fat, fructose, and cholesterol (e.g., D09100301).[1]
-
Standard chow diet.
-
Animal housing with a 12-hour light/dark cycle.
Procedure:
-
Acclimate the ob/ob mice to the animal facility for at least one week with free access to standard chow and water.
-
At the start of the study, switch the diet of the experimental group to the high trans-fat, fructose, and cholesterol (HTF) diet.
-
Maintain the mice on the HTF diet for 6 weeks to induce the NASH phenotype.[1]
-
Monitor animal health, body weight, and food intake regularly.
This compound Treatment Protocol
This protocol outlines the administration of this compound to the established NASH mouse model.
Materials:
-
NASH-induced ob/ob mice.
-
This compound.
-
Vehicle solution (e.g., sterile saline or as specified by the manufacturer).
-
Syringes and needles for intraperitoneal (i.p.) injection.
Procedure:
-
Following the 6-week NASH induction period, randomly assign the mice to either the vehicle control group or the this compound treatment group.
-
Prepare a stock solution of this compound in the appropriate vehicle.
-
Administer this compound to the treatment group at a dose of 30 mg/kg/day via intraperitoneal (i.p.) injection.[1]
-
Administer an equivalent volume of the vehicle solution to the control group via i.p. injection.
-
Continue the treatment for 30 days.[1]
-
Throughout the treatment period, continue to provide the HTF diet to both groups.
-
Monitor body weight and food intake daily.
-
At the end of the 30-day treatment period, euthanize the mice for sample collection.
Sample Collection and Analysis
This protocol details the collection and subsequent analysis of samples.
Procedure:
-
Blood Collection: Collect blood via cardiac puncture for plasma separation. Analyze plasma for total cholesterol, LDL cholesterol, triglycerides, ALT, and AST levels using standard clinical chemistry analyzers.
-
Liver Excision: Excise the liver, weigh it, and divide it for various analyses.
-
Histology:
-
Fix a portion of the liver in 10% neutral buffered formalin for 24-48 hours.
-
Embed the fixed tissue in paraffin (B1166041) and section it.
-
Perform Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and hepatocyte ballooning.[7]
-
Perform F4/80 immunohistochemistry to identify and quantify Kupffer cells (hepatic macrophages).[1]
-
Perform Pico-Sirius red staining to visualize and quantify collagen deposition as a marker of fibrosis.[1]
-
-
Gene Expression Analysis (qPCR):
-
Snap-freeze a portion of the liver in liquid nitrogen and store it at -80°C.
-
Extract total RNA from the liver tissue using a suitable method (e.g., TRIzol reagent).
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (qPCR) to analyze the expression levels of genes related to lipogenesis (Srebf1, Scd1, Cd36) and inflammation (Cd68, Tnfa, Il6, Il1b, Il12). Normalize the expression to a housekeeping gene (e.g., Gapdh).[6]
-
-
Western Blot Analysis:
-
Homogenize a portion of the liver tissue in lysis buffer to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with a primary antibody against TGFβ to assess its protein expression levels. Use a loading control (e.g., β-actin) for normalization.[1]
-
Experimental Workflow Visualization
References
- 1. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A liver-selective LXR inverse agonist that suppresses hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of SR9238 in an Alcoholic Steatohepatitis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcoholic steatohepatitis (ASH) is a severe form of alcohol-associated liver disease (ALD), characterized by hepatic steatosis (fatty liver), inflammation, and hepatocellular injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[1] A key pathological feature of ALD is the significant accumulation of lipids in the liver, alongside inflammation and fibrosis.[1] Current therapeutic options for ALD are limited, and even alcohol abstinence does not guarantee reversal of disease progression.[1]
The Liver X Receptors (LXRα and LXRβ) are nuclear receptors that play a central role in regulating lipid metabolism.[2] Activation of LXRs promotes de novo lipogenesis (DNL), the process of synthesizing fatty acids, through the increased expression of target genes like Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Fatty Acid Synthase (FASN).[2][3] In the context of ALD, ethanol (B145695) consumption enhances DNL, contributing to the fatty liver phenotype.[2]
SR9238 is a potent and liver-selective synthetic LXR inverse agonist.[4][5] Unlike an agonist which activates the receptor, an inverse agonist suppresses its basal (constitutive) activity. This compound functions by promoting the recruitment of corepressors to LXR, thereby inhibiting the transcription of lipogenic genes.[2][3][6] Its liver-specific action minimizes potential side effects in peripheral tissues.[4][5] Studies have demonstrated that this compound effectively reduces hepatic steatosis, inflammation, and fibrosis in animal models of both non-alcoholic and alcoholic steatohepatitis, making it a promising therapeutic candidate.[1][2][3][7][8]
Mechanism of Action of this compound
This compound exerts its therapeutic effects by acting as an inverse agonist of LXRα (IC50 = 214 nM) and LXRβ (IC50 = 43 nM).[6] In the pathological state of ASH, LXR activity can contribute to excessive lipid accumulation. This compound binds to LXR and induces a conformational change that facilitates the recruitment of the NCoR (Nuclear Receptor Corepressor) complex.[2][3][6] This action actively represses the transcription of key LXR target genes involved in de novo lipogenesis, including Srebp1c, Fasn, and Scd1.[2][7] The downstream effect is a significant reduction in the synthesis and accumulation of lipids within hepatocytes.
Beyond its impact on lipogenesis, this compound also demonstrates potent anti-inflammatory effects. By modulating LXR signaling, it can decrease the expression of pro-inflammatory markers such as Tnfa and Il1b and reduce the infiltration of inflammatory cells like Kupffer cells (macrophages) in the liver.[2][3][7] This dual action of suppressing both lipid accumulation and inflammation addresses two of the core pathologies of ASH.
Caption: Mechanism of this compound as an LXR inverse agonist.
Experimental Protocols
This section details the protocol for inducing an ASH model in mice and evaluating the efficacy of this compound. The methodology is based on the chronic-plus-binge ethanol feeding model, which reliably mirrors ASH pathology, including the development of fibrosis.[8][9]
Materials and Reagents
-
Animals: Male C57BL/6J mice (8-10 weeks old).
-
Diets:
-
Lieber-DeCarli control liquid diet (e.g., from Bio-Serv).
-
Lieber-DeCarli ethanol liquid diet (5% v/v ethanol).
-
Pair-fed control diet (isocaloric, with maltose-dextrin substituting for ethanol calories).
-
-
This compound: Synthesized or commercially sourced.
-
Vehicle: A suitable vehicle for this compound administration (e.g., corn oil with 5% DMSO).
-
Gavage Needles: For oral administration of ethanol/control binge.
-
General Necropsy and Collection Supplies: Anesthetics, surgical tools, tubes for blood and tissue collection, formalin, liquid nitrogen.
Experimental Workflow: ASH Induction and this compound Treatment
-
Acclimatization (1 week): House mice under standard conditions with ad libitum access to chow and water.
-
Chronic Ethanol Feeding (Initial 14 days):
-
Gradually introduce the Lieber-DeCarli ethanol diet over the first week to acclimate mice, starting with 1% ethanol and increasing to 5%.
-
The control group receives the isocaloric pair-fed diet.
-
-
This compound Treatment Period (4 weeks):
-
After 14 days on the respective diets, begin this compound administration.
-
Treatment Group (ASH + this compound): Continue the 5% ethanol diet and administer this compound (e.g., 20-30 mg/kg, intraperitoneally or orally, once daily).
-
Vehicle Group (ASH + Vehicle): Continue the 5% ethanol diet and administer the vehicle on the same schedule.
-
Control Group (Control + Vehicle): Continue the pair-fed diet and administer the vehicle.
-
-
Binge Administration (Final Day):
-
Sacrifice and Sample Collection (9 hours post-binge):
-
Collect blood via cardiac puncture for plasma analysis (ALT, AST).
-
Perfuse the liver with PBS.
-
Collect liver tissue: fix a portion in 10% neutral buffered formalin for histology and snap-freeze the remaining tissue in liquid nitrogen for molecular and biochemical analysis.
Caption: Experimental workflow for the ASH model and this compound treatment.
Endpoint Analyses
-
Plasma Analysis: Measure levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using commercially available kits to assess hepatocellular damage.
-
Liver Histology:
-
Embed formalin-fixed liver tissue in paraffin (B1166041) and section.
-
Perform Hematoxylin and Eosin (H&E) staining to evaluate steatosis, inflammation, and ballooning.
-
Perform Sirius Red or Masson's Trichrome staining to assess collagen deposition and fibrosis.
-
-
Quantitative Real-Time PCR (qPCR):
-
Isolate total RNA from frozen liver tissue.
-
Synthesize cDNA.
-
Perform qPCR using primers for genes involved in lipogenesis (Srebp1c, Fasn), inflammation (Tnfa, Il1b, Cd68), and fibrosis (Col1a1, Acta2). Normalize to a housekeeping gene like Gapdh.
-
-
Western Blotting:
-
Extract total protein from frozen liver tissue.
-
Perform SDS-PAGE and transfer to a membrane.
-
Probe with primary antibodies against FASN, SREBP1, and other targets of interest.
-
-
Lipid Analysis: Quantify total hepatic triglyceride and cholesterol content using biochemical assays.
Quantitative Data Summary
The following tables summarize the reported effects of this compound in models of steatohepatitis. Data is compiled from studies using both alcoholic and non-alcoholic models, as this compound targets a common underlying pathology of lipogenesis and inflammation.
Table 1: Effect of this compound on Liver Parameters and Plasma Enzymes
| Parameter | Model | Vehicle Control | This compound Treatment | Outcome | Reference |
| Liver Weight | ASH | Increased | Significantly Reduced | Protection against hepatomegaly | [9] |
| Plasma ALT/AST | NASH | Elevated | Significantly Reduced | Reduced hepatocellular damage | [7] |
| Plasma ALT/AST | ASH | Elevated | Significantly Reduced | Reduced hepatocellular damage | [3] |
| Total Cholesterol | NASH | Elevated | Significantly Reduced | Improved lipid profile | [7] |
| LDL Cholesterol | NASH | Elevated | Significantly Reduced | Improved lipid profile | [7] |
Table 2: Effect of this compound on Hepatic Gene and Protein Expression
| Gene/Protein | Model | Vehicle Control | This compound Treatment | Outcome | Reference |
| Srebp1c / SREBP1 | ASH | Upregulated | Significantly Suppressed | Inhibition of lipogenesis | [8][9] |
| Fasn / FASN | ASH | Upregulated | Significantly Suppressed | Inhibition of lipogenesis | [8][9] |
| Scd1 | NASH | Upregulated | Significantly Suppressed | Inhibition of lipogenesis | [7] |
| Cd36 | NASH | Upregulated | Significantly Suppressed | Reduced fatty acid uptake | [7] |
| Cd68 | NASH | Upregulated | Reduced | Reduced macrophage infiltration | [7] |
| Tnfa | DIO | Upregulated | Reduced by ~80% | Reduced inflammation | [6] |
| Il1b | DIO | Upregulated | Reduced by >95% | Reduced inflammation | [6] |
Table 3: Effect of this compound on Liver Histopathology
| Histological Feature | Model | Vehicle Control | This compound Treatment | Outcome | Reference |
| Steatosis (Lipid Droplets) | NASH | Severe Macrosteatosis | Reduced, Microsteatosis | Amelioration of fatty liver | [7] |
| Inflammation (Foci) | NASH | Severe | Limited Foci | Reduced hepatitis | [7] |
| Kupffer Cells (F4/80 staining) | NASH | Increased | Clearly Reduced | Reduced macrophage infiltration | [7] |
| Fibrosis (Collagen Staining) | ASH | Present | Nearly Eliminated | Anti-fibrotic effect | [1][8] |
| Fibrosis (Collagen Staining) | NASH | Present | Decreased by 75% | Potent anti-fibrotic effect | [2][3] |
Conclusion
This compound is a powerful research tool for investigating the role of LXR-mediated de novo lipogenesis and inflammation in the pathogenesis of alcoholic steatohepatitis. The provided protocols offer a robust framework for inducing an ASH model and evaluating the therapeutic potential of LXR inverse agonists. The compound has consistently demonstrated the ability to significantly attenuate liver injury, steatosis, inflammation, and fibrosis in preclinical models.[1][8] These application notes serve as a detailed guide for scientists aiming to explore this promising therapeutic strategy for ALD.
References
- 1. Inhibition of Hepatotoxicity by a LXR Inverse Agonist in a Model of Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases [frontiersin.org]
- 3. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A liver-selective LXR inverse agonist that suppresses hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Hepatotoxicity by a LXR Inverse Agonist in a Model of Alcoholic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for qPCR Analysis of Fasn and Srebp1c after SR9238 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for quantifying the gene expression of Fatty Acid Synthase (Fasn) and Sterol Regulatory Element-Binding Protein 1c (Srebp1c) using quantitative polymerase chain reaction (qPCR) following treatment with the Liver X Receptor (LXR) inverse agonist, SR9238.
Introduction
This compound is a potent and liver-selective synthetic inverse agonist of the Liver X Receptors (LXRα and LXRβ)[1][2]. LXRs are nuclear receptors that play a crucial role in regulating cholesterol, fatty acid, and glucose metabolism[3][4]. Activation of LXRs promotes the expression of genes involved in lipogenesis, including Srebp1c and its downstream target Fasn[4][5][6]. In conditions such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), hepatic lipogenesis is often elevated[5]. By acting as an inverse agonist, this compound suppresses the basal activity of LXRs, leading to a reduction in the expression of lipogenic genes[1][5][6]. This makes this compound a promising therapeutic candidate for metabolic diseases characterized by excessive lipid accumulation in the liver.
Quantitative PCR (qPCR) is a sensitive and widely used technique to measure changes in gene expression. This document outlines the methodology to assess the in vitro and in vivo effects of this compound on Fasn and Srebp1c mRNA levels.
Signaling Pathway
The mechanism by which this compound is proposed to reduce the expression of Fasn and Srebp1c is through the inverse agonism of LXR. In its active state, LXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR response elements (LXREs) in the promoter regions of target genes, including Srebp1c. This binding event recruits coactivators and initiates transcription. Srebp1c is a master transcriptional regulator of lipogenesis, and its protein product activates the transcription of genes such as Fasn, a key enzyme in fatty acid synthesis[7][8][9][10]. This compound, as an LXR inverse agonist, binds to LXR and promotes the recruitment of corepressors, thereby inhibiting the transcription of LXR target genes like Srebp1c, which in turn leads to decreased Fasn expression and reduced lipogenesis[2][5][11].
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of LXRs in control of lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Concomitant Inhibition of FASN and SREBP Provides a Promising Therapy for CTCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deficiency of SREBP1c modulates autophagy mediated lipid droplet catabolism during oleic acid induced steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of sterol regulatory element-binding protein 1c and fatty acid synthase transcription by hepatitis C virus non-structural protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Srebp-1c/Fgf21/Pgc-1α Axis Regulated by Leptin Signaling in Adipocytes—Possible Mechanism of Caloric Restriction-Associated Metabolic Remodeling of White Adipose Tissue | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
Application Notes: Analysis of LXR Target Protein Expression in Response to SR9238 using Western Blot
Introduction
The Liver X Receptors (LXRs), LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that are critical regulators of cholesterol, fatty acid, and glucose homeostasis.[1] LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of their target genes to modulate their expression.[1] LXR target genes are involved in reverse cholesterol transport (e.g., ABCA1, ABCG1), lipogenesis (e.g., SREBP-1c, FASN), and inflammation.[2][3] SR9238 is a potent synthetic LXR inverse agonist with IC50 values of 214 nM for LXRα and 43 nM for LXRβ.[4] Unlike LXR agonists which activate transcription, this compound stabilizes the interaction of LXRs with corepressor complexes, leading to the suppression of target gene expression.[4][5] This makes this compound a valuable tool for studying the physiological roles of LXR and a potential therapeutic agent for metabolic diseases such as non-alcoholic steatohepatitis (NASH).[6][7]
These application notes provide a detailed protocol for utilizing Western blotting to investigate the effect of this compound on the protein expression of key LXR targets.
LXR Signaling Pathway and this compound Mechanism of Action
In the absence of a ligand, the LXR/RXR heterodimer can be bound to corepressor proteins, tonically repressing transcription.[2] Upon binding of an agonist (e.g., oxysterols), a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators, which initiates gene transcription.[2] this compound, as an inverse agonist, enhances the recruitment of corepressors (like NCoR) to the LXR/RXR heterodimer, thereby actively suppressing the basal transcriptional activity of LXR target genes.[4][5] This leads to a reduction in the protein levels of genes regulated by LXR, such as those involved in lipogenesis.
Quantitative Data Summary
The following table summarizes key quantitative information for this compound and its effects on LXR target proteins. Note that the extent of protein expression change is cell-type and experiment-specific.
| Parameter | Value | Target | Reference |
| This compound IC50 | 214 nM | LXRα | [4] |
| 43 nM | LXRβ | [4] | |
| Effect on Protein Expression | Significant Decrease | FASN | [8] |
| Significant Decrease | SREBP-1c | [8] | |
| No significant alteration observed | IDOL | [6] | |
| Recommended Antibody Dilutions | Experimentally Determined | Varies | General Protocol |
| Recommended Protein Load | 20-40 µg per lane | Varies | General Protocol |
Western Blot Protocol for LXR Target Proteins
This protocol outlines the steps for analyzing the protein levels of LXR targets (e.g., FASN, SREBP-1c, ABCA1) in cell lysates after treatment with this compound.
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., HepG2, THP-1 macrophages), culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Lysis Buffer: RIPA buffer (or similar) supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA or Bradford assay kit.
-
SDS-PAGE: Acrylamide solutions, SDS, TEMED, APS, Tris-HCl.
-
Transfer Buffer: Tris, Glycine, Methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Specific antibodies for LXR target proteins (e.g., anti-FASN, anti-SREBP-1c, anti-ABCA1) and a loading control (e.g., anti-β-actin, anti-GAPDH).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Experimental Workflow Diagram
Step-by-Step Methodology
1. Cell Culture and Treatment: a. Culture your chosen cell line to the desired confluency (typically 70-80%). b. Treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined duration (e.g., 24 hours).
2. Cell Lysis: a. Wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing periodically. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Collect the supernatant containing the protein lysate.[9]
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay, following the manufacturer's instructions.[9]
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentrations of all samples with lysis buffer. b. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel. d. Run the gel at a constant voltage until the dye front reaches the bottom.[9]
5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[9]
6. Blocking: a. Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[9]
7. Antibody Incubation: a. Incubate the membrane with the primary antibody (e.g., anti-FASN, anti-SREBP-1c) diluted in blocking buffer. The optimal dilution should be determined experimentally, but a starting point of 1:1000 is common. Incubate overnight at 4°C with gentle agitation.[9] b. Wash the membrane three times for 10 minutes each with TBST. c. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.[9] d. Wash the membrane three times for 10 minutes each with TBST.
8. Detection and Imaging: a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Capture the chemiluminescent signal using an imaging system.[9]
9. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the intensity of the target protein band to the corresponding loading control band (e.g., β-actin or GAPDH). c. Express the data as a fold change relative to the vehicle-treated control.
This protocol provides a robust framework for researchers to quantify the effects of the LXR inverse agonist this compound on the protein expression of its target genes. By following this detailed methodology, scientists in academic and drug development settings can effectively probe the LXR signaling pathway and evaluate the efficacy of compounds like this compound in modulating cellular processes.
References
- 1. Liver X receptor - Wikipedia [en.wikipedia.org]
- 2. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A liver-selective LXR inverse agonist that suppresses hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Histological Staining for Fibrosis Following SR9238 Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR9238 is a synthetic Liver X Receptor (LXR) inverse agonist that has demonstrated significant efficacy in reducing steatosis, inflammation, and fibrosis in preclinical models of fibrotic diseases, particularly non-alcoholic steatohepatitis (NASH).[1][2][3] Its mechanism of action involves the suppression of hepatic lipogenesis, a key pathological driver in NASH, which contributes to the amelioration of liver fibrosis.[1][2][3] Accurate assessment of the anti-fibrotic effects of this compound in tissue samples is critical for preclinical and clinical evaluation. This document provides detailed protocols for the histological staining of fibrosis, specifically tailored for tissues from subjects treated with this compound, and guidance on the interpretation and quantification of results.
The most common and effective histological stains for visualizing and quantifying collagen deposition, the hallmark of fibrosis, are Masson's Trichrome and Picrosirius Red.[4][5] These methods allow for both qualitative assessment and semi-quantitative analysis of the extent of fibrosis in tissue sections.
Mechanism of Action of this compound in Attenuating Fibrosis
This compound, as an LXR inverse agonist, works by suppressing the transcriptional activity of Liver X Receptors (LXRα and LXRβ). In the context of fibrotic diseases like NASH, this leads to a reduction in the expression of genes involved in fatty acid and cholesterol synthesis (lipogenesis).[1][3] The subsequent decrease in hepatic lipid accumulation alleviates cellular stress and inflammation. This anti-inflammatory effect, characterized by a reduction in pro-inflammatory cytokines and immune cell infiltration, disrupts the cycle of chronic injury that drives the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.[1][6] By mitigating the upstream drivers of HSC activation, this compound effectively reduces collagen deposition and, consequently, fibrosis.
Caption: Simplified signaling pathway of this compound in the attenuation of liver fibrosis.
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound on markers of fibrosis from preclinical studies.
Table 1: Effect of this compound on Hepatic Collagen Deposition
| Model | Staining Method | Treatment Group | Vehicle Group | Percent Reduction | Reference |
| Diet-induced NASH in ob/ob mice | Picrosirius Red | This compound | Control | ~90% | [1] |
| Diet-induced NASH in ob/ob mice | Collagen Staining | This compound | Control | 75% | [3][7] |
Table 2: Effect of SR9243 (a related LXR inverse agonist) on Liver Fibrosis
| Model | Treatment Group | Outcome | Reference |
| Bile-duct ligation (BDL) induced NASH | SR9243 | Significantly decreased liver fibrosis | [8] |
| Carbon tetrachloride (CCl4) induced NASH | SR9243 | Significantly inhibited liver fibrosis | [8] |
Experimental Protocols
Experimental Workflow
Caption: General experimental workflow for histological analysis of fibrosis.
Protocol 1: Masson's Trichrome Staining
Masson's Trichrome is a three-color staining protocol used to distinguish cells from surrounding connective tissue.[5] Collagen fibers are stained blue, nuclei are stained black, and cytoplasm, muscle, and erythrocytes are stained red.[9]
Materials:
-
Paraffin-embedded tissue sections (4-5 µm)
-
Bouin's solution
-
Weigert's iron hematoxylin (B73222)
-
Biebrich scarlet-acid fuchsin solution
-
Phosphomolybdic-phosphotungstic acid solution
-
Aniline (B41778) blue solution
-
1% Acetic acid solution
-
Graded alcohols and xylene
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer through 100% ethanol (B145695) (2 changes, 3 minutes each).
-
Transfer through 95% ethanol (2 changes, 3 minutes each).
-
Rinse in distilled water.
-
-
Mordanting:
-
Incubate sections in pre-warmed Bouin's solution at 56°C for 1 hour.[4]
-
Allow slides to cool and wash in running tap water until the yellow color disappears.
-
-
Staining:
-
Stain in Weigert's iron hematoxylin for 10 minutes.[4]
-
Wash in running tap water for 10 minutes.
-
Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.[10]
-
Rinse in distilled water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Transfer directly to aniline blue solution and stain for 5-10 minutes.[4]
-
Rinse briefly in distilled water and differentiate in 1% acetic acid solution for 1-3 minutes.
-
-
Dehydration and Mounting:
-
Wash in distilled water.
-
Dehydrate quickly through 95% ethanol, 100% ethanol (2 changes).
-
Clear in xylene (2 changes).
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Collagen: Blue
-
Nuclei: Black
-
Cytoplasm, Keratin, Muscle: Red
Protocol 2: Picrosirius Red Staining
Picrosirius Red (PSR) staining is a highly specific method for the visualization of collagen fibers. When viewed under polarized light, collagen fibers appear birefringent, allowing for the differentiation of collagen types based on fiber thickness (thicker type I collagen appears orange-red, while thinner type III collagen appears greenish).[11]
Materials:
-
Paraffin-embedded tissue sections (4-5 µm)
-
Picrosirius red solution (0.1% Sirius Red in saturated aqueous picric acid)[12]
-
0.5% Acetic acid solution
-
Graded alcohols and xylene
Procedure:
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for Masson's Trichrome.
-
-
Staining:
-
Dehydration and Mounting:
-
Dehydrate rapidly in three changes of 100% ethanol.
-
Clear in xylene (2 changes).
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Bright-field microscopy: Collagen will be stained red, and the background will be yellow.
-
Polarized light microscopy: Collagen fibers will appear bright yellow, orange, or green against a dark background.
Image Analysis and Quantification
For objective assessment of fibrosis, quantitative analysis of stained sections is recommended.
-
Image Acquisition: Systematically capture images of the stained tissue sections at a consistent magnification (e.g., 10x or 20x) using a light microscope equipped with a digital camera. For PSR, both bright-field and polarized light images should be acquired.
-
Image Analysis Software: Utilize image analysis software such as ImageJ/Fiji, Visiopharm, or HALO® to quantify the stained area.
-
Quantification Procedure:
-
Define a region of interest (ROI) to exclude artifacts and non-parenchymal tissue.
-
Set a color threshold to specifically select the stained collagen fibers (blue for Masson's Trichrome, red for Picrosirius Red).
-
Calculate the percentage of the stained area relative to the total tissue area within the ROI.
-
For polarized PSR images, separate analyses can be performed for different birefringence colors to assess the composition of collagen types.
-
Conclusion
Histological staining with Masson's Trichrome and Picrosirius Red are robust methods for evaluating the anti-fibrotic effects of this compound therapy. These protocols, combined with quantitative image analysis, provide a reliable means to assess changes in collagen deposition and the overall efficacy of this compound in preclinical models of fibrosis. The significant reduction in fibrosis observed in multiple studies underscores the therapeutic potential of targeting the LXR pathway with inverse agonists like this compound.
References
- 1. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Masson’s trichrome staining for detecting fibrosis [bio-protocol.org]
- 5. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms and Potential New Therapeutic Drugs for Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases [frontiersin.org]
- 8. Liver X Receptor Inverse Agonist SR9243 Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. benchchem.com [benchchem.com]
- 11. mmpc.org [mmpc.org]
- 12. Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SR9238 in Combination with Other Metabolic Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR9238 is a synthetic liver X receptor (LXR) inverse agonist that has demonstrated potent anti-cancer and metabolic regulatory effects in preclinical studies. By suppressing the transcriptional activity of LXR, this compound inhibits key pathways involved in cancer cell proliferation and survival, namely glycolysis (the Warburg effect) and de novo lipogenesis. This targeted metabolic disruption makes this compound a promising candidate for combination therapies, particularly with other drugs that modulate cellular metabolism. This document provides detailed application notes and protocols for investigating the synergistic potential of this compound in combination with other metabolic drugs, such as metformin (B114582), phenformin (B89758), and 2-deoxy-D-glucose (2-DG).
While direct preclinical studies on the combination of this compound with metformin, phenformin, or 2-DG are not extensively available in the public domain, this document leverages data from studies on a close analog, SR9243, and established protocols for assessing drug synergy. The provided information aims to serve as a comprehensive guide for researchers designing and executing studies to explore these novel therapeutic combinations.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of SR9243 (a close analog of this compound) as a Single Agent in Various Cancer Cell Lines.[1]
| Cancer Cell Line | Tissue of Origin | IC50 (nM) |
| PC3 | Prostate | ~15 |
| DU-145 | Prostate | ~25 |
| SW620 | Colon | ~50 |
| HT-29 | Colon | ~75 |
| HOP-62 | Lung | ~104 |
| NCI-H23 | Lung | ~80 |
Table 2: Synergistic Effects of SR9243 in Combination with Chemotherapeutic Agents.[1]
| Cancer Cell Line | Combination Agent | Observation |
| DU-145 (Prostate) | 5-Fluorouracil | SR9243 significantly enhanced the efficacy of 5-Fluorouracil. |
| SW620 (Colon) | 5-Fluorouracil | SR9243 significantly enhanced the efficacy of 5-Fluorouracil. |
| HOP-62 (Lung) | 5-Fluorouracil | SR9243 significantly enhanced the efficacy of 5-Fluorouracil. |
| DU-145 (Prostate) | Cisplatin | SR9243 significantly enhanced the efficacy of Cisplatin. |
| SW620 (Colon) | Cisplatin | SR9243 significantly enhanced the efficacy of Cisplatin. |
| HOP-62 (Lung) | Cisplatin | SR9243 significantly enhanced the efficacy of Cisplatin. |
Table 3: Preclinical Data for Metformin and Phenformin in Combination with Other Anti-cancer Agents.
| Drug | Combination Agent | Cancer Model | Key Findings | Reference |
| Metformin | Sorafenib (B1663141) | Hepatocellular Carcinoma (in vitro) | Synergistic cytotoxic effect. | [1] |
| Metformin | 2-Deoxy-D-Glucose (2-DG) | Various cancer cell lines (in vitro) and xenograft models (in vivo) | Significant cell death and tumor growth inhibition.[2][3] | [2][3] |
| Phenformin | Sorafenib | Hepatocellular Carcinoma (in vitro & in vivo) | Synergistic suppression of proliferation, migration, and survival.[4] | [4] |
| Phenformin | Oxamate (B1226882) | Various cancer cell lines (in vitro) and syngeneic mouse model (in vivo) | Synergistic anti-cancer effects through inhibition of mitochondrial complex I and LDH.[5][6] | [5][6] |
Signaling Pathways
The anti-cancer activity of the LXR inverse agonist this compound and its analog SR9243 stems from their ability to recruit co-repressors to LXR, leading to the transcriptional repression of genes crucial for cancer cell metabolism. The proposed combinations with other metabolic drugs aim to create a multi-pronged attack on the metabolic vulnerabilities of cancer cells.
Experimental Protocols
The following are generalized protocols for assessing the in vitro and in vivo efficacy of this compound in combination with other metabolic drugs. These should be adapted and optimized for specific cell lines and animal models.
In Vitro Synergy Assessment: Cell Viability Assay
Objective: To determine the synergistic, additive, or antagonistic effect of this compound in combination with metformin, phenformin, or 2-DG on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound, Metformin, Phenformin, 2-DG (dissolved in appropriate vehicle, e.g., DMSO)
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
-
Synergy analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete medium.
-
Seed cells into 96-well plates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination drug (metformin, phenformin, or 2-DG) in culture medium.
-
Treat cells with a matrix of concentrations of both drugs, alone and in combination. Include a vehicle-only control.
-
A common approach is a 6x6 matrix, with concentrations ranging from sub-inhibitory to supra-inhibitory based on single-agent IC50 values.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
-
Cell Viability Measurement:
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Use synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
In Vivo Efficacy Study: Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with metformin, phenformin, or 2-DG in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cells for implantation
-
This compound, Metformin, Phenformin, 2-DG formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Width² x Length) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Combination drug (Metformin, Phenformin, or 2-DG) alone
-
Group 4: this compound + Combination drug
-
-
-
Drug Administration:
-
Administer drugs according to a predetermined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection). Dosing should be based on previous tolerability and efficacy studies.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor animal health and welfare daily.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice.
-
-
Tissue Collection and Analysis:
-
Excise tumors and weigh them.
-
A portion of the tumor can be flash-frozen for molecular analysis (e.g., Western blot, qRT-PCR) or fixed in formalin for immunohistochemistry to assess markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3).
-
-
Data Analysis:
-
Plot mean tumor growth curves for each treatment group.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Statistically analyze differences in tumor volume and weight between groups (e.g., using ANOVA).
-
Conclusion
The LXR inverse agonist this compound, by targeting the metabolic reprogramming inherent in many cancers, presents a compelling case for combination therapies. While direct experimental evidence for its combination with metabolic drugs like metformin, phenformin, and 2-DG is currently limited, the mechanistic rationale is strong. The provided application notes and protocols, based on data from the close analog SR9243 and established methodologies, offer a robust framework for researchers to explore these potentially synergistic combinations. Such studies are crucial for advancing our understanding of metabolic vulnerabilities in cancer and for the development of novel, more effective therapeutic strategies.
References
- 1. Synergistic effect of metformin on sorafenib in in vitro study using hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual inhibition of tumor energy pathway by 2-deoxyglucose and metformin is effective against a broad spectrum of preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual inhibition of Tumor Energy Pathway by 2-deoxy glucose and metformin Is Effective Against a Broad Spectrum of Preclinical Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenformin synergistically sensitizes liver cancer cells to sorafenib by downregulating CRAF/ERK and PI3K/AKT/mTOR pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Anti-Cancer Effect of Phenformin and Oxamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic anti-cancer effect of phenformin and oxamate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Luciferase Reporter Assay for Characterizing SR9238 Inverse Agonist Activity on Liver X Receptors (LXR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a pivotal role in regulating cholesterol, fatty acid, and glucose metabolism.[1][2] Dysregulation of LXR signaling is implicated in various metabolic diseases, making these receptors attractive therapeutic targets. SR9238 is a synthetic LXR inverse agonist that has been shown to suppress hepatic lipogenesis and inflammation.[3][4][5] A luciferase reporter assay is a robust and sensitive method to quantify the transcriptional activity of LXRs in response to compounds like this compound.[4][6][7] This document provides detailed protocols and application notes for utilizing a luciferase reporter assay to characterize the inverse agonist activity of this compound on both LXRα and LXRβ.
Principle of the Assay
This assay relies on the co-transfection of mammalian cells with expression vectors for LXR (either LXRα or LXRβ) and a reporter plasmid containing a luciferase gene under the control of a promoter with LXR response elements (LXREs). In the presence of an inverse agonist like this compound, the LXR/RXR heterodimer bound to the LXRE recruits corepressor proteins, leading to a decrease in the basal transcription of the luciferase gene.[2][8][9] The resulting decrease in light emission upon the addition of a luciferase substrate is proportional to the inverse agonist activity of the compound. A constitutively expressed reporter, such as Renilla luciferase, is often co-transfected to normalize for transfection efficiency and cell viability.
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound's activity on LXRα and LXRβ.
Table 1: Inhibitory Concentration (IC50) of this compound on LXRα and LXRβ
| Receptor Isoform | IC50 (nM) | Reference |
| LXRα | 214 | [3][8][10][11] |
| LXRβ | 43 | [3][8][10][11] |
Table 2: EC50 Values for this compound-Induced Corepressor Recruitment
| Corepressor Peptide | Receptor Isoform | EC50 (nM) | Reference |
| NCoR ID1 | LXRα | 33 | [12] |
| NCoR ID1 | LXRβ | 13 | [12] |
| NCoR ID2 | LXRα | >10,000 | [12] |
| NCoR ID2 | LXRβ | 93 | [12] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: LXR signaling pathway demonstrating this compound inverse agonism.
Caption: Experimental workflow for the LXR luciferase reporter assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK) 293T cells (ATCC CRL-3216)
-
Culture Media:
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Opti-MEM I Reduced Serum Medium.
-
-
Plasmids:
-
Expression vector for human LXRα (e.g., pcDNA3.1-hLXRα)
-
Expression vector for human LXRβ (e.g., pcDNA3.1-hLXRβ)
-
LXR-responsive firefly luciferase reporter plasmid (e.g., pGL4.24[luc2/minP/3xLXRE])
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
-
Transfection Reagent: Lipofectamine 2000 or a similar transfection reagent.
-
Compound: this compound, dissolved in DMSO to prepare a stock solution (e.g., 10 mM).
-
Luciferase Assay System: Dual-Luciferase Reporter Assay System (e.g., from Promega).
-
Equipment:
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer capable of reading dual-luciferase assays.
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.).
-
Protocol
Day 1: Cell Seeding and Transfection
-
Cell Seeding:
-
Trypsinize and count HEK293T cells.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM.
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to adhere and reach 70-80% confluency.
-
-
Transfection:
-
For each well, prepare the following DNA mixture in a sterile microcentrifuge tube:
-
50 ng of LXRα or LXRβ expression plasmid.
-
100 ng of LXRE-firefly luciferase reporter plasmid.
-
10 ng of Renilla luciferase control plasmid.
-
-
In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM. Incubate for 5 minutes at room temperature.
-
Combine the DNA mixture with the diluted Lipofectamine 2000. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
Carefully add 50 µL of the transfection complex to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Day 2: Compound Treatment
-
Prepare this compound Dilutions:
-
Prepare a serial dilution of this compound in complete DMEM. A typical concentration range to test would be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution.
-
-
Cell Treatment:
-
Carefully remove the transfection medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Day 3: Luciferase Assay and Data Analysis
-
Cell Lysis:
-
Equilibrate the 96-well plate and the luciferase assay reagents to room temperature.
-
Remove the medium containing the compound from the wells.
-
Wash the cells once with 100 µL of phosphate-buffered saline (PBS).
-
Add 20 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
-
Luciferase Measurement:
-
Follow the manufacturer's instructions for the Dual-Luciferase Reporter Assay System.
-
Typically, add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity (luminescence) using a luminometer.
-
Then, add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and activate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
-
Data Analysis:
-
For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value of this compound.
-
Troubleshooting and Considerations
-
Low Transfection Efficiency: Optimize the DNA to transfection reagent ratio and cell density at the time of transfection. HEK293T cells are generally easy to transfect, but efficiency can vary.
-
High Well-to-Well Variability: Ensure accurate and consistent pipetting, especially during cell seeding, transfection, and compound addition. Use a multichannel pipette where appropriate.
-
Compound Cytotoxicity: At high concentrations, this compound may exhibit cytotoxicity. Monitor cell viability through the Renilla luciferase signal or by microscopy. A significant drop in the Renilla signal at higher compound concentrations may indicate toxicity.
-
Control Experiments: Always include a "no LXR" control (transfecting only the reporter and Renilla plasmids) to determine the basal activity of the reporter construct. A known LXR agonist (e.g., T0901317 or GW3965) should be used as a positive control to confirm the responsiveness of the assay system.
By following these detailed protocols and application notes, researchers can effectively utilize the luciferase reporter assay to quantify the inverse agonist activity of this compound on LXRα and LXRβ, providing valuable insights for drug development and metabolic disease research.
References
- 1. Liver X Receptor Inverse Agonist GAC0001E5 Impedes Glutaminolysis and Disrupts Redox Homeostasis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver X receptors interact with corepressors to regulate gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bowdish.ca [bowdish.ca]
- 4. Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Selective Partial Agonism of Liver X Receptor α Is Related to Differential Corepressor Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for SR9238 in Liver Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SR9238, a potent and liver-selective Liver X Receptor (LXR) inverse agonist, for the investigation of liver fibrosis. The following sections detail the mechanism of action, experimental protocols, and expected outcomes based on preclinical studies.
Introduction to this compound
This compound is a synthetic LXR inverse agonist with inhibitory concentrations (IC50) of 214 nM for LXRα and 43 nM for LXRβ.[1] It functions by suppressing the basal transcriptional activity of LXRs, which are nuclear receptors playing a key role in the regulation of cholesterol, lipid, and glucose metabolism.[2][3] In the context of liver disease, LXRs are implicated in hepatic lipogenesis, inflammation, and the fibrotic response.[2][3][4] this compound has demonstrated efficacy in reducing hepatic steatosis, inflammation, and fibrosis in animal models of non-alcoholic steatohepatitis (NASH), making it a valuable tool for preclinical research in liver fibrosis.[5][6][7]
Mechanism of Action in Liver Fibrosis
This compound exerts its anti-fibrotic effects primarily through the inverse agonism of LXRβ, the predominant LXR isoform in hepatic stellate cells (HSCs).[8] HSCs are the primary cell type responsible for extracellular matrix (ECM) deposition in the liver during fibrogenesis. The activation of HSCs is a critical event in the progression of liver fibrosis.
The proposed mechanism involves the following key pathways:
-
Suppression of Lipogenesis: this compound inhibits LXR-mediated expression of lipogenic genes such as Srebp1c, Fasn, and Scd1.[5] This reduction in hepatic lipid accumulation can alleviate the cellular stress that contributes to HSC activation.
-
Inhibition of Inflammatory Signaling: The compound has been shown to reduce the expression of pro-inflammatory genes in the liver.[5] By dampening the inflammatory environment, this compound can indirectly reduce the stimuli that lead to HSC activation.
-
Modulation of TGF-β Signaling: Transforming growth factor-beta (TGF-β) is a potent pro-fibrotic cytokine.[9] this compound treatment has been associated with reduced hepatic TGF-β protein expression, a key driver of HSC activation and collagen production.[5]
-
Regulation of Hedgehog Signaling: The Hedgehog signaling pathway is implicated in the activation of HSCs.[8] LXRβ has been shown to suppress HSC activation by inhibiting this pathway.[8] As an LXR inverse agonist, this compound likely enhances this suppressive effect.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in preclinical models of liver fibrosis.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of NASH
| Parameter | Vehicle Control | This compound (30 mg/kg, i.p., q.d. for 30 days) | Percentage Change | Reference |
| Hepatic Collagen Deposition | High | Significantly Reduced | ~90% reduction | [5] |
| Hepatic Steatosis | Severe | Significantly Reduced | - | [5] |
| Hepatic Inflammation | Severe | Significantly Reduced | - | [5] |
| Plasma ALT | Elevated | Significantly Reduced | - | [5] |
| Plasma AST | Elevated | Significantly Reduced | - | [5] |
| Srebpf1 Gene Expression | High | Suppressed | - | [5] |
| Scd1 Gene Expression | High | Suppressed | - | [5] |
| Cd36 Gene Expression | High | Suppressed | - | [5] |
Experimental Protocols
In Vivo Model of Liver Fibrosis and this compound Treatment
This protocol describes the induction of liver fibrosis in mice using carbon tetrachloride (CCl4) and subsequent treatment with this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Carbon tetrachloride (CCl4)
-
Olive oil
-
This compound
-
Vehicle solution (e.g., 10% DMSO/10% Tween-80/80% water)[5]
-
Animal handling and injection equipment
Protocol:
-
Induction of Liver Fibrosis:
-
This compound Treatment:
-
Following the fibrosis induction period, randomize mice into treatment and vehicle control groups.
-
Prepare a solution of this compound in the vehicle at the desired concentration (e.g., for a 30 mg/kg dose).
-
Administer this compound or vehicle to the respective groups via i.p. injection daily for the duration of the treatment period (e.g., 30 days).[5]
-
-
Monitoring and Sample Collection:
-
Monitor animal body weight and general health throughout the experiment.
-
At the end of the treatment period, euthanize the mice and collect blood via cardiac puncture for serum analysis (e.g., ALT, AST).
-
Perfuse the liver with PBS and collect tissue samples. A portion of the liver should be flash-frozen in liquid nitrogen for molecular analysis (qPCR, Western blot), and another portion should be fixed in 10% neutral buffered formalin for histological analysis.[5]
-
Histological Analysis of Liver Fibrosis: Picrosirius Red Staining
This protocol outlines the staining of liver sections with Picrosirius Red to visualize and quantify collagen deposition.
Materials:
-
Formalin-fixed, paraffin-embedded liver tissue sections (4-5 μm thick)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
Picrosirius Red solution (0.1% Sirius Red in saturated picric acid)
-
Acidified water (0.5% acetic acid in water)
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse in distilled water.
-
-
Staining:
-
Incubate slides in Picrosirius Red solution for 60 minutes at room temperature.[6]
-
-
Washing and Dehydration:
-
Clearing and Mounting:
-
Clear in xylene (2 changes, 5 minutes each).
-
Mount coverslips using a synthetic resin.[6]
-
-
Imaging and Quantification:
-
Visualize stained sections under a light microscope. Collagen fibers will appear red.
-
Capture images and quantify the red-stained area as a percentage of the total tissue area using image analysis software (e.g., ImageJ).[5]
-
Molecular Analysis of Fibrosis Markers
Quantitative Real-Time PCR (qPCR)
This protocol describes the analysis of gene expression for key fibrosis markers.
Materials:
-
Frozen liver tissue
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Col1a1, Acta2 (α-SMA), Timp1, Tgfb1) and a housekeeping gene (e.g., Gapdh)
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from frozen liver tissue according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA, primers, and master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
-
Western Blot Analysis
This protocol details the detection of protein levels of fibrosis markers.
Materials:
-
Frozen liver tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-α-SMA, anti-Collagen I, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction and Quantification:
-
Homogenize frozen liver tissue in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry and normalize to a loading control (e.g., β-actin).
-
Visualizations
Signaling Pathway of this compound in Liver Fibrosis
Caption: this compound inhibits HSC activation and fibrosis via LXRβ inverse agonism.
Experimental Workflow for this compound In Vivo Study
Caption: Workflow for evaluating this compound's anti-fibrotic efficacy in vivo.
References
- 1. Sirius Red staining of murine tissues [protocols.io]
- 2. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 3. Liver X Receptor Signaling is a Determinant of Stellate Cell Activation and Susceptibility to Fibrotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 7. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. news-medical.net [news-medical.net]
- 10. Induction of liver fibrosis by CCl4 mediates pathological alterations in the spleen and lymph nodes: The potential therapeutic role of propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med.emory.edu [med.emory.edu]
Application Notes and Protocols for Testing SR9238 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR9238 is a potent and selective synthetic inverse agonist of the Liver X Receptor (LXR).[1][2] It targets both LXRα and LXRβ isoforms with IC50 values of 214 nM and 43 nM, respectively.[1][2] Developed to be liver-selective, this compound is rapidly metabolized to an inactive carboxylic acid form in the periphery, thereby minimizing potential systemic side effects.[3] Preclinical studies have demonstrated its efficacy in various animal models of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcoholic liver disease (ALD).[1][3][4][5] this compound exerts its therapeutic effects by suppressing hepatic lipogenesis, inflammation, and fibrosis.[1][3][4][5] These application notes provide detailed protocols for evaluating the efficacy of this compound in established mouse models of NASH and ALD.
Mechanism of Action: LXR Inverse Agonism
Liver X Receptors are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation.[6] When activated by endogenous ligands (oxysterols), LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes. This binding typically recruits coactivators, leading to the transcription of genes involved in lipogenesis, such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Fatty Acid Synthase (Fasn).
As an inverse agonist, this compound binds to LXR but promotes the recruitment of corepressors instead of coactivators.[6] This action actively represses the basal transcriptional activity of LXR, leading to a significant reduction in the expression of its target lipogenic genes.[1][3] The downstream effects include decreased de novo lipogenesis, reduced hepatic steatosis, and attenuation of associated inflammation and fibrosis.
References
- 1. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Hepatotoxicity by a LXR Inverse Agonist in a Model of Alcoholic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Hepatotoxicity by a LXR Inverse Agonist in a Model of Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are LXR inverse agonists and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for SR9238 in the Study of De Novo Lipogenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR9238 is a potent and selective synthetic inverse agonist of the Liver X Receptor (LXR), with demonstrated efficacy in the inhibition of de novo lipogenesis (DNL). Its liver-specific action minimizes peripheral side effects, making it a valuable tool for metabolic research and a potential therapeutic agent for conditions characterized by excessive lipid accumulation, such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its use in both in vitro and in vivo experimental settings.
Introduction
De novo lipogenesis, the metabolic pathway for synthesizing fatty acids from acetyl-CoA, is a critical process in energy homeostasis. However, its dysregulation is a hallmark of numerous metabolic diseases. The Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a central role in regulating the transcription of genes involved in cholesterol, fatty acid, and glucose metabolism.[1] LXR activation by endogenous oxysterols or synthetic agonists promotes the expression of lipogenic genes, including Sterol Regulatory Element-Binding Protein-1c (SREBF1c), Fatty Acid Synthase (FASN), and Stearoyl-CoA Desaturase-1 (SCD1).
This compound functions as an LXR inverse agonist. Instead of activating LXR, it binds to the receptor and promotes the recruitment of corepressor proteins. This action leads to the transcriptional repression of LXR target genes, thereby potently suppressing DNL.[2] Studies have shown that this compound effectively reduces hepatic steatosis, inflammation, and fibrosis in various animal models of metabolic disease.[3][4]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Receptor | IC50 Value | Cell Line | Assay Type | Reference |
| Potency | LXRα | 214 nM | HEK293T | Co-transfection Luciferase Reporter Assay | [5][6][7] |
| Potency | LXRβ | 43 nM | HEK293T | Co-transfection Luciferase Reporter Assay | [5][6][7] |
| Target Gene Suppression | FASN, SREBF1c | Significant decrease at 10 µM | HepG2 | qPCR | [1] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Mouse Model | Diet | This compound Dose & Administration | Treatment Duration | Key Findings | Reference |
| Diet-Induced Obese (DIO) C57BL/6J Mice | High-Fat Diet (60% kcal) | 30 mg/kg, daily, i.p. | 30 days | Reduced hepatic steatosis, inflammation, and expression of Fasn, Srebf1c, and Scd1. | [1][5] |
| ob/ob Mice | High Trans-Fat, Fructose, Cholesterol Diet | 30 mg/kg, daily, i.p. | 30 days | Significantly reduced hepatic steatosis, inflammation, and fibrosis. Decreased expression of srebf1, scd1, and cd36. | [3][8] |
| Alcoholic Liver Disease Model | Chronic Ethanol Diet | Not specified | 4 weeks | Attenuated liver injury, hepatic steatosis, and fibrosis. | [9] |
Signaling Pathway
Caption: Mechanism of this compound in inhibiting de novo lipogenesis.
Experimental Workflow
Caption: General experimental workflow for studying this compound.
Experimental Protocols
In Vitro Protocols
1. Cell Culture and this compound Treatment
-
Cell Line: HepG2 (human liver cancer cell line) is commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
This compound Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Further dilute in culture medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid toxicity.
-
Treatment Protocol:
-
Seed HepG2 cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays).
-
Allow cells to adhere and reach 70-80% confluency.
-
Replace the medium with fresh medium containing this compound or vehicle (DMSO).
-
Incubate for the desired duration (e.g., 24-48 hours).
-
2. Quantitative PCR (qPCR) for Gene Expression Analysis
-
Objective: To quantify the mRNA levels of LXR target genes (SREBF1c, FASN, SCD1).
-
Procedure:
-
RNA Extraction: Following this compound treatment, wash cells with PBS and lyse them using a suitable lysis buffer (e.g., from an RNA extraction kit). Extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a qPCR master mix, cDNA template, and specific primers for the target genes and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
-
3. Western Blot for Protein Expression Analysis
-
Objective: To determine the protein levels of key lipogenic enzymes (e.g., FASN, SREBP-1c).
-
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins (e.g., anti-FASN, anti-SREBP-1c) and a loading control (e.g., anti-β-actin or anti-GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
4. LXR Luciferase Reporter Assay
-
Objective: To measure the effect of this compound on LXR transcriptional activity.
-
Procedure:
-
Transfection: Co-transfect HEK293T cells with an LXR expression vector, an LXR response element (LXRE)-driven luciferase reporter plasmid, and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, treat the transfected cells with this compound at various concentrations.
-
Lysis and Measurement: After the desired treatment duration (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative LXR activity.
-
In Vivo Protocols
1. Animal Model and this compound Administration
-
Animal Model: C57BL/6J mice on a high-fat diet (60% kcal from fat) for 8-12 weeks to induce obesity and hepatic steatosis, or ob/ob mice which are genetically obese and prone to developing NAFLD/NASH.
-
This compound Formulation: Prepare a suspension of this compound in a vehicle such as 10% DMSO, 10% Tween-80, and 80% water.
-
Administration: Administer this compound or vehicle to the mice via intraperitoneal (i.p.) injection at a dose of, for example, 30 mg/kg body weight, once daily.
-
Duration: The treatment duration can range from a few weeks to a month or longer, depending on the study's objectives.
2. Analysis of Plasma Lipids
-
Sample Collection: At the end of the study, collect blood from the mice via cardiac puncture or retro-orbital bleeding into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood to separate the plasma.
-
Measurement: Use commercially available enzymatic kits to measure the plasma concentrations of total cholesterol and triglycerides.
3. Liver Histology
-
Tissue Collection and Fixation: Euthanize the mice and perfuse the liver with PBS. Excise the liver, weigh it, and fix a portion in 10% neutral buffered formalin.
-
Paraffin (B1166041) Embedding and Sectioning: Embed the fixed liver tissue in paraffin and cut thin sections (e.g., 5 µm).
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: To assess overall liver morphology, inflammation, and ballooning.
-
Oil Red O Staining (on frozen sections): To visualize neutral lipid accumulation (steatosis). For this, a portion of the fresh liver should be embedded in OCT compound and snap-frozen.
-
-
Microscopy and Analysis: Examine the stained sections under a microscope and score the degree of steatosis, inflammation, and ballooning.
4. Gene and Protein Expression in Liver Tissue
-
Tissue Homogenization: Homogenize frozen liver tissue to extract RNA or protein as described in the in vitro protocols.
-
qPCR and Western Blot: Perform qPCR and Western blot analysis on the liver extracts to determine the expression of lipogenic genes and proteins.
Conclusion
This compound is a powerful research tool for investigating the role of LXR and de novo lipogenesis in metabolic health and disease. The protocols outlined in these application notes provide a solid foundation for researchers to effectively utilize this compound in their studies. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of metabolic regulation and the development of novel therapeutic strategies.
References
- 1. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aric.cscc.unc.edu [aric.cscc.unc.edu]
- 3. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Hepatotoxicity by a LXR Inverse Agonist in a Model of Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SR9238 Technical Support Center: Troubleshooting Solubility and Experimental Guidance
Welcome to the technical support center for SR9238, a potent and selective liver X receptor (LXR) inverse agonist. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility, and to provide clear guidance for experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with this compound.
Q1: My this compound is not dissolving properly in DMSO. What should I do?
A1: this compound can be challenging to dissolve. Here are several troubleshooting steps:
-
Use fresh, high-quality DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination can significantly reduce the solubility of hydrophobic compounds like this compound. Always use a fresh, unopened bottle of anhydrous, high-purity DMSO.
-
Gentle Warming: Gently warm the solution to 37°C. This can help increase the solubility. Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a bath sonicator to aid dissolution. Brief periods of sonication can help break up clumps of powder and enhance solvent interaction.
-
Vortexing: Vigorous vortexing can also aid in dissolving the compound.
Q2: I observed precipitation when diluting my this compound DMSO stock solution with aqueous media. How can I prevent this?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer or cell culture medium. To minimize precipitation:
-
Lower the final DMSO concentration gradually: Instead of a single large dilution, try serial dilutions.
-
Add stock to aqueous solution while vortexing: Slowly add the DMSO stock solution to the aqueous medium while vortexing to ensure rapid mixing and prevent localized high concentrations of this compound that can lead to precipitation.
-
Consider a co-solvent for in vivo studies: For animal studies, a formulation containing a surfactant like Tween-80 can help maintain solubility. A commonly used vehicle is 10% DMSO, 10% Tween-80, and 80% water.[1]
Q3: What is the maximum recommended stock concentration for this compound in DMSO?
A3: Based on available data, this compound is soluble in DMSO up to 100 mM.[2] However, for practical laboratory use, preparing a slightly lower stock concentration (e.g., 50 mM) can ensure complete dissolution and stability.
Q4: How should I store my this compound stock solution?
A4: Once dissolved in DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. Before use, thaw the aliquot completely and bring it to room temperature.
Data Presentation: this compound Solubility
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | ≥51.2 | ~86 | Soluble to 100 mM.[2][3] |
| DMSO | 50 | 83.93 | May require sonication. Use freshly opened DMSO as it is hygroscopic. |
| DMF | 5 | ~8.4 | |
| DMF:PBS (pH 7.2) (1:2) | 0.3 | ~0.5 | |
| Ethanol | Insoluble | Insoluble | |
| Water | Insoluble | Insoluble |
Molecular Weight of this compound: 595.73 g/mol
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Studies
-
Preparation: Allow the this compound vial to equilibrate to room temperature before opening.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 50 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, use a bath sonicator for 5-10 minutes or gently warm the solution to 37°C until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Formulation for In Vivo Administration
This protocol is based on a formulation used in a mouse model of non-alcoholic steatohepatitis (NASH).[1]
-
Initial Dissolution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mg/mL).
-
Vehicle Preparation: In a separate tube, prepare the vehicle by mixing Tween-80 and water. For a final formulation of 10% DMSO, 10% Tween-80, and 80% water, you would mix equal volumes of Tween-80 and water initially.
-
Formulation: While vortexing the Tween-80/water mixture, slowly add the this compound DMSO stock to achieve the final desired concentration and vehicle composition. For example, to prepare 1 mL of a 30 mg/mL dosing solution, you would add 300 µL of a 100 mg/mL this compound DMSO stock to a vortexing mixture of 100 µL of Tween-80 and 600 µL of water.
-
Administration: The final formulation should be administered immediately after preparation. It is recommended to prepare it fresh for each day of dosing.
Visualizations
This compound Signaling Pathway
Caption: this compound acts as an LXR inverse agonist, promoting co-repressor recruitment and repressing lipogenic gene transcription.
Experimental Workflow for this compound In Vitro Cell-Based Assay
Caption: A typical workflow for evaluating the effects of this compound in a cell-based assay.
References
Technical Support Center: Optimizing SR9238 Dosage for Minimal Toxicity
This technical support center is designed for researchers, scientists, and drug development professionals utilizing SR9238 in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues and optimize your experimental outcomes with a focus on minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, liver-selective inverse agonist of the Liver X Receptors (LXRα and LXRβ). Its primary mechanism of action is the suppression of LXR-mediated gene transcription, particularly targeting genes involved in lipogenesis (fat synthesis), such as SREBP-1c and FASN. By inhibiting these pathways, this compound has shown efficacy in preclinical models of non-alcoholic steatohepatitis (NASH) and alcoholic liver disease (ALD).
Q2: What is the recommended starting dosage for in vivo studies with this compound?
A2: Based on published preclinical studies in mouse models of NASH and ALD, a frequently used and effective dosage is 30 mg/kg, administered once daily via intraperitoneal (i.p.) injection .[1] However, the optimal dosage may vary depending on the animal model, disease state, and specific experimental goals. It is always recommended to perform a dose-response study to determine the most effective and least toxic dose for your specific application.
Q3: What vehicle should I use to dissolve and administer this compound for in vivo experiments?
A3: this compound is soluble in DMSO. For in vivo administration, a common vehicle is a mixture of 10% DMSO, 10% Tween-80, and 80% water . It is crucial to ensure the compound is fully dissolved to ensure accurate dosing and avoid precipitation. Always prepare fresh solutions before each use.
Q4: I am observing unexpected weight loss in my animals treated with this compound. Is this a known side effect?
A4: Some studies have reported a slight, but statistically significant, reduction in body weight in mice treated with this compound, particularly in models of obesity and NASH.[2] This may be an on-target effect related to the modulation of lipid metabolism. However, it is essential to monitor animal health closely. If significant or rapid weight loss is observed, consider the following:
-
Re-evaluate the dosage: You may be at the higher end of the therapeutic window. Consider performing a dose-titration study.
-
Check for signs of toxicity: Look for other clinical signs of distress, such as changes in behavior, posture, or grooming.
-
Ensure proper vehicle preparation: Poorly solubilized compound can lead to inconsistent dosing and potential toxicity.
Q5: My in vitro experiments with this compound are showing high variability. What are the common pitfalls?
A5: High variability in cell-based assays can arise from several factors. Here are some common issues and troubleshooting tips:
-
Compound Solubility: Ensure this compound is fully dissolved in your culture medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Cell Health: Use cells that are in the logarithmic growth phase and have a consistent passage number. Over-confluent or stressed cells can respond inconsistently.
-
Assay-Specific Issues: For colorimetric or fluorometric assays, ensure that this compound does not interfere with the readout. Run appropriate controls (e.g., compound in cell-free media) to check for interference.
Troubleshooting Guides
In Vivo Studies
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected Animal Mortality | - Toxicity: The dose may be too high for the specific animal model or strain.- Vehicle Toxicity: The vehicle composition may be causing adverse effects.- Improper Administration: Incorrect injection technique can lead to injury or stress. | - Dose-Response Study: Perform a dose-ranging study to identify the maximum tolerated dose (MTD).- Vehicle Control: Ensure you have a vehicle-only control group to assess the effects of the vehicle.- Refine Injection Technique: Ensure proper training and technique for intraperitoneal injections. |
| No Therapeutic Effect Observed | - Insufficient Dosage: The dose may be too low to achieve a therapeutic effect.- Poor Bioavailability: Issues with the formulation or administration route may limit drug exposure.- Model Resistance: The specific animal model may not be responsive to LXR inverse agonism. | - Increase Dosage: Cautiously increase the dose, monitoring for any signs of toxicity.- Confirm Target Engagement: If possible, measure the expression of LXR target genes (e.g., Srebp-1c, Fasn) in the liver to confirm the compound is active.- Review Literature: Ensure the chosen animal model is appropriate for studying the targeted pathway. |
| Altered Plasma Lipid Profile | - On-Target Effect: LXR modulation is known to impact cholesterol and triglyceride metabolism.[2] | - Comprehensive Lipid Panel: Measure total cholesterol, HDL, LDL, and triglycerides to fully characterize the changes.- Correlate with Efficacy: Assess whether the changes in lipid profile correlate with the desired therapeutic outcomes. |
In Vitro Studies
| Problem | Possible Cause | Troubleshooting Steps |
| High Background Signal in Cytotoxicity Assays | - Compound Interference: this compound may be interfering with the assay chemistry.- Contaminated Reagents: Bacterial or fungal contamination can lead to false signals.- Cell Stress: Suboptimal cell culture conditions can lead to increased cell death in control wells. | - Assay Compatibility Check: Run this compound in a cell-free system with the assay reagents to check for direct interference.- Use Fresh, Sterile Reagents: Always use sterile technique and freshly prepared reagents.- Optimize Cell Culture Conditions: Ensure proper cell density, media, and incubation conditions. |
| Inconsistent IC50 Values | - Variable Cell Seeding Density: Inconsistent cell numbers will lead to variable results.- Inconsistent Compound Dilution: Errors in preparing the serial dilutions of this compound.- Variable Incubation Times: Inconsistent exposure times to the compound. | - Accurate Cell Counting: Use a reliable method for cell counting and ensure even cell distribution in plates.- Careful Dilution Series: Prepare fresh and accurate serial dilutions for each experiment.- Standardize Timelines: Use a timer to ensure consistent incubation periods. |
| Unexpected Gene Expression Results (Western Blot/qPCR) | - Suboptimal Antibody/Primers: Poor quality or non-specific antibodies or primers.- Inefficient Protein/RNA Extraction: Low yield or poor quality of starting material.- Loading Inconsistencies: Unequal loading of protein or cDNA. | - Validate Antibodies/Primers: Use validated antibodies and primers with appropriate controls.- Optimize Extraction Protocols: Ensure efficient lysis and extraction of high-quality protein or RNA.- Use Housekeeping Genes/Proteins: Normalize your data to a stable housekeeping gene (e.g., GAPDH) or protein (e.g., β-actin) to control for loading differences. |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol is a general guideline for assessing the cytotoxicity of this compound in a hepatocyte cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the this compound-containing medium or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Dose Formulation and Administration
Vehicle Preparation (10% DMSO, 10% Tween-80, 80% Water):
-
To prepare 10 mL of vehicle, mix 1 mL of DMSO and 1 mL of Tween-80.
-
Slowly add 8 mL of sterile water while vortexing to ensure a homogenous solution.
This compound Formulation (for a 30 mg/kg dose in a 20g mouse):
-
Calculate the required amount of this compound: 30 mg/kg * 0.02 kg = 0.6 mg.
-
Assuming an injection volume of 100 µL (0.1 mL), the required concentration is 0.6 mg / 0.1 mL = 6 mg/mL.
-
Weigh the required amount of this compound and dissolve it in the prepared vehicle to achieve the final concentration. It may be necessary to gently warm and vortex the solution to ensure complete dissolution.
Administration:
-
Administer the prepared solution via intraperitoneal (i.p.) injection.
-
Always include a vehicle-only control group.
Visualizations
Caption: this compound acts as an inverse agonist, stabilizing the binding of a co-repressor complex to the LXR/RXR heterodimer on the LXR Response Element (LXRE), leading to the repression of lipogenic gene transcription in hepatocytes.
Caption: A typical workflow for determining the in vitro cytotoxicity of this compound using an MTT assay.
References
Technical Support Center: SR9238 Vehicle Preparation for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the preparation of SR9238 for long-term in vivo studies. Below you will find frequently asked questions and troubleshooting guides to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended vehicles for in vivo administration of this compound?
A1: Based on available data, a common and effective vehicle for intraperitoneal (i.p.) administration of this compound is a mixture of DMSO and corn oil. A formulation of 10% DMSO in 90% corn oil has been successfully used to achieve a clear solution.[1] For other routes of administration or specific experimental needs, alternative vehicles may be required, and solubility should be carefully tested.
Q2: What is the solubility of this compound in common solvents?
A2: this compound exhibits high solubility in DMSO, with concentrations of up to 100 mM being reported. It is also soluble in DMF at 5 mg/ml.[2] However, it is poorly soluble in ethanol (B145695) and water.[3] A summary of solubility data is provided in the table below.
Q3: How should this compound solutions be prepared for long-term studies?
A3: For long-term studies, it is critical to ensure the stability of the prepared formulation. While a 10% DMSO in corn oil vehicle is effective for achieving solubility, it is recommended to prepare the working solution fresh on the day of use.[1] If a study extends beyond two weeks, careful consideration of the formulation's stability is advised.[1] To prepare, first dissolve this compound in DMSO to create a stock solution, and then add this stock to the corn oil to reach the final desired concentration and vehicle ratio.[1]
Q4: How should this compound be stored?
A4: Lyophilized this compound is stable for up to 36 months when stored at -20°C and kept desiccated.[4] Once in solution, it should be stored at -20°C and is recommended for use within one month to avoid loss of potency.[4] It is best practice to create aliquots of the stock solution to prevent multiple freeze-thaw cycles.[4]
Troubleshooting Guide
Issue 1: Precipitation or cloudiness observed in the prepared vehicle.
-
Possible Cause: The solubility limit of this compound in the chosen vehicle may have been exceeded. The proportion of the co-solvent (e.g., DMSO) may be too low.
-
Solution:
-
Gently warm the solution and/or sonicate to aid dissolution.[1]
-
If precipitation persists, consider preparing a new solution with a slightly higher percentage of the co-solvent, ensuring it remains within tolerated limits for the animal model. For instance, while 10% DMSO is common, the proportion should be kept as low as possible, especially for sensitive animals.[1]
-
Always prepare the working solution fresh before each administration to minimize the risk of precipitation over time.[1]
-
Issue 2: Inconsistent results in a long-term study.
-
Possible Cause: Degradation of this compound in the prepared vehicle over time.
-
Solution:
-
Adhere strictly to the recommendation of preparing fresh working solutions daily.[1]
-
For studies lasting several weeks, be aware that the stability of this compound in a 10% DMSO/corn oil mixture for periods longer than half a month requires careful consideration.[1]
-
Ensure proper storage of the stock solution at -20°C in aliquots to prevent degradation from repeated freeze-thaw cycles.[4]
-
Issue 3: Difficulty in achieving the desired concentration.
-
Possible Cause: Inaccurate weighing of this compound or calculation of required solvent volumes.
-
Solution:
-
Use a calibrated analytical balance for weighing the compound.
-
Double-check all calculations for molarity and dilution.
-
When preparing the final formulation, add the DMSO stock solution to the corn oil (or other vehicle) sequentially and mix thoroughly.[1]
-
Data Presentation
Table 1: Solubility and Formulation Data for this compound
| Solvent/Vehicle | Reported Solubility/Concentration | Notes |
| DMSO | Soluble to 100 mM | High solubility, suitable for stock solutions. |
| DMSO | ≥ 51.2 mg/mL[3] | High solubility. |
| DMSO | 5 mg/mL[2] | High solubility. |
| DMF | 5 mg/mL[2] | Good solubility. |
| 10% DMSO in 90% Corn Oil | ≥ 2.5 mg/mL (Clear Solution)[1] | A recommended vehicle for in vivo studies. |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL[2] | Lower solubility compared to organic solvents. |
| Ethanol | Insoluble[3] | Not a suitable solvent. |
| Water | Insoluble[3] | Not a suitable solvent. |
Experimental Protocols
Protocol 1: Preparation of this compound in 10% DMSO/90% Corn Oil for In Vivo Studies
Objective: To prepare a 2.5 mg/mL solution of this compound for intraperitoneal administration in mice.
Methodology:
-
Prepare a Stock Solution:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the compound is fully dissolved. This can be aided by gentle vortexing.
-
-
Prepare the Final Working Solution:
-
For every 1 mL of the final working solution, add 100 µL of the 25 mg/mL this compound stock solution to 900 µL of corn oil.[1]
-
Mix the solution thoroughly by vortexing or sonication until a clear and homogenous solution is achieved.[1]
-
This formulation should be prepared fresh on the day of dosing.[1]
-
Mandatory Visualization
Caption: Decision workflow for this compound vehicle selection.
Caption: Troubleshooting guide for this compound solution preparation.
References
Potential off-target effects of SR9238
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the potential off-target effects of SR9238.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic inverse agonist of the Liver X Receptor (LXR).[1] It exhibits high potency for both LXRα and LXRβ, with IC50 values of 214 nM and 43 nM, respectively.[1] Its mechanism involves enhancing the recruitment of corepressor proteins (like NCoR) to LXR while diminishing the interaction with coactivator proteins.[1][2] This action leads to the suppression of transcription for LXR target genes, particularly those involved in lipogenesis, such as Fasn (Fatty Acid Synthase) and Srebp1c (Sterol Regulatory Element-Binding Protein 1c).[1][2][3][4]
Q2: What are off-target effects, and why are they a concern when using small molecules like this compound?
A2: Off-target effects are unintended interactions between a small molecule and proteins other than its primary target.[5] These interactions are a significant concern because they can lead to ambiguous experimental results, cellular toxicity, or a misinterpretation of the compound's mechanism of action.[5] For therapeutic development, identifying potential off-target interactions early is crucial to mitigate safety-related attrition during preclinical and clinical phases.[6]
Q3: Are there any documented off-target effects for this compound?
A3: Currently, published literature primarily focuses on the on-target activity of this compound as an LXR inverse agonist. It was specifically designed to be liver-selective to minimize potential side effects from LXR suppression in peripheral tissues.[7][8] However, one study noted that weight loss observed in ob/ob mice treated with this compound was not associated with changes in LXR target genes in brown adipose tissue, suggesting the effect may be mediated by a distinct, and as yet unidentified, mechanism.[3] As with any small molecule, the potential for unknown off-target interactions exists and should be considered during experimental design and data interpretation.
Q4: My experiment is showing a phenotype that is not consistent with LXR inverse agonism. Could this be an off-target effect of this compound?
A4: Yes, an unexpected phenotype is a potential indicator of an off-target effect. It is crucial to systematically determine the origin of the observed effect. This can involve conducting dose-response curves for both the on-target and unexpected effects, using a structurally different LXR inverse agonist to see if the phenotype is replicated, and employing genetic methods like siRNA or CRISPR to modulate the expression of the intended target (LXRα/β).[5] If modulating the primary target does not reproduce the phenotype, an off-target effect is likely.
Q5: How can I proactively screen for potential off-target effects of this compound?
A5: A proactive approach to identifying off-target effects involves a screening cascade. A common first step is to perform a broad kinase selectivity profiling assay, as kinases are frequent off-targets for small molecules.[5] Subsequently, unbiased, proteome-wide methods such as the Cellular Thermal Shift Assay (CETSA) or chemical proteomics can provide a comprehensive view of potential binding partners in a cellular context.[9][10] Computational prediction tools can also be used to forecast potential off-target interactions based on the structure of this compound.[6][11]
Troubleshooting Guides
Guide 1: Unexpected Phenotype Observed
If your experiment yields a biological response not readily explained by the known LXR inverse agonist activity of this compound, use this guide to investigate the possibility of an off-target effect.
| Problem | Possible Cause | Recommended Solution & Rationale |
| Unexpected Phenotype | 1. Broad Target Specificity | a. Comprehensive Profiling: Perform a kinase selectivity profiling assay against a large panel to identify unintended targets.[5] b. Use a Structurally Unrelated Compound: Test another LXR inverse agonist with a different chemical scaffold. If the phenotype is not replicated, it is likely an off-target effect of this compound.[5] |
| 2. High Compound Concentration | a. Dose-Response Analysis: Conduct a dose-response curve to determine the IC50/EC50 for the on-target effect (e.g., repression of Srebp1c expression) and the unexpected phenotype. A significant separation between the two values may suggest an off-target interaction at higher concentrations.[5] | |
| 3. Cell-Type Specific Effects | a. Target Expression Analysis: Confirm the expression of LXRα and LXRβ in your cell model. b. Counter-Screening: If possible, perform a counter-screen in a cell line that does not express LXRα/β. Persistence of the phenotype would strongly indicate an off-target mechanism. |
Guide 2: High Cellular Toxicity Observed
If treatment with this compound results in significant cytotoxicity, it is important to distinguish between toxicity caused by inhibiting the intended LXR pathway and toxicity caused by off-target interactions.
| Problem | Possible Cause | Recommended Solution & Rationale |
| High Cellular Toxicity | 1. On-Target Toxicity | a. Genetic Modulation: Use siRNA or CRISPR to knock down LXRα and/or LXRβ. If this phenocopies the toxicity observed with this compound, it suggests an on-target effect. b. Rescue Experiment: Attempt to rescue the phenotype by overexpressing a downstream component of the LXR pathway. |
| 2. Off-Target Toxicity | a. Known Toxicity Target Screening: Screen this compound against a panel of known toxicity-related targets (e.g., hERG, various CYPs).[5] b. Unbiased Off-Target Identification: Employ a proteome-wide method like CETSA-MS to identify the protein(s) that this compound binds to, which may be responsible for the toxicity. | |
| 3. Metabolite-Induced Toxicity | a. Metabolite Analysis: Analyze cell culture media or lysates for metabolites of this compound. The compound contains a labile ester group which is rapidly metabolized to a carboxylic acid.[12] Test the identified metabolites for toxicity. |
Data Presentation
Summarizing quantitative data is essential for assessing selectivity. Below are templates for presenting hypothetical off-target screening data for this compound.
Table 1: Hypothetical Kinase Selectivity Profile for this compound Data is for illustrative purposes only.
| Kinase Target | This compound % Inhibition @ 1 µM |
| LRRK2 | 8% |
| MAPK1 | 12% |
| Off-Target Hit 1 | 75% |
| CDK2 | 5% |
| Off-Target Hit 2 | 62% |
| GSK3B | 15% |
| SRC | 9% |
Table 2: Hypothetical Cellular Thermal Shift Assay (CETSA) Data for this compound Data is for illustrative purposes only.
| Protein Target | ΔTm with this compound (°C) | Cellular EC50 (µM) | Notes |
| LXRβ (On-Target) | +5.2 | 0.05 | Strong stabilization confirms target engagement. |
| LXRα (On-Target) | +4.8 | 0.20 | Stabilization confirms target engagement. |
| Hypothetical Off-Target 1 | +3.5 | 1.5 | Moderate stabilization suggests potential off-target binding at higher concentrations. |
| Hypothetical Off-Target 2 | +1.1 | >10 | Minimal shift; unlikely to be a significant off-target. |
Visualizations
Signaling Pathway and Experimental Workflows
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound against a broad panel of protein kinases.
Methodology: This protocol describes a general approach for an in vitro radiometric kinase assay.[13] Commercial services often provide comprehensive panels.[14]
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a series of dilutions to be tested (e.g., a single high concentration like 1 µM or 10 µM for initial screening, or a 10-point dose curve for IC50 determination).
-
Kinase Reaction Setup: In a multi-well plate, add the individual recombinant kinases, their optimized peptide substrates, and required cofactors in an appropriate kinase buffer.
-
Inhibitor Addition: Add the diluted this compound or a vehicle control (DMSO) to the wells.
-
Reaction Initiation: Start the kinase reaction by adding ATP, typically including a radiolabeled [γ-³³P]-ATP tracer.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 30-120 minutes) to allow for substrate phosphorylation.
-
Reaction Termination & Capture: Stop the reaction and spot the mixture onto a filter membrane that captures the phosphorylated substrate.
-
Washing: Wash the membranes to remove unincorporated [γ-³³P]-ATP.
-
Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity remaining in the presence of this compound compared to the vehicle control. For dose-response experiments, plot percent inhibition versus log[this compound] and fit to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the engagement of this compound with its target(s) in intact cells and identify potential off-targets based on thermal stabilization.[15]
Methodology: This protocol outlines the melt curve (temperature gradient) approach.[15]
-
Cell Culture and Treatment: Culture the chosen cell line to ~80% confluency. Treat cells with this compound at the desired concentration or with a vehicle control (DMSO) and incubate at 37°C for 1-2 hours to allow for cell penetration and target binding.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Thermal Challenge: Aliquot the cell suspension into separate PCR tubes for each temperature point. A typical temperature gradient ranges from 40°C to 65°C in 2-3°C increments. Heat the tubes in a thermocycler for 3 minutes at the designated temperatures, followed by a cooling step to 4°C.[15]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer without detergents that would denature proteins.
-
Fractionation: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, aggregated proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes).
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the protein of interest at each temperature point using a quantitative method like Western Blot, ELISA, or mass spectrometry for proteome-wide analysis.
-
Data Analysis: For a single target, plot the normalized amount of soluble protein against the temperature for both the treated and vehicle control samples. A rightward shift in the curve for the this compound-treated sample indicates thermal stabilization and thus, target engagement. The change in the melting temperature (ΔTm) can be quantified. For proteome-wide analysis, specialized software is used to identify all proteins exhibiting a significant thermal shift.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. A liver-selective LXR inverse agonist that suppresses hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases [frontiersin.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. benchchem.com [benchchem.com]
SR9238 stability in DMSO at -20°C
This technical support center provides essential information, frequently asked questions (FAQs), and troubleshooting guidance for researchers and scientists using SR9238. Our goal is to help you ensure the stability and integrity of the compound for reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing a stock solution of this compound in DMSO?
For optimal stability, prepare stock solutions in anhydrous, high-purity DMSO.[1] Once dissolved, we recommend aliquoting the stock solution into smaller, single-use volumes in tightly sealed vials. These aliquots should be stored at -20°C or -80°C.[1][2] This practice minimizes the number of freeze-thaw cycles and reduces the risk of moisture absorption, both of which can compromise the compound's integrity.[1]
Q2: What is the expected long-term stability of this compound dissolved in DMSO and stored at -20°C?
While specific long-term stability data for this compound is not extensively published, general guidelines for small molecules in DMSO suggest stability for several months to a year under ideal conditions.[1][3] One supplier suggests that solutions stored at -20°C should be used within one month to prevent loss of potency, while another indicates stock solutions can be stored for up to 3 months.[2][4] For critical experiments, using a freshly prepared stock solution or one that has been stored for less than a month is the safest approach.
Q3: How many times can I freeze and thaw my this compound DMSO stock solution?
It is critical to minimize freeze-thaw cycles.[1] Each cycle increases the risk of water absorption from the air, which can lead to compound degradation, and may cause the compound to precipitate out of solution.[1] For this reason, creating single-use aliquots is the highly recommended best practice.[2][5]
Q4: Can I store the this compound DMSO solution at -80°C instead of -20°C?
Yes, storing DMSO stock solutions at -80°C is an acceptable practice and may provide enhanced stability for some compounds.[1] Since DMSO freezes at approximately 18.5°C, both -20°C and -80°C are suitable for frozen storage.[1] The primary concern at either temperature remains the avoidance of repeated freeze-thaw cycles and moisture contamination.[1]
Q5: What is the maximum concentration of DMSO that is safe for cells in culture?
The final concentration of DMSO in your cell culture medium should generally be kept below 0.1% (v/v) to avoid cytotoxic effects. However, the optimal concentration can vary depending on the specific cell line and inhibitor. It is always recommended to run a solvent control (vehicle) alongside all experiments to ensure that the observed effects are due to the compound and not the DMSO.[4]
Troubleshooting Guide
Issue 1: The this compound powder will not fully dissolve in DMSO.
-
Warm Gently: Gently warm the solution to 37°C for a few minutes.[4] Some suppliers note that warming may be required for full dissolution.[6]
-
Increase Mixing: Vortex or sonicate the solution to aid solubilization.[1][4]
-
Check Solvent Quality: Ensure you are using anhydrous (dry) and high-purity DMSO. Contaminating moisture can render a compound insoluble.
Issue 2: My this compound stock solution has a precipitate after thawing.
-
Attempt to Redissolve: Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture condensation.[1] Gently warm the vial to 37°C and vortex or sonicate to see if the precipitate redissolves.[1][4]
-
Verify Concentration: Precipitation may occur if the compound's solubility limit has been exceeded.
-
When to Discard: If the precipitate does not go back into solution, the stock should be discarded. Using a stock with precipitate will result in an inaccurate concentration and lead to unreliable experimental results.[1]
Issue 3: My experimental results are inconsistent when using the same stock solution.
Inconsistent results can stem from compound degradation.
-
Review Storage Practices: Confirm that single-use aliquots are being used to avoid multiple freeze-thaw cycles.[2]
-
Prevent Moisture: Ensure vials are tightly sealed and are warmed to room temperature before opening. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can accelerate compound degradation.[7]
-
Prepare Fresh Stock: If you suspect degradation, the most reliable solution is to prepare a fresh stock solution from the lyophilized powder.
Data & Protocols
Compound Data: this compound
| Property | Value | Reference |
| CAS Number | 1416153-62-2 | [8] |
| Formula | C₃₁H₃₃NO₇S₂ | [8] |
| Molecular Weight | 595.73 g/mol | [8] |
| Mechanism of Action | Potent and selective LXR inverse agonist | [2][9] |
| IC₅₀ (LXRα) | 214 nM | [2][9] |
| IC₅₀ (LXRβ) | 43 nM | [2][9] |
| Solubility | Soluble to 100 mM in DMSO | [8] |
Storage Condition Summary
| Supplier / Source | Solid Form Storage | Solution in DMSO Storage | Duration |
| R&D Systems | +4°C | Not Specified | Not Specified |
| MedchemExpress | -20°C | -20°C | Use within 1 year |
| Adooq Bioscience | -20°C (Lyophilized) | -20°C | Use within 1 month |
| APExBIO | -20°C | -20°C | Long-term not recommended |
| Cayman Chemical | -20°C | -20°C | Not Specified |
| General Guideline | -20°C | -20°C or -80°C | Up to 3 months |
Experimental Protocol: Stock Solution Preparation
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (e.g., 5 mg)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipettes and sterile tips
Procedure:
-
Pre-use Handling: Before opening, allow the vial of powdered this compound to equilibrate to room temperature in a desiccator for at least 20 minutes. This prevents atmospheric moisture from condensing on the cold powder.
-
Calculation: Calculate the volume of DMSO required. For 5 mg of this compound (MW = 595.73 g/mol ) to make a 10 mM stock:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))
-
Volume (L) = 0.005 g / (0.010 mol/L * 595.73 g/mol ) = 0.000839 L
-
Volume (µL) = 839 µL
-
-
Dissolution: Add the calculated volume (839 µL) of high-purity DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If necessary, gently warm the solution to 37°C or sonicate briefly to aid dissolution.[4] Visually inspect the solution against a light source to ensure no particulates are visible.
-
Aliquoting: Dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile, tightly-sealed cryovials.
-
Storage: Label the aliquots clearly with the compound name, concentration, and date. Store immediately at -20°C or -80°C.
Visualizations
Signaling & Experimental Diagrams
The diagrams below illustrate the molecular pathway targeted by this compound and the recommended workflows for its preparation and troubleshooting.
Caption: this compound inhibits the LXR/RXR heterodimer, blocking lipogenic gene expression.
Caption: Recommended workflow for preparing this compound for in vitro experiments.
Caption: Troubleshooting flowchart for inconsistent results with this compound solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. quora.com [quora.com]
- 8. rndsystems.com [rndsystems.com]
- 9. apexbt.com [apexbt.com]
Troubleshooting inconsistent results with SR9238
Welcome to the technical support center for SR9238. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing frequently asked questions related to the use of this compound, a potent and liver-selective LXR inverse agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, potent, and selective inverse agonist of the Liver X Receptors (LXRα and LXRβ).[1][2] Its primary mechanism involves binding to LXRs and promoting the recruitment of corepressor proteins, which in turn leads to the transcriptional repression of LXR target genes.[3][4] This is in contrast to LXR agonists, which activate gene transcription. The key outcome of this compound action is the suppression of de novo lipogenesis (DNL), the process of synthesizing fatty acids.[4][5][6]
Q2: What are the reported IC50 values for this compound?
This compound exhibits different potencies for the two LXR isoforms. The reported IC50 values are approximately 214 nM for LXRα and 43 nM for LXRβ.[1][3][7]
Q3: Is this compound liver-selective?
Yes, this compound was designed to be liver-selective.[1][8][9] In vivo studies have shown that after intraperitoneal (i.p.) injection, this compound is detected in the liver and intestine but is not found in the plasma, skeletal muscle, or brain.[2] This liver specificity is attributed to a labile ester group in its structure, which is rapidly metabolized to an inactive carboxylic acid form in the plasma.[4][6]
Q4: What are the main applications of this compound in research?
This compound is primarily used in preclinical research to study the effects of LXR inverse agonism on metabolic diseases. It has been shown to be effective in animal models of:
-
Non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) by reducing hepatic steatosis, inflammation, and fibrosis.[5][8][9][10]
-
Alcoholic liver disease (ALD) by attenuating liver injury, steatosis, and fibrosis.[11]
Troubleshooting Guide
Issue 1: Inconsistent or No Effect on Target Gene Expression in vitro
| Potential Cause | Troubleshooting Steps |
| Cell Line Lacks Sufficient LXR Expression: | Verify the expression levels of LXRα and LXRβ in your chosen cell line using qPCR or Western blot. Consider using a cell line known to have robust LXR expression, such as HepG2 cells.[3] |
| Compound Degradation or Precipitation: | - this compound has limited solubility in aqueous solutions.[2] Ensure your final concentration in the cell culture medium does not lead to precipitation. Visually inspect for precipitates after addition to the medium.- Prepare fresh stock solutions in a suitable solvent like DMSO.[1][7] Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| Suboptimal Compound Concentration: | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and endpoint. A wide concentration range should be tested to establish the EC50. |
| Interference from Serum Components: | Components in fetal bovine serum (FBS) can sometimes interfere with the activity of nuclear receptor modulators. Consider using charcoal-stripped serum to remove endogenous hormones and lipids that might mask the effect of this compound. |
| Incorrect Incubation Time: | Optimize the incubation time with this compound. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help determine the optimal duration for observing changes in target gene expression. For instance, a 48-hour incubation has been used in HepG2 cells.[3] |
Issue 2: High Variability in Animal Studies
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Administration and Bioavailability: | - For intraperitoneal (i.p.) injections, ensure consistent technique and injection volume relative to animal body weight. A common dosage is 30 mg/kg, administered daily.[2][3]- If preparing a formulation, ensure this compound is fully dissolved and stable. A common vehicle is 10% DMSO in corn oil.[3] Prepare the formulation fresh daily if stability is a concern. |
| Biological Variability Between Animals: | - Increase the number of animals per experimental group to enhance statistical power and account for individual differences.- Ensure animals are age and weight-matched at the start of the study. |
| Dietary Inconsistencies: | - The type of diet used to induce the disease model (e.g., high-fat diet, high-trans-fat/fructose/cholesterol diet) is critical.[5][10] Ensure the diet composition is consistent across all animal groups and that food intake is monitored. |
| Animal Stress: | House animals in a low-stress environment with consistent light-dark cycles. Stress can significantly impact metabolic parameters and introduce variability. |
Data and Protocols
This compound Compound Information
| Property | Value | Reference |
| Molecular Formula | C₃₁H₃₃NO₇S₂ | [1][7] |
| Molecular Weight | 595.73 g/mol | [1] |
| IC50 LXRα | 214 nM | [1][3][7] |
| IC50 LXRβ | 43 nM | [1][3][7] |
| Solubility | Soluble to 100 mM in DMSO. Limited solubility in aqueous solutions. | [1][2][7] |
| Storage | Store at +4°C or -20°C as a solid. Store stock solutions at -20°C or -80°C. | [1][2] |
Experimental Protocols
In Vitro Cell-Based Assay for LXR Target Gene Repression
-
Cell Seeding: Plate HepG2 cells in a suitable culture plate at a density that will not lead to over-confluence during the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[1][7] Serially dilute the stock solution to achieve the desired final concentrations in the cell culture medium.
-
Treatment: The following day, replace the medium with fresh medium containing this compound or vehicle control (e.g., DMSO). Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.1%).
-
Incubation: Incubate the cells for a predetermined time (e.g., 48 hours).[3]
-
Analysis: Harvest the cells and extract RNA. Analyze the expression of LXR target genes (e.g., FASN, SREBP1c) using quantitative real-time PCR (qPCR).[3] Normalize the gene expression data to a stable housekeeping gene.
In Vivo Study in a Diet-Induced Obesity (DIO) Mouse Model
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6J) and induce obesity by feeding a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 10 weeks).[3]
-
Compound Formulation: Prepare this compound for intraperitoneal (i.p.) injection. A common vehicle is 10% DMSO in 90% corn oil.[3] The solution should be prepared fresh daily to ensure stability.
-
Dosing: Acclimatize the animals and administer this compound or vehicle control daily via i.p. injection at a dose of 30 mg/kg for the duration of the study (e.g., 30 days).[3]
-
Monitoring: Monitor body weight and food intake daily.
-
Endpoint Analysis: At the end of the study, collect blood for plasma lipid analysis. Euthanize the animals and harvest the liver. A portion of the liver can be flash-frozen in liquid nitrogen for gene expression analysis, and another portion can be fixed in formalin for histological analysis (e.g., H&E staining, Oil Red O staining).[3]
Visualizations
References
- 1. rndsystems.com [rndsystems.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases [frontiersin.org]
- 5. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CAS 1416153-62-2 | Cayman Chemical | Biomol.com [biomol.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A liver-selective LXR inverse agonist that suppresses hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Hepatotoxicity by a LXR Inverse Agonist in a Model of Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SR9238 Dose-Response in Primary Hepatocytes
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with the LXR inverse agonist SR9238 in primary hepatocytes. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in hepatocytes?
A1: this compound is a potent and selective inverse agonist of the Liver X Receptors (LXRα and LXRβ).[1][2] In hepatocytes, its primary mechanism of action is to bind to LXRs and suppress their transcriptional activity. This leads to the downregulation of LXR target genes involved in de novo lipogenesis (fatty acid synthesis), such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Fatty Acid Synthase (FASN).[3][4]
Q2: What are the reported IC50 values for this compound?
A2: In cell-based cotransfection assays, this compound has demonstrated IC50 values of approximately 214 nM for LXRα and 43 nM for LXRβ.[1] It is important to note that the effective concentration in primary hepatocyte cultures may vary depending on experimental conditions.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).
Q4: What is a typical concentration range of this compound to use for a dose-response experiment in primary hepatocytes?
A4: Based on its IC50 values and effects observed in various cell types, a typical starting concentration range for a dose-response experiment in primary hepatocytes would be from 0.1 µM to 10 µM. It is recommended to perform a pilot experiment with a broad range of concentrations to determine the optimal range for your specific experimental setup and endpoint.
Q5: How long should I treat primary hepatocytes with this compound?
A5: The treatment duration will depend on the specific endpoint being measured. For gene expression analysis (e.g., qPCR for SREBP1c or FASN), a treatment time of 24 to 48 hours is often sufficient to observe significant changes. For metabolic assays, the incubation time may vary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Inconsistent drug concentration- Edge effects in the culture plate | - Ensure thorough mixing of the hepatocyte suspension before seeding.- Use a multichannel pipette for seeding and treatment to minimize variability.- Avoid using the outer wells of the culture plate, or fill them with sterile PBS to maintain humidity. |
| Low cell viability after treatment | - this compound toxicity at high concentrations- Solvent (DMSO) toxicity- Suboptimal culture conditions | - Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the toxic concentration range of this compound.- Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1-0.5%.- Maintain optimal culture conditions (37°C, 5% CO2, appropriate media). |
| No significant dose-response effect observed | - Inappropriate concentration range- Insufficient treatment duration- Degraded this compound compound- Low LXR expression in hepatocytes | - Test a wider range of this compound concentrations.- Increase the treatment duration.- Use a fresh stock of this compound.- Confirm the expression of LXRα and LXRβ in your primary hepatocyte lot. |
| Unexpected increase in lipogenic gene expression | - Off-target effects- Experimental artifact | - Verify the specificity of your qPCR primers.- Include appropriate positive and negative controls in your experiment.- Consider using a different LXR inverse agonist as a comparator. |
Data Presentation
Table 1: this compound Activity and Recommended Concentration Range
| Parameter | Value | Source |
| Mechanism of Action | LXRα and LXRβ Inverse Agonist | [1][2] |
| IC50 (LXRα) | ~214 nM | [1] |
| IC50 (LXRβ) | ~43 nM | [1] |
| Recommended Starting Concentration Range (Primary Hepatocytes) | 0.1 µM - 10 µM | Experimental Recommendation |
| Solvent | DMSO |
Table 2: Expected Dose-Dependent Effects of this compound on Gene Expression in Primary Hepatocytes (Hypothetical Data)
| This compound Concentration (µM) | Relative SREBP1c mRNA Expression (Fold Change vs. Vehicle) | Relative FASN mRNA Expression (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 1.0 | 1.0 |
| 0.1 | 0.85 | 0.90 |
| 0.5 | 0.60 | 0.70 |
| 1.0 | 0.40 | 0.50 |
| 5.0 | 0.25 | 0.30 |
| 10.0 | 0.20 | 0.25 |
Note: This is hypothetical data provided as an example. Actual results may vary.
Experimental Protocols
Protocol 1: Generation of a Dose-Response Curve for this compound in Primary Hepatocytes
1. Primary Hepatocyte Culture:
-
Thaw cryopreserved primary human or rodent hepatocytes according to the supplier's protocol.
-
Plate the hepatocytes on collagen-coated plates at a recommended seeding density to achieve a confluent monolayer.
-
Culture the cells in the recommended hepatocyte culture medium at 37°C and 5% CO2 for 24 hours to allow for attachment and recovery.
2. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a serial dilution of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Include a vehicle control (DMSO) with the same final solvent concentration as the highest this compound concentration.
-
Carefully remove the old medium from the hepatocyte cultures and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).
3. Endpoint Analysis (Example: Gene Expression via qPCR):
-
After the treatment period, wash the cells with PBS.
-
Lyse the cells and extract total RNA using a suitable RNA isolation kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qPCR) using primers specific for the target genes (e.g., SREBP1c, FASN) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression fold change compared to the vehicle control.
4. Data Analysis and Curve Fitting:
-
Plot the relative gene expression (or other endpoint measurement) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
Visualizations
Caption: Experimental workflow for generating a dose-response curve of this compound in primary hepatocytes.
References
Mitigating SR9238 precipitation in aqueous solutions
Welcome to the technical support center for SR9238. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of this compound, with a focus on mitigating common precipitation issues in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic, potent, and selective inverse agonist of the Liver X Receptors (LXRα and LXRβ). LXRs are nuclear receptors that are key regulators of lipid metabolism, cholesterol homeostasis, and inflammation. When activated by natural ligands (oxysterols) or synthetic agonists, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) on DNA, leading to the recruitment of co-activators and transcription of target genes. As an inverse agonist, this compound binds to LXR and promotes the recruitment of co-repressors, which actively suppresses the basal transcriptional activity of LXR target genes involved in lipogenesis, such as SREBP-1c and FASN.[1][2][3][4] This mechanism makes this compound a valuable tool for studying metabolic diseases like non-alcoholic steatohepatitis (NASH) and certain cancers.[5][6]
Q2: I'm observing precipitation after diluting my this compound stock solution into an aqueous buffer or cell culture medium. Why is this happening?
A2: this compound is a hydrophobic compound with low aqueous solubility. Precipitation upon dilution of a concentrated stock (typically in an organic solvent like DMSO) into an aqueous environment is a common issue. This occurs because the concentration of this compound exceeds its solubility limit in the final aqueous solution as the percentage of the organic co-solvent is significantly reduced.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the most recommended solvent for preparing stock solutions of this compound. It is advisable to use a fresh, unopened bottle of DMSO as it is hygroscopic, and the presence of water can negatively impact the solubility of this compound.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), with many protocols recommending 0.1% or lower.[7] It is crucial to include a vehicle control in your experiments (cells treated with the same final concentration of DMSO without this compound) to assess any potential effects of the solvent on your specific cell line.
Q5: Can I use a solution that has a visible precipitate?
A5: No, it is not recommended to use a solution with a visible precipitate. The presence of a precipitate indicates that the compound is not fully dissolved, and the actual concentration in the solution will be lower than intended, leading to inaccurate and irreproducible experimental results.
Troubleshooting Guide: Mitigating this compound Precipitation
This guide provides step-by-step instructions to help you avoid and troubleshoot precipitation issues with this compound in your experiments.
Problem 1: Precipitate Forms Immediately Upon Dilution of DMSO Stock in Aqueous Buffer
-
Possible Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium.
-
Solution 1: Reduce Final Concentration: Lower the final working concentration of this compound. It may be necessary to perform a dose-response experiment to determine the highest soluble concentration under your specific experimental conditions.
-
Solution 2: Gradual Dilution: Instead of adding the concentrated stock solution directly into the full volume of the aqueous buffer, perform a serial dilution. First, dilute the stock in a smaller volume of the buffer, mix thoroughly, and then add this intermediate dilution to the final volume. This gradual reduction in solvent concentration can prevent the compound from "crashing out" of the solution.[8]
-
Solution 3: Pre-warm the Aqueous Buffer: Pre-warming your buffer or cell culture medium to 37°C before adding the this compound stock solution can help maintain solubility.[8]
Problem 2: The Solution Becomes Cloudy or Forms a Precipitate Over Time
-
Possible Cause 1: Temperature Fluctuation: Changes in temperature can affect the solubility of this compound.
-
Solution 1: Once prepared, maintain the working solution at a constant temperature (e.g., 37°C for cell culture experiments) and use it as quickly as possible. Avoid storing diluted aqueous solutions for extended periods.
-
Possible Cause 2: Interaction with Media Components: Components in complex media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility over time.
-
Solution 2: If you suspect interactions with media components, you could try a simpler buffer system for initial solubility tests. However, for cell-based assays, this may not be feasible. In such cases, preparing fresh solutions immediately before each experiment is the best practice.
Data Summary
This compound Solubility Data
| Solvent/Vehicle | Concentration | Notes |
| DMSO | 50 mg/mL (approx. 83.93 mM) | Sonication may be required for complete dissolution. Use of fresh, anhydrous DMSO is recommended. |
| 10% DMSO / 10% Tween-80 / 80% Water | Not specified | A vehicle used for in vivo (i.p.) administration in mice. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Inspection: Visually inspect the solution against a light source to ensure there are no undissolved particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell Culture
-
Thawing: Thaw a frozen aliquot of the this compound stock solution at room temperature.
-
Pre-warming Medium: Pre-warm the complete cell culture medium to 37°C.
-
Intermediate Dilution (Recommended):
-
In a sterile tube, add a small volume of the pre-warmed medium (e.g., 100 µL).
-
Add the required volume of the this compound stock solution to this small volume of medium and mix gently by pipetting.
-
-
Final Dilution:
-
Add the intermediate dilution dropwise to the final volume of pre-warmed cell culture medium while gently swirling the flask or plate.
-
Ensure the final DMSO concentration is below the cytotoxic level for your cell line (typically <0.5%).
-
-
Immediate Use: Use the prepared working solution immediately in your experiment.
Protocol 3: Formulation of this compound for In Vivo Administration (Intraperitoneal Injection)
A reported vehicle for in vivo administration of this compound in mice is a mixture of DMSO, Tween-80, and water.[4]
-
Preparation of Vehicle: Prepare a vehicle solution consisting of 10% DMSO, 10% Tween-80, and 80% sterile water (v/v/v).
-
Dissolution of this compound:
-
Dissolve the required amount of this compound in the DMSO component of the vehicle first.
-
Add the Tween-80 and vortex to mix.
-
Finally, add the sterile water portion-wise while vortexing to ensure the formation of a stable solution/emulsion.
-
-
Administration: Administer the freshly prepared formulation to the animals as per your experimental protocol.
Visualizations
Caption: this compound, an LXR inverse agonist, stabilizes the recruitment of co-repressors to the LXR/RXR heterodimer, leading to the repression of lipogenic gene transcription.
Caption: A step-by-step workflow for troubleshooting this compound precipitation in aqueous solutions.
References
- 1. What are LXR inverse agonists and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. uh-ir.tdl.org [uh-ir.tdl.org]
- 6. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Assessing the Hepatoprotective Effects of SR9238 in Mouse Models of Liver Injury
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the effects of SR9238 in the liver. Current scientific literature indicates that this compound, a Liver X Receptor (LXR) inverse agonist, does not induce hepatotoxicity but rather exhibits significant hepatoprotective properties in mouse models of liver disease, such as alcohol-induced liver disease (ALD) and non-alcoholic steatohepatitis (NASH).[1][2][3][4][5] This guide is designed to help researchers effectively design experiments and troubleshoot potential issues when evaluating the therapeutic potential of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action in the liver?
This compound is a synthetic, liver-selective inverse agonist of the Liver X Receptor (LXR).[6][7][8] LXRs (LXRα and LXRβ) are nuclear receptors that play a key role in regulating lipid metabolism and inflammation.[9] As an inverse agonist, this compound binds to LXR and suppresses its basal transcriptional activity.[9] This leads to the downregulation of genes involved in lipogenesis (fat production), such as Srebp1c and Fasn, thereby reducing fat accumulation in the liver.[1][5][6] It also helps to decrease inflammation in the liver.[3][6][7]
Q2: What are the reported effects of this compound on the liver in mouse models?
Studies have consistently shown that this compound has a hepatoprotective effect in mouse models of liver disease.[1][2][3][4] Key reported effects include:
Q3: In which mouse models of liver disease has this compound shown efficacy?
This compound has demonstrated therapeutic efficacy in established mouse models of:
-
Alcohol-Induced Liver Disease (ALD): Both chronic and chronic-plus-binge ethanol (B145695) feeding models have been used to show that this compound can reverse alcohol-induced liver damage.[1][2][3]
-
Non-Alcoholic Steatohepatitis (NASH): In diet-induced models of NASH, this compound has been shown to reduce hepatic steatosis, inflammation, and fibrosis.[5][6]
Q4: What is a typical dosing regimen for this compound in mice?
A commonly used dosing regimen in published studies is 30 mg/kg administered daily via intraperitoneal (i.p.) injection.[3][10] The vehicle for this compound is often a mixture of DMSO, Tween-80, and water.[3][10]
Troubleshooting Guides
This section addresses common issues that may arise when inducing liver injury in mouse models to study the protective effects of this compound.
Issue 1: Inconsistent or mild induction of liver injury in our animal model.
-
Possible Cause: Suboptimal model induction. The severity of liver injury in models like the chronic-plus-binge ethanol diet can be influenced by factors such as the specific strain of mice, their age, and the duration of feeding.
-
Troubleshooting Steps:
-
Verify Model Parameters: Ensure your protocol aligns with established methods. For the Lieber-DeCarli ethanol diet, confirm the percentage of ethanol and the duration of both the chronic and binge phases.[3]
-
Mouse Strain and Age: C57BL/6 mice are commonly used for these studies.[12] Older mice may also exhibit altered metabolic profiles that could affect the development of liver injury.[13]
-
Acclimatization: Allow for a proper acclimatization period for the mice before starting the experimental diet.
-
Pilot Study: Conduct a small pilot study to establish the optimal duration of diet administration to achieve the desired level of liver injury in your specific laboratory conditions.
-
Issue 2: High variability in serum ALT/AST levels between mice in the same group.
-
Possible Cause: Inconsistent sample collection or handling, or inherent biological variability.
-
Troubleshooting Steps:
-
Standardize Blood Collection: Ensure that the method and timing of blood collection are consistent for all animals. Stress during handling can influence some biological markers.
-
Sample Processing: Process blood samples promptly to separate serum and store them at -80°C until analysis to prevent degradation of enzymes.
-
Increase Sample Size: If variability persists, increasing the number of animals per group can help to improve the statistical power of your study.
-
Check for Outliers: Use appropriate statistical methods to identify and handle outliers.
-
Issue 3: Histological analysis does not clearly show the expected level of steatosis, inflammation, or fibrosis.
-
Possible Cause: Issues with tissue fixation, processing, or staining.
-
Troubleshooting Steps:
-
Fixation: Ensure the liver tissue is fixed in 10% neutral buffered formalin for an adequate amount of time (typically 24-48 hours) immediately after collection.
-
Processing and Sectioning: Verify that the tissue processing and sectioning protocols are appropriate for the type of staining being performed (e.g., H&E for general morphology, Oil Red O for lipids, Sirius Red for collagen/fibrosis).
-
Staining Quality Control: Include positive and negative control slides with each staining batch to ensure the reagents and procedure are working correctly.
-
Quantification: Use a standardized, blinded scoring system or image analysis software to quantify histological changes objectively.
-
Issue 4: Unexpected animal mortality in the experimental model.
-
Possible Cause: The chosen model of liver injury may be too severe, or there could be other underlying health issues in the animals.
-
Troubleshooting Steps:
-
Model Severity: Consider reducing the concentration of the hepatotoxic agent (e.g., ethanol in the diet) or the duration of the exposure.
-
Animal Health Monitoring: Monitor the animals daily for signs of distress, such as significant weight loss, lethargy, or ruffled fur.[10] Euthanize animals that meet humane endpoint criteria.
-
Veterinary Consultation: Consult with a laboratory animal veterinarian to rule out any underlying infections or other health problems in the mouse colony.
-
Data Presentation
Table 1: Expected Quantitative Outcomes in a Study of this compound in a Mouse Model of Alcohol-Induced Liver Disease
| Parameter | Vehicle-Treated (Ethanol Diet) | This compound-Treated (Ethanol Diet) | Expected Outcome with this compound |
| Liver-to-Body Weight Ratio | Increased | Reduced | Decrease |
| Serum ALT (U/L) | Significantly Elevated | Near Normal Levels | Significant Decrease |
| Serum AST (U/L) | Significantly Elevated | Near Normal Levels | Significant Decrease |
| Hepatic Triglycerides (mg/g) | Markedly Increased | Significantly Reduced | Significant Decrease |
| Hepatic IL-6 Expression | Upregulated | Downregulated | Decrease |
| Hepatic CD68+ Cells (Kupffer Cells) | Increased Infiltration | Reduced Infiltration | Decrease |
Data are illustrative and based on trends reported in the literature.[3][11]
Experimental Protocols
Protocol: Chronic-Plus-Binge Ethanol-Induced Liver Injury Model
This protocol is adapted from methodologies described in studies evaluating this compound.[3][4]
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House mice for at least one week under standard conditions before the experiment.
-
Chronic Ethanol Feeding:
-
For 14 days, feed mice a Lieber-DeCarli liquid diet containing 5% (v/v) ethanol.
-
A control group should be pair-fed an isocaloric liquid diet without ethanol.
-
-
This compound Treatment:
-
After the initial 14 days of ethanol diet, begin daily intraperitoneal (i.p.) injections of this compound (e.g., 30 mg/kg) or vehicle control (e.g., 10% DMSO/10% Tween-80/80% water).
-
Continue the ethanol diet and daily injections for an additional 4 weeks.
-
-
Binge Ethanol Administration:
-
On the final day of the experiment, administer a single dose of ethanol (e.g., 5 g/kg body weight) via oral gavage to the ethanol-fed groups.
-
Administer an equivalent dose of saline to the pair-fed control group.
-
-
Sample Collection:
-
Euthanize mice 9 hours after the oral gavage.
-
Collect blood via cardiac puncture for serum separation (for ALT, AST analysis).
-
Perfuse the liver with PBS, then excise, weigh, and section it.
-
-
Sample Processing:
-
Fix a portion of the liver in 10% neutral buffered formalin for histological analysis (H&E, Sirius Red staining).
-
Snap-freeze other portions of the liver in liquid nitrogen and store at -80°C for biochemical assays (e.g., triglyceride measurement) or molecular analysis (e.g., qPCR for gene expression).
-
Mandatory Visualizations
Caption: Mechanism of this compound as an LXR inverse agonist in the liver.
Caption: Workflow for assessing this compound's hepatoprotective effects.
Caption: Troubleshooting logic for inconsistent liver injury models.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Hepatotoxicity by a LXR Inverse Agonist in a Model of Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aminer.org [aminer.org]
- 5. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A liver-selective LXR inverse agonist that suppresses hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases [frontiersin.org]
- 10. Inhibition of Hepatotoxicity by a LXR Inverse Agonist in a Model of Alcoholic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Early Detection of Acute Drug-Induced Liver Injury in Mice by Noninvasive Near-Infrared Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
SR9238 Technical Support Center: Experimental Controls and Best Practices
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide for researchers utilizing SR9238, a potent and liver-selective Liver X Receptor (LXR) inverse agonist. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic LXR inverse agonist with IC50 values of 214 nM for LXRα and 43 nM for LXRβ.[1] Unlike an LXR agonist which activates the receptor, an inverse agonist like this compound binds to the LXR and stabilizes its interaction with co-repressor proteins. This action actively represses the basal transcriptional activity of LXR, leading to the downregulation of its target genes, particularly those involved in lipogenesis.[2][3]
Q2: What are the main applications of this compound in research?
This compound is primarily used in preclinical research to investigate the role of LXR in various metabolic diseases. It has been shown to be effective in reducing hepatic steatosis (fatty liver), inflammation, and fibrosis in animal models of non-alcoholic steatohepatitis (NASH) and alcoholic liver disease (ALD).[4][5] It is a valuable tool for studying the therapeutic potential of suppressing hepatic lipogenesis.
Q3: How should I prepare and store this compound for in vitro and in vivo experiments?
For in vitro studies, this compound can be dissolved in DMSO to prepare a stock solution.[1] For in vivo experiments, a common vehicle is a formulation of 10% DMSO, 10% Tween-80, and 80% water, administered via intraperitoneal (i.p.) injection.[4] It is recommended to prepare fresh solutions for in vivo use on the day of administration.[1] Stock solutions in DMSO should be stored at -20°C.
Q4: What are the expected outcomes of this compound treatment in a cell-based assay?
In a relevant cell line, such as the human hepatoma cell line HepG2, treatment with this compound is expected to decrease the mRNA and protein expression of LXR target genes involved in lipogenesis. Key target genes to monitor include Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), Fatty Acid Synthase (FASN), and Stearoyl-CoA Desaturase-1 (SCD1).[1][3]
Q5: What is a suitable negative control for this compound experiments?
A vehicle control (e.g., DMSO for in vitro experiments) is the most crucial negative control. This allows for the attribution of any observed effects directly to this compound. Additionally, using a structurally related but inactive compound, if available, can serve as a more stringent negative control. For mechanism-of-action studies, siRNA-mediated knockdown of LXRα and LXRβ can confirm that the effects of this compound are LXR-dependent.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No significant decrease in the expression of LXR target genes (e.g., SREBP-1c, FASN) after this compound treatment. | 1. Suboptimal concentration of this compound: The concentration used may be too low to elicit a response in your specific cell line or experimental model. 2. Poor compound stability or solubility: this compound may have precipitated out of the culture medium or degraded over the course of the experiment. 3. Low LXR expression in the cell line: The chosen cell line may not express sufficient levels of LXRα and/or LXRβ for this compound to exert its effect. 4. Cell culture conditions: High serum concentrations in the culture medium can sometimes mask the effects of nuclear receptor modulators. | 1. Perform a dose-response study: Test a range of this compound concentrations (e.g., 100 nM to 10 µM) to determine the optimal effective concentration for your system. 2. Ensure proper dissolution and stability: Visually inspect the culture medium for any signs of precipitation. Prepare fresh dilutions of this compound from a stock solution for each experiment. Consider the use of specialized cell culture media designed to improve the solubility and stability of small molecules.[6][7] 3. Verify LXR expression: Confirm the expression of LXRα and LXRβ in your cell line at both the mRNA (qPCR) and protein (Western blot) levels. 4. Optimize cell culture conditions: Consider reducing the serum concentration or using a serum-free medium for the duration of the this compound treatment. |
| High variability in results between replicate experiments. | 1. Inconsistent cell seeding density or confluency: Variations in cell number can lead to inconsistent responses to treatment. 2. Inconsistent treatment duration: The timing of this compound addition and harvesting of cells can impact the observed effects. 3. Pipetting errors: Inaccurate pipetting of this compound or other reagents can lead to variability. | 1. Standardize cell culture procedures: Ensure consistent cell seeding density and aim for a similar level of confluency at the time of treatment.[8] 2. Maintain a strict timeline: Adhere to a consistent treatment duration for all experiments. 3. Use calibrated pipettes and proper technique: Ensure accurate and reproducible pipetting. |
| Unexpected off-target effects are observed. | 1. This compound may interact with other cellular targets at higher concentrations. | 1. Confirm selectivity: While this compound has been shown to be selective for LXRs over a panel of 20 other nuclear receptors, including FXR, it is good practice to confirm this in your experimental system if off-target effects are suspected. 2. Use the lowest effective concentration: Based on your dose-response studies, use the lowest concentration of this compound that gives a robust on-target effect to minimize the risk of off-target interactions. |
Quantitative Data Summary
| Parameter | Value | Assay/Model |
| IC50 for LXRα | 214 nM | Cell-based cotransfection assay |
| IC50 for LXRβ | 43 nM | Cell-based cotransfection assay |
| Effective Concentration in vitro | 10 µM | HepG2 cells (to decrease Fasn and Srebp1c mRNA)[1] |
| Effective Dose in vivo | 30 mg/kg/day (i.p.) | Mouse model of non-alcoholic steatohepatitis[9] |
| Observed in vivo effect | ~90% reduction in hepatic collagen deposition | Mouse model of diet-induced NASH[4] |
| Observed in vivo effect | Significant reduction in hepatic expression of Srebf1, Scd1, and Cd36 | Mouse model of diet-induced NASH[4] |
Experimental Protocols
Protocol 1: Analysis of LXR Target Gene Expression in HepG2 Cells by qPCR
This protocol describes the treatment of HepG2 cells with this compound and subsequent analysis of target gene expression by quantitative real-time PCR (qPCR).
Materials:
-
HepG2 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers for SREBP-1c, FASN, and a housekeeping gene (e.g., GAPDH, ACTB)[10]
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete growth medium to the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Once cells have reached the desired confluency, replace the existing medium with the medium containing this compound or vehicle control. Incubate for the desired treatment duration (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using a suitable master mix and gene-specific primers. Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Protocol 2: Analysis of SREBP-1c Protein Expression by Western Blot
This protocol details the analysis of the mature, nuclear form of SREBP-1c protein in this compound-treated cells.
Materials:
-
Treated cell pellets (from Protocol 1)
-
Nuclear and cytoplasmic extraction buffers
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against SREBP-1 (targeting the N-terminal mature form)
-
Primary antibody for a loading control (e.g., Lamin B1 for nuclear extracts)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Fractionate the cells to isolate nuclear and cytoplasmic extracts using appropriate buffers.[11]
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[12][13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-SREBP-1 antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Caption: this compound acts as an LXR inverse agonist, stabilizing the LXR/RXR co-repressor complex on DNA and repressing the transcription of lipogenic genes.
Caption: A generalized workflow for studying the effects of this compound in vitro or in vivo, from treatment to data analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selection of Suitable Reference Genes for qPCR Gene Expression Analysis of HepG2 and L02 in Four Different Liver Cell Injured Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: SR9238 Treatment for Chronic Disease Models
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving the LXR inverse agonist, SR9238, in chronic disease models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, synthetic, and selective inverse agonist of the Liver X Receptors (LXRα and LXRβ). Unlike LXR agonists which activate the receptor, this compound binds to LXR and promotes the recruitment of corepressor proteins, leading to the transcriptional silencing of LXR target genes. This primarily impacts the pathways of de novo lipogenesis (fatty acid synthesis), inflammation, and cholesterol metabolism. This compound was designed to be liver-specific to minimize potential peripheral side effects.
Q2: In which chronic disease models has this compound shown efficacy?
A2: this compound has demonstrated significant efficacy in various preclinical models of chronic metabolic diseases, including:
-
Non-alcoholic steatohepatitis (NASH): It has been shown to reduce hepatic steatosis (fatty liver), inflammation, and fibrosis.
-
Non-alcoholic fatty liver disease (NAFLD): this compound effectively suppresses hepatic lipogenesis and lipid accumulation.
-
Alcoholic Liver Disease (ALD): Studies have indicated its potential to attenuate liver injury and reverse damage associated with chronic ethanol (B145695) consumption.[1][2]
-
Diet-Induced Obesity (DIO): It helps in reducing diet-induced hepatosteatosis.[3]
Q3: What is the typical dosage and route of administration for this compound in mice?
A3: The most commonly reported dosage in mouse models is 30 mg/kg, administered once daily (qd) via intraperitoneal (i.p.) injection.[3][4]
Q4: How should this compound be prepared for in vivo administration?
A4: this compound is poorly soluble in water. A common vehicle for i.p. injection is a mixture of 10% DMSO, 10% Tween-80, and 80% water.[4] It is crucial to ensure the compound is fully dissolved to ensure consistent dosing. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.
Q5: What is the recommended storage condition for this compound?
A5: this compound as a crystalline solid should be stored at -20°C.[4] In lyophilized form, it can be stable for up to 36 months.[3] Once in solution, it should be stored at -20°C and used within one month to avoid loss of potency.[3] It is advisable to aliquot the solution to avoid multiple freeze-thaw cycles.[3]
Summary of this compound Treatment Durations in Chronic Disease Models
| Disease Model | Animal Model | This compound Dose & Administration | Treatment Duration | Key Findings |
| Non-alcoholic Steatohepatitis (NASH) | ob/ob mice on a high trans-fat, fructose (B13574), and cholesterol diet | 30 mg/kg, q.d., i.p. | 30 days | Reduced hepatic steatosis, inflammation, and fibrosis.[4][5] |
| Diet-Induced Obesity (DIO) with Hepatic Steatosis | C57BL/6J mice on a high-fat diet | 30 mg/kg, q.d., i.p. | 30 days | Suppressed diet-induced hepatosteatosis, hepatic inflammation, and hepatocellular injury.[3] |
| Alcoholic Liver Disease (ALD) | Mice on a chronic ethanol diet with or without a final ethanol binge | Not specified | 4 weeks | Attenuated liver injury and nearly eliminated hepatic steatosis and fibrosis.[1] |
Experimental Protocols
Protocol: Induction of NASH and this compound Treatment in ob/ob Mice
-
Animal Model: Male B6.V-Lepob/J (ob/ob) mice.
-
Diet: Mice are fed a custom diet high in trans-fat (40% of kcal), fructose (20% of kcal), and cholesterol (2%) for a total of 10 weeks.
-
Disease Induction: The specialized diet is provided for 6 weeks to induce the NASH phenotype.
-
Acclimation and Baseline: For the week prior to treatment, animals are handled daily for acclimation. Body weight is monitored every other day. Groups are weight-matched before initiating treatment.
-
This compound Administration: Following the 6-week diet induction, mice continue on the NASH diet and are treated with 30 mg/kg this compound or vehicle (10% DMSO/10% Tween-80/80% water) via intraperitoneal (i.p.) injection, once daily for 30 days.[4]
-
Monitoring: Body weight and food intake are monitored daily. Blood glucose is determined weekly.
-
Endpoint Analysis: At the end of the 30-day treatment period, mice are euthanized. Blood is collected for analysis of plasma lipids and liver enzymes. Livers are harvested, weighed, and processed for histology (formalin-fixed) or gene expression analysis (flash-frozen).
Troubleshooting Guides
Issue 1: High variability in experimental results between animals in the same treatment group.
-
Possible Cause: Inconsistent formulation or administration of this compound. Due to its poor solubility, this compound may not be uniformly suspended in the vehicle.
-
Troubleshooting Steps:
-
Optimize Formulation: Ensure this compound is fully dissolved in the vehicle. Sonication may aid in dissolution. Prepare the formulation fresh daily.
-
Standardize Administration: Use a consistent i.p. injection technique for all animals. Ensure the injection volume is accurate and administered to the correct location within the peritoneal cavity. Misinjection into the gut or adipose tissue is a common issue and can lead to variability.[6]
-
Vehicle Control: Always include a vehicle-only control group to confirm that the vehicle itself is not causing any effects.
-
Issue 2: Unexpected animal toxicity or adverse effects (e.g., lethargy, weight loss).
-
Possible Cause: Toxicity from the compound, the vehicle, or complications from the i.p. injection procedure.
-
Troubleshooting Steps:
-
Vehicle Toxicity: High concentrations of DMSO can be toxic. Ensure the final DMSO concentration is as low as possible while maintaining compound solubility. The vehicle control group is critical for assessing this.
-
Injection Complications: Intraperitoneal injections carry risks of peritonitis (if non-sterile), laceration of abdominal organs, or injection into the gastrointestinal tract or bladder.[1][7] Monitor animals closely after injection for any signs of distress. If complications are suspected, refine the injection technique.
-
Dose-Response Study: If compound toxicity is suspected, consider performing a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model.
-
Issue 3: this compound treatment does not produce the expected therapeutic effect.
-
Possible Cause: Insufficient target engagement, issues with compound stability, or inappropriate animal model.
-
Troubleshooting Steps:
-
Confirm Target Engagement: If possible, perform pharmacodynamic (PD) studies to confirm that this compound is reaching the liver and suppressing the expression of LXR target genes (e.g., Srebf1, Fasn).
-
Check Compound Stability: Ensure the compound has been stored correctly and that the prepared solutions are used within their stable window. Avoid repeated freeze-thaw cycles of stock solutions.[3]
-
Evaluate Animal Model: The pathophysiology of the chosen animal model should be well-characterized and relevant to the human disease being studied. The timing and duration of treatment should be appropriate for the disease progression in that model.
-
Visualizations
Caption: LXR signaling pathway modulation by an agonist versus the inverse agonist this compound.
Caption: A typical experimental workflow for an in vivo study of this compound in a chronic disease model.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 3. adooq.com [adooq.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.uow.edu.au [documents.uow.edu.au]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: SR9238 In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with the LXR inverse agonist, SR9238. Given that this compound is designed for liver-specific action with intentionally low systemic bioavailability, this guide focuses on ensuring adequate hepatic exposure and troubleshooting common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inverse agonist of Liver X Receptors (LXRα and LXRβ). Unlike a neutral antagonist that simply blocks an agonist from binding, an inverse agonist actively represses the basal constitutive activity of the receptor. This compound binds to LXRs and promotes the recruitment of corepressor proteins (like NCoR), leading to the transcriptional repression of LXR target genes involved in lipogenesis, such as SREBP-1c and FASN.[1][2]
Q2: Why is the systemic bioavailability of this compound low, and is this a concern?
A2: The low systemic bioavailability of this compound is a deliberate design feature to enhance its liver-specific effects and minimize potential off-target effects in peripheral tissues.[3] this compound contains a labile ester group that is rapidly metabolized in the plasma and peripheral tissues to its inactive carboxylic acid form. This rapid inactivation prevents systemic action, while the compound can still reach and act upon the liver. Therefore, for most applications targeting liver diseases like NAFLD and NASH, low plasma concentration is expected and not a sign of formulation failure. After intraperitoneal (i.p.) injection, this compound is detectable in the liver but not in the plasma.[1]
Q3: What is the recommended vehicle for in vivo administration of this compound?
A3: A commonly used vehicle for the intraperitoneal (i.p.) injection of this compound in mice is a mixture of 10% DMSO, 10% Tween-80, and 80% water .[4] This formulation helps to solubilize the hydrophobic this compound compound for administration.
Q4: What is a typical dose of this compound used in mouse models of liver disease?
A4: A frequently cited dosage for this compound in mouse models of NAFLD and NASH is 30 mg/kg, administered daily via intraperitoneal (i.p.) injection .[4]
Q5: How can I confirm that this compound is reaching the liver and engaging its target?
A5: Target engagement can be assessed by measuring the downstream effects of LXR inverse agonism in the liver. This can be done by:
-
Gene Expression Analysis: After a period of treatment, liver tissue can be harvested, and the mRNA levels of known LXR target genes (e.g., Srebf1, Scd1, Cd36, Fasn) can be quantified using qPCR. A significant reduction in the expression of these genes compared to a vehicle-treated control group indicates target engagement.[4]
-
Western Blot: Protein levels of the enzymes encoded by these genes (e.g., FASN, SCD1) can also be measured to confirm the downstream effects of transcriptional repression.
-
Chromatin Immunoprecipitation (ChIP): For a more direct assessment, ChIP assays can be performed on liver tissue to demonstrate the recruitment of corepressor proteins to the promoter regions of LXR target genes.[5][6]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during in vivo experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in the vehicle during preparation. | 1. Inadequate mixing: The components of the vehicle may not be thoroughly mixed before adding this compound. 2. Incorrect order of addition: Adding this compound directly to the aqueous component can cause it to precipitate. 3. Low-quality or hydrated DMSO: DMSO is hygroscopic and can absorb water, reducing its solvating capacity.[7][8] | 1. Follow a specific mixing order: First, dissolve the this compound powder completely in DMSO. In a separate tube, mix the Tween-80 with the water. Then, slowly add the this compound/DMSO solution to the Tween-80/water mixture while vortexing. 2. Use fresh, anhydrous DMSO: Use a fresh, sealed bottle of anhydrous DMSO for preparing your vehicle.[9] 3. Gentle warming and sonication: Gentle warming (to 37°C) or brief sonication can help dissolve the compound in DMSO before mixing with the aqueous phase.[7][9] |
| Inconsistent or lack of expected therapeutic effect in treated animals. | 1. Formulation instability: The compound may be precipitating out of the vehicle after preparation and before injection. 2. Inadequate dosing technique: Incorrect i.p. injection technique can lead to subcutaneous or intramuscular deposition, affecting absorption. 3. Variability in the animal model: The severity of the disease phenotype in models of NAFLD/NASH can be variable between individual animals.[10][11] 4. Compound degradation: Improper storage of this compound powder or stock solutions can lead to degradation. | 1. Prepare the formulation fresh daily: Do not store the final vehicle mixture for extended periods. Visually inspect the solution for any precipitation before each injection. 2. Ensure proper i.p. injection technique: Aspirate before injecting to ensure the needle is not in a blood vessel or organ. 3. Increase sample size: Use a sufficient number of animals per group to account for biological variability. Ensure that the disease model is well-established and shows a consistent phenotype.[11] 4. Store this compound appropriately: Store the solid compound and DMSO stock solutions at -20°C or -80°C in desiccated conditions.[1] Perform quality control on the compound if in doubt. |
| Unexpected toxicity or adverse effects in treated animals. | 1. DMSO toxicity: Although generally well-tolerated at 10%, some animals may be sensitive to DMSO. 2. Vehicle-related issues: High concentrations of Tween-80 can sometimes cause hypersensitivity reactions. 3. Off-target effects of this compound (unlikely but possible). | 1. Run a vehicle-only control group: This is essential to distinguish between vehicle-induced and compound-induced toxicity. 2. Monitor animals closely: Observe animals for signs of distress, weight loss, or changes in behavior. 3. Consider alternative vehicles: If DMSO toxicity is suspected, other solubilizing agents compatible with in vivo use could be explored, though the 10% DMSO/10% Tween-80/80% water formulation is well-documented for this compound.[4] |
Data Presentation
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₁H₃₃NO₇S₂ | [1] |
| Molecular Weight | 595.7 g/mol | [1] |
| Target | Liver X Receptor (LXR) | [1] |
| Activity | Inverse Agonist | [2] |
| IC₅₀ for LXRα | 214 nM | [1] |
| IC₅₀ for LXRβ | 43 nM | [1] |
| Solubility | Soluble in DMSO | [1] |
Table 2: Summary of In Vivo Experimental Parameters for this compound
| Parameter | Details | Reference |
| Animal Model | ob/ob mice on a high-fat, high-fructose, high-cholesterol diet | [4] |
| Administration Route | Intraperitoneal (i.p.) injection | [4] |
| Dosage | 30 mg/kg, once daily | [4] |
| Vehicle | 10% DMSO, 10% Tween-80, 80% water | [4] |
| Treatment Duration | 30 days | [4] |
| Liver Concentration (2h post-injection) | ~6 µM | [1] |
| Plasma Concentration (2h post-injection) | Not detected | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
Objective: To prepare a 3 mg/mL solution of this compound in a suitable vehicle for a 30 mg/kg dose in a 25g mouse (assuming a 0.25 mL injection volume).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Tween-80
-
Sterile Water for Injection
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 3 mg/mL solution, weigh 3 mg of this compound.
-
Add 100 µL of anhydrous DMSO to the this compound powder.
-
Vortex and, if necessary, gently warm or sonicate the mixture until the this compound is completely dissolved.
-
In a separate sterile tube, add 100 µL of Tween-80 to 800 µL of sterile water. Vortex to mix thoroughly.
-
While vortexing the Tween-80/water mixture, slowly add the 100 µL of the this compound/DMSO solution.
-
Continue to vortex for 1-2 minutes to ensure a homogenous solution.
-
Protect the final formulation from light and prepare it fresh before each use.
Protocol 2: Protocol for Assessing this compound Concentration in Liver Tissue
Objective: To quantify the amount of this compound in liver tissue following in vivo administration.
Materials:
-
Treated and control mice
-
Liquid nitrogen
-
Homogenizer (e.g., bead beater or Dounce homogenizer)
-
Protein quantification assay (e.g., BCA assay)
-
Organic solvent for extraction (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
At the desired time point after the final dose, euthanize the mouse via an approved method.
-
Immediately excise the liver, rinse it with cold phosphate-buffered saline (PBS), blot it dry, and snap-freeze it in liquid nitrogen. Store at -80°C until analysis.
-
Weigh a small piece of the frozen liver tissue (e.g., 50-100 mg).
-
Homogenize the tissue in a suitable buffer on ice.
-
Take an aliquot of the homogenate for protein quantification using a BCA assay.
-
To the remaining homogenate, add a protein precipitation/extraction solvent (e.g., 3 volumes of cold acetonitrile containing a suitable internal standard).
-
Vortex vigorously and then centrifuge at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
Analyze the sample using a validated LC-MS/MS method to quantify the concentration of this compound.
-
Normalize the quantified this compound amount to the protein concentration of the initial homogenate (e.g., ng of this compound/mg of protein).
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are LXR inverse agonists and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Identification of Nuclear Receptor Targets by Chromatin Immunoprecipitation in Fatty Liver. | Semantic Scholar [semanticscholar.org]
- 6. Identification of Nuclear Receptor Targets by Chromatin Immunoprecipitation in Fatty Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
SR9238 batch-to-batch variability testing
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with SR9238, with a specific focus on tackling potential batch-to-batch variability.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic inverse agonist of the Liver X Receptors (LXRα and LXRβ).[1][2][3][4][5] Unlike an antagonist which simply blocks an agonist, an inverse agonist reduces the constitutive activity of the receptor. This compound works by promoting the recruitment of corepressors (like NCoR) to LXR, leading to the suppression of LXR target gene transcription.[1][3] This results in the downregulation of genes involved in lipogenesis and inflammation.[6][7][8][9]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound are reported to be 214 nM for LXRα and 43 nM for LXRβ.[1][2][3][4][5]
Q3: In what solvents is this compound soluble?
This compound is soluble in DMSO up to 100 mM.[2] It is also reported to be soluble in DMF and a mixture of DMF:PBS (pH 7.2) (1:2) at 5 mg/mL and 0.3 mg/mL, respectively.[4] One supplier notes solubility of ≥51.2 mg/mL in DMSO, with insolubility in ethanol (B145695) and water.[10]
This compound Handling and Storage
Q4: How should I store my this compound?
For long-term stability, this compound solid should be stored at -20°C, kept desiccated.[5][10] Stock solutions in DMSO should also be stored at -20°C and used within a month to maintain potency.[5] It is highly recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[5]
Q5: I am having trouble dissolving this compound. What should I do?
If you are experiencing solubility issues, first ensure you are using the recommended solvent, such as DMSO.[2][4] Gentle warming in a 37°C water bath or sonication can aid in dissolution.[6] Always ensure the compound is completely dissolved before further dilution into aqueous buffers or cell culture media.
Troubleshooting Guide: Batch-to-Batch Variability
Inconsistent results between different batches of this compound can be a significant source of experimental irreproducibility. This guide provides a systematic approach to troubleshooting these issues.
Q6: My new batch of this compound is showing a different potency compared to the previous one. What could be the cause?
Observed differences in potency can stem from several factors. It is crucial to systematically investigate the potential causes.
Possible Causes:
-
Compound Purity and Integrity: The purity of the new batch may differ from the previous one. Degradation during shipping or storage could also be a factor.
-
Inaccurate Quantification: Errors in weighing the compound or in the initial stock solution preparation can lead to concentration inaccuracies.
-
Solubility Issues: Incomplete dissolution of the compound will result in a lower effective concentration.
-
Experimental System Drift: Changes in cell line passage number, media components, or assay reagents can affect the experimental outcome.
Troubleshooting Steps:
-
Verify Stock Solution:
-
Prepare a fresh stock solution from the new batch of this compound, ensuring complete dissolution.
-
If possible, re-test the old batch alongside the new one to confirm the discrepancy.
-
-
Assess Compound Integrity:
-
If available, use analytical methods like HPLC or LC-MS to check the purity and integrity of both the old and new batches.
-
-
Perform a Dose-Response Curve:
-
Conduct a full dose-response experiment with both batches to accurately compare their IC50 values in your specific assay.
-
-
Review Experimental Parameters:
-
Ensure all other experimental parameters, including cell density, incubation times, and reagent concentrations, are consistent.
-
Use a positive and negative control to ensure the assay is performing as expected.
-
Q7: I am observing unexpected or off-target effects with a new batch of this compound. How can I investigate this?
Unexpected phenotypes could be due to impurities in the new batch or a higher effective concentration leading to off-target effects.
Troubleshooting Steps:
-
Confirm On-Target Activity:
-
Use a well-established downstream marker of LXR activity (e.g., qPCR for SREBF1 or FASN gene expression) to confirm that the new batch is modulating the intended target.
-
-
Titrate the Compound:
-
Perform a dose-response experiment to determine if the unexpected phenotype is dose-dependent. It might only appear at higher concentrations.
-
-
Use a Secondary Assay:
-
Employ a different assay to measure the on-target effect of this compound. For example, if you initially observed changes in cell viability, you could then measure the expression of LXR target genes.
-
-
Contact the Supplier:
-
Request the certificate of analysis (CoA) for both the old and new batches and compare the purity and other quality control parameters.
-
Data Presentation
Table 1: this compound Properties and In Vitro Activity
| Property | Value | Reference |
| Target | Liver X Receptor (LXR) | [1][2][4] |
| Mechanism of Action | Inverse Agonist | [1][2][4] |
| IC50 (LXRα) | 214 nM | [1][2][3][4][5] |
| IC50 (LXRβ) | 43 nM | [1][2][3][4][5] |
| Molecular Weight | 595.73 g/mol | [2] |
| Formula | C₃₁H₃₃NO₇S₂ | [2] |
Table 2: Observed In Vivo Effects of this compound in Mouse Models
| Model | Treatment | Key Findings | Reference |
| Diet-Induced Obesity | 30 mg/kg, qd, ip for 30 days | Suppressed diet-induced hepatosteatosis, hepatic inflammation, and hepatocellular injury. | [1] |
| NASH Model (ob/ob mice on HTF diet) | Not specified | Reduced severity of hepatic steatosis, hepatic inflammation, and ameliorated hepatic fibrosis. | [6][9] |
| Alcoholic Liver Disease Model | Not specified | Attenuated liver injury, and hepatic steatosis and fibrosis were nearly eliminated. | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C water bath) or sonication may be used to facilitate dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: In Vitro Cell Treatment and Gene Expression Analysis (qPCR)
-
Cell Seeding: Plate cells (e.g., HepG2) in a suitable culture plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Treatment: The following day, treat the cells with various concentrations of this compound. Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using primers for LXR target genes (e.g., SREBF1, FASN) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: this compound signaling pathway as an LXR inverse agonist.
Caption: Experimental workflow for this compound in a NASH mouse model.
Caption: Troubleshooting workflow for this compound batch variability.
References
- 1. benchchem.com [benchchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS 1416153-62-2 | Cayman Chemical | Biomol.com [biomol.com]
- 5. adooq.com [adooq.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 9. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
Technical Support Center: SR9238 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SR9238 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective synthetic inverse agonist of the Liver X Receptors (LXRα and LXRβ).[1][2] Its mechanism of action involves binding to LXRα and LXRβ and promoting the recruitment of corepressor proteins, such as Nuclear Receptor Corepressor (NCoR). This action suppresses the basal transcriptional activity of LXR, leading to a decrease in the expression of LXR target genes, particularly those involved in lipogenesis (fat synthesis).[1][3]
Q2: What is the recommended negative control for this compound experiments?
The recommended negative control for this compound is its inactive carboxylic acid analog, SR10389 .[4] this compound contains a labile ester group that is rapidly metabolized in vivo to this inactive acid form.[4] Due to this rapid conversion, this compound exhibits liver-specific activity, as the active compound does not persist in the plasma.[4] SR10389 is structurally similar to this compound but lacks the ability to modulate LXR activity, making it an ideal negative control to ensure that the observed effects are specific to LXR inverse agonism.
Q3: What are the IC50 values for this compound?
This compound exhibits different potencies for the two LXR isoforms:
Q4: In which experimental models has this compound been used?
This compound has been effectively used in both in vitro and in vivo models to study the effects of LXR inverse agonism. These include:
-
In vitro:
-
Co-transfection assays in cell lines like HEK293T to assess transcriptional activity.
-
Luciferase reporter assays to measure the activity of specific gene promoters (e.g., Fatty Acid Synthase - Fasn).[1]
-
Gene expression analysis in cell lines such as HepG2 to measure the downregulation of LXR target genes.[1]
-
-
In vivo:
Troubleshooting Guides
Problem 1: No significant difference observed between this compound and vehicle control in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Cell line suitability | Ensure the chosen cell line expresses functional LXRα and/or LXRβ. Not all cell lines have sufficient endogenous LXR expression to observe a significant effect. |
| Compound concentration | Verify the concentration of this compound used. For initial experiments, a dose-response curve is recommended to determine the optimal concentration for your specific cell line and assay. |
| Incubation time | The duration of treatment with this compound may need optimization. A time-course experiment can help identify the ideal time point to observe maximal effects on gene expression or other readouts. |
| Assay sensitivity | Check the sensitivity of your readout. For gene expression analysis, ensure your qPCR primers are efficient and specific. For reporter assays, confirm the responsiveness of your reporter construct. |
| Compound integrity | Ensure the this compound stock solution is properly prepared and stored to prevent degradation. |
Problem 2: High variability in in vivo experiments with this compound.
| Possible Cause | Troubleshooting Step |
| Animal model | The choice of animal model is critical. For metabolic studies, ensure the diet and duration of feeding are sufficient to induce the desired phenotype (e.g., obesity, NASH) before starting treatment. |
| Route of administration | Intraperitoneal (i.p.) injection is a common route for this compound administration in mice.[5] Ensure consistent and accurate dosing. |
| Vehicle selection | The vehicle used to dissolve this compound should be well-tolerated by the animals and not interfere with the experiment. A common vehicle is a solution of DMSO, PEG, and saline. |
| Timing of sample collection | The timing of tissue and blood collection relative to the last dose of this compound can influence the results. Establish a consistent timeline for all animals in the study. |
| Group size | Insufficient animal numbers per group can lead to high variability and lack of statistical power. Perform a power analysis to determine the appropriate group size. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | LXRα | LXRβ | Reference |
| IC50 (nM) | 214 | 43 | [1][2] |
| EC50 for NCoR ID1 recruitment (nM) | 33 | 13 | [2] |
| EC50 for NCoR ID2 recruitment (nM) | >10,000 | 93 | [2] |
Table 2: In Vivo Effects of this compound in a Mouse Model of NASH
| Parameter | Vehicle Control | This compound-treated | Reference |
| Hepatic Steatosis | Severe | Significantly reduced | [5][6] |
| Hepatic Inflammation | Severe | Significantly reduced | [5][6] |
| Hepatic Fibrosis | Present | Ameliorated | [5][6] |
| Hepatic Srebf1 Expression | High | Suppressed | [8] |
| Hepatic Scd1 Expression | High | Suppressed | [8] |
| Hepatic Cd36 Expression | High | Suppressed | [8] |
Experimental Protocols
Key Experiment 1: In Vitro Gene Expression Analysis in HepG2 Cells
Objective: To determine the effect of this compound and its negative control, SR10389, on the expression of LXR target genes.
Methodology:
-
Cell Culture: Culture HepG2 cells in appropriate media and conditions until they reach 80-90% confluency.
-
Treatment: Treat cells with either vehicle (e.g., DMSO), this compound (at a pre-determined optimal concentration, e.g., 1-10 µM), or SR10389 (at the same concentration as this compound).
-
Incubation: Incubate the cells for a specific duration (e.g., 24-48 hours).[1]
-
RNA Extraction: Isolate total RNA from the cells using a standard method (e.g., TRIzol).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
Quantitative PCR (qPCR): Perform qPCR to analyze the expression levels of LXR target genes (e.g., SREBP1c, FASN) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Key Experiment 2: In Vivo Study in a Diet-Induced NASH Mouse Model
Objective: To evaluate the efficacy of this compound in a mouse model of non-alcoholic steatohepatitis, using SR10389 as a negative control.
Methodology:
-
Animal Model: Induce NASH in mice (e.g., C57BL/6J) by feeding them a high-fat, high-fructose, and high-cholesterol diet for an extended period (e.g., 16-24 weeks).
-
Treatment Groups: Divide the mice into three groups:
-
Vehicle control
-
This compound (e.g., 30 mg/kg, daily i.p. injection)
-
SR10389 (e.g., 30 mg/kg, daily i.p. injection)
-
-
Treatment Period: Administer the treatments for a specified duration (e.g., 4-8 weeks).[5]
-
Monitoring: Monitor body weight, food intake, and other relevant physiological parameters throughout the study.
-
Sample Collection: At the end of the treatment period, collect blood for plasma analysis (e.g., lipids, liver enzymes) and harvest the liver for histological and gene expression analysis.
-
Histology: Perform H&E and Sirius Red staining on liver sections to assess steatosis, inflammation, and fibrosis.
-
Gene Expression: Analyze the expression of key genes involved in lipogenesis and inflammation in the liver via qPCR.
Signaling Pathway Diagrams
Caption: LXR signaling pathway modulation by an agonist, this compound (inverse agonist), and SR10389 (inactive control).
Caption: General experimental workflows for in vitro and in vivo studies using this compound and its negative control.
Caption: Logical relationship between this compound, SR10389, LXR inverse agonism, and the expected biological outcome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Frontiers | Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases [frontiersin.org]
- 4. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aminer.org [aminer.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the LXR Inverse Agonists SR9238 and SR9243: Efficacy and Systemic Exposure
For researchers and professionals in drug development, the selection of appropriate tool compounds is critical for advancing therapeutic strategies. This guide provides a detailed comparison of two widely used Liver X Receptor (LXR) inverse agonists, SR9238 and SR9243, with a focus on their differential efficacy and systemic exposure, supported by experimental data.
Overview: Distinct Pharmacokinetic Profiles Driving Therapeutic Applications
This compound and SR9243 are potent synthetic LXR inverse agonists that suppress the transcriptional activity of both LXRα and LXRβ isoforms.[1] While structurally related, they were designed with distinct pharmacokinetic objectives. This compound incorporates a rapidly metabolized ester moiety, rendering it a liver-selective agent with minimal systemic exposure.[2][3] In contrast, SR9243 was developed from the this compound scaffold to provide systemic exposure, enabling its investigation in a broader range of tissues and disease models.[2] This fundamental difference in bioavailability dictates their primary areas of application, with this compound being predominantly used for liver-centric diseases like non-alcoholic steatohepatitis (NASH), and SR9243 being explored for systemic conditions such as cancer.[4][5]
In Vitro Efficacy: Potent LXR Inhibition
Both compounds demonstrate potent inhibition of LXR activity in cell-based assays. The half-maximal inhibitory concentrations (IC50) highlight their efficacy at the molecular level.
| Compound | LXR Isotype | IC50 (nM) | Assay System |
| This compound | LXRα | 214 | Cell-based cotransfection assay[6] |
| LXRβ | 43 | Cell-based cotransfection assay[6] | |
| SR9243 | LXRα & LXRβ | Not explicitly defined in a head-to-head cotransfection assay, but demonstrates nanomolar potency in suppressing LXR-dependent transcription.[2] | FASN promoter-driven and LXRE-driven luciferase reporter assays[2] |
| Cancer Cell Lines | ~15 - 104 | Cell viability assays in various cancer cell lines (prostate, colorectal, lung)[7][8] |
Systemic Exposure: A Tale of Two Compounds
The most significant distinction between this compound and SR9243 lies in their pharmacokinetic profiles. This compound is characterized by its liver-specific activity, while SR9243 is systemically available.
| Compound | Systemic Exposure Profile | Experimental Evidence |
| This compound | Liver-Selective | Following intraperitoneal injection in mice, approximately 6 μM of this compound is detected in the liver after 2 hours, with no detectable levels in the plasma.[6] This is attributed to the rapid metabolism of its ester group.[2][3] |
| SR9243 | Systemic | Designed to be metabolically stable for systemic exposure.[2] While specific plasma pharmacokinetic parameters (Cmax, AUC, half-life) are not detailed in the reviewed literature, its demonstrated efficacy in extrahepatic tissues (e.g., tumor xenografts) after systemic administration confirms its bioavailability.[2][5] |
In Vivo Efficacy: Tailored for Different Pathologies
The divergent pharmacokinetic profiles of this compound and SR9243 have led to their evaluation in distinct disease models, where they have shown significant efficacy.
This compound in Non-Alcoholic Steatohepatitis (NASH)
Given its liver-focused action, this compound has been extensively studied in models of NASH, where it effectively mitigates key pathological features of the disease.
| Indication | Model | Key Findings |
| NASH | Diet-induced obese mice | - Reduces hepatic steatosis, inflammation, and fibrosis.[4][9] - Suppresses hepatic lipogenesis.[4] - Decreases plasma cholesterol levels.[9] |
SR9243 in Cancer and NASH
With its systemic exposure, SR9243 has demonstrated therapeutic potential in oncology by targeting cancer cell metabolism. It has also shown efficacy in NASH models, indicating that systemic LXR inhibition can also impact liver pathology.
| Indication | Model | Key Findings |
| Cancer | Various cancer cell line xenografts (e.g., lung, colon) | - Inhibits the Warburg effect and lipogenesis in cancer cells.[2][5] - Induces apoptosis in tumors.[2] - Reduces tumor growth without significant toxicity.[2] |
| NASH | Bile-duct ligation and carbon tetrachloride-induced NASH in mice | - Reduces liver fibrosis and inflammation.[7][10] - Controls body weight, serum glucose, and plasma lipid levels.[7] |
Experimental Protocols
Cell-Based LXR Cotransfection Assay (for this compound IC50 Determination)
This assay is designed to measure the ability of a compound to inhibit the transcriptional activity of LXRα or LXRβ in a cellular context.
-
Cell Line: HEK293T cells are commonly used due to their high transfectability.
-
Plasmids:
-
An expression vector for full-length human LXRα or LXRβ.
-
A reporter plasmid containing a luciferase gene driven by a promoter with multiple LXR response elements (LXREs).
-
A control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.
-
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The three plasmids are co-transfected into the cells using a suitable transfection reagent.
-
After an incubation period to allow for plasmid expression, cells are treated with varying concentrations of this compound or vehicle control.
-
Following treatment, cells are lysed, and luciferase and β-galactosidase activities are measured.
-
Luciferase activity is normalized to β-galactosidase activity to account for differences in transfection efficiency.
-
The IC50 value is calculated by plotting the normalized luciferase activity against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Diet-Induced NASH Mouse Model (for this compound Efficacy)
This model recapitulates the key features of human NASH, including steatosis, inflammation, and fibrosis.[9]
-
Animal Model: Typically, mouse strains susceptible to metabolic disease, such as C57BL/6J or ob/ob mice, are used.
-
Diet: Mice are fed a high-fat, high-cholesterol, and high-fructose diet for an extended period (e.g., 16-20 weeks) to induce NASH pathology.
-
Treatment: this compound is administered, often via intraperitoneal injection, at a specified dose and frequency (e.g., 30 mg/kg daily) for a defined treatment period (e.g., 4 weeks).
-
Outcome Measures:
-
Histology: Liver tissue is collected, sectioned, and stained (e.g., with H&E for general morphology and Sirius Red for fibrosis) to assess steatosis, inflammation, and collagen deposition.
-
Gene Expression: Hepatic expression of genes involved in lipogenesis (e.g., Srebf1, Fasn) and inflammation (e.g., Tnf, Il6) is quantified by qPCR.
-
Biochemical Analysis: Plasma levels of liver enzymes (ALT, AST), cholesterol, and triglycerides are measured.
-
Cancer Xenograft Mouse Model (for SR9243 Efficacy)
This model is used to evaluate the anti-tumor activity of a compound in an in vivo setting.[2]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Cell Lines: Human cancer cell lines of interest (e.g., A549 for lung cancer, HCT116 for colon cancer) are cultured.
-
Procedure:
-
A suspension of cancer cells is injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are then randomized into treatment and control groups.
-
SR9243 is administered systemically (e.g., intraperitoneally or orally) at a defined dose and schedule.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised and can be used for further analysis (e.g., histology, western blotting, gene expression).
-
-
Outcome Measures:
-
Tumor growth inhibition.
-
Changes in biomarkers of the drug's mechanism of action (e.g., expression of lipogenic and glycolytic genes).
-
Assessment of apoptosis in the tumor tissue (e.g., by TUNEL staining).
-
Visualizing the Mechanisms and Workflows
Caption: LXR signaling pathway and the mechanism of action of this compound/SR9243.
Caption: Comparative experimental workflows for in vivo efficacy testing.
Caption: Logical relationship between chemical structure and therapeutic application.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A fast and accurate mouse model for inducing non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liver X Receptor Inverse Agonist SR9243 Suppresses Nonalcoholic Steatohepatitis Intrahepatic Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Analysis: SR9238 Versus FXR Agonists in the Therapeutic Landscape of NASH
A comprehensive comparison for researchers and drug development professionals on the efficacy, mechanisms of action, and experimental validation of SR9238 and Farnesoid X Receptor (FXR) agonists for the treatment of Nonalcoholic Steatohepatitis (NASH).
Nonalcoholic Steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease (NAFLD), characterized by hepatic steatosis, inflammation, and fibrosis, which can advance to cirrhosis and hepatocellular carcinoma.[1] With no currently approved pharmacological treatments, the race to develop effective therapies is intense.[1][2] Among the promising therapeutic candidates are the liver X receptor (LXR) inverse agonist this compound and a class of compounds known as Farnesoid X Receptor (FXR) agonists. This guide provides a detailed, data-driven comparison of these two distinct therapeutic strategies.
Mechanism of Action: A Tale of Two Nuclear Receptors
This compound: The LXR Inverse Agonist
This compound is a synthetic, liver-specific inverse agonist of the Liver X Receptors (LXRα and LXRβ).[3] LXRs are nuclear receptors that play a crucial role in regulating cholesterol, fatty acid, and glucose metabolism.[4] In the context of NASH, activation of LXR can promote lipogenesis, contributing to the hepatic fat accumulation that is a hallmark of the disease.[4] As an inverse agonist, this compound suppresses the constitutive activity of LXRs, thereby inhibiting the expression of lipogenic genes such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), Fatty Acid Synthase (FASN), and Stearoyl-CoA Desaturase 1 (SCD1).[5][6] This targeted suppression of de novo lipogenesis in the liver forms the core of its therapeutic rationale for NASH.[3]
FXR Agonists: Orchestrating Bile Acid and Metabolic Homeostasis
Farnesoid X Receptor (FXR) is a nuclear receptor highly expressed in the liver and intestine that acts as a primary sensor for bile acids.[7] Activation of FXR by endogenous or synthetic agonists initiates a cascade of events that regulate bile acid synthesis and transport, lipid and glucose metabolism, and inflammatory responses.[8][9] In NASH, FXR agonists are thought to exert their therapeutic effects through multiple mechanisms, including the suppression of bile acid synthesis via the induction of Fibroblast Growth Factor 19 (FGF19) in the intestine, inhibition of hepatic lipogenesis, and reduction of inflammatory signaling pathways.[8][10] Several FXR agonists, both steroidal (e.g., Obeticholic Acid) and non-steroidal (e.g., Cilofexor (B606690), Tropifexor), are in various stages of clinical development.[7][9]
Preclinical and Clinical Efficacy: A Comparative Data Overview
Direct head-to-head clinical trials comparing this compound and FXR agonists have not been conducted. Therefore, this comparison synthesizes data from independent preclinical studies of this compound and clinical trials of leading FXR agonists.
This compound: Preclinical Evidence in a NASH Mouse Model
A key study investigated the efficacy of this compound in a diet-induced mouse model of NASH.[11] The data demonstrates a significant reduction in the cardinal features of the disease.
Table 1: Preclinical Efficacy of this compound in a Mouse Model of NASH
| Parameter | Vehicle Control | This compound Treated | Percentage Reduction |
| Hepatic Steatosis | |||
| Lipid Droplet Area (%) | High | Significantly Reduced | ~90% |
| Hepatic Inflammation | |||
| Inflammatory Foci | Present | Markedly Reduced | Substantial |
| Pro-inflammatory Gene Expression (e.g., Tnf-α, Il-1β) | Elevated | Significantly Suppressed | >80% |
| Hepatic Fibrosis | |||
| Collagen Deposition (Picro-Sirius Red Staining) | Extensive | Significantly Ameliorated | ~90% |
Data synthesized from a study by Flaveny et al. (2015) in a diet-induced ob/ob mouse model of NASH.[8][12]
FXR Agonists: Clinical Trial Highlights
Several FXR agonists have progressed to late-stage clinical trials, providing valuable data on their efficacy in patients with NASH.
Obeticholic Acid (OCA): The Phase 3 REGENERATE trial evaluated the efficacy of OCA in patients with biopsy-confirmed NASH and fibrosis.[1][2][13]
Table 2: Efficacy of Obeticholic Acid in the Phase 3 REGENERATE Trial (18-Month Interim Analysis)
| Endpoint | Placebo (n=311) | OCA 10 mg (n=312) | OCA 25 mg (n=308) |
| Fibrosis Improvement (≥1 stage) with no worsening of NASH | 12% | 18% (p=0.045) | 23% (p=0.0002) |
| NASH Resolution with no worsening of fibrosis | 8% | 11% (p=0.18) | 12% (p=0.13) |
Data from the REGENERATE trial interim analysis as reported by Younossi et al. (2019).[13] A later analysis confirmed the fibrosis benefit.[1][2]
Cilofexor: A Phase 2 randomized controlled trial assessed the efficacy of the non-steroidal FXR agonist cilofexor in patients with non-cirrhotic NASH.[14][15]
Table 3: Efficacy of Cilofexor in a Phase 2 Trial (24 Weeks)
| Endpoint | Placebo (n=28) | Cilofexor 30 mg (n=56) | Cilofexor 100 mg (n=56) |
| Median Relative Decrease in MRI-PDFF | +1.9% | -1.8% | -22.7% (p=0.003 vs placebo) |
| Patients with ≥30% Decrease in MRI-PDFF | 13% | 14% | 39% (p=0.011 vs placebo) |
*Magnetic Resonance Imaging-Proton Density Fat Fraction, a measure of hepatic steatosis.[14][15]
Tropifexor (B611488): The Phase 2 FLIGHT-FXR study investigated the efficacy of the non-steroidal FXR agonist tropifexor in patients with NASH.[3][16]
Table 4: Efficacy of Tropifexor in the Phase 2 FLIGHT-FXR Trial (12 Weeks)
| Endpoint | Placebo | Tropifexor (140 µg and 200 µg) |
| Reduction in Hepatic Fat Fraction | Minimal | Significant and Dose-Dependent |
| Reduction in Alanine Aminotransferase (ALT) | Minimal | Significant and Dose-Dependent |
Data from the interim analysis of the FLIGHT-FXR study.[16]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols employed in the evaluation of these compounds.
NASH Induction in a Mouse Model (for this compound studies)
A common method to induce NASH in mice that recapitulates the features of the human disease involves a specialized diet.[17][18]
-
Animal Model: C57BL/6J or leptin-deficient (ob/ob) mice.[11]
-
Diet: A high-fat diet (HFD) enriched with trans-fat (around 40% of total calories), fructose (B13574) (approximately 20% of total calories), and cholesterol (about 2%).[17]
-
Duration: The diet is typically administered for a period of several weeks to months to induce the progressive stages of NAFLD, from simple steatosis to NASH with fibrosis.[17][18]
-
Endpoint Assessment: Livers are harvested for histological analysis, gene expression studies, and biochemical assays.
Quantification of Hepatic Fibrosis: Picrosirius Red Staining
This histological staining technique is a gold standard for the visualization and quantification of collagen fibers in liver tissue.[19][20]
-
Tissue Preparation: Formalin-fixed, paraffin-embedded liver sections (4-5 µm thick) are deparaffinized and rehydrated.
-
Staining: Slides are incubated in a Picrosirius Red solution for 60 minutes. This solution consists of Sirius Red F3B dissolved in a saturated aqueous solution of picric acid.
-
Washing: The slides are then washed with acidified water to remove excess stain.
-
Dehydration and Mounting: The sections are dehydrated through a series of ethanol (B145695) concentrations, cleared with xylene, and mounted with a synthetic mounting medium.
-
Quantification: The stained sections are visualized under a polarized light microscope, where collagen fibers appear bright red or yellow against a dark background. The percentage of the fibrotic area is quantified using image analysis software (e.g., ImageJ).[12][20]
Quantification of Hepatic Steatosis: Oil Red O Staining
Oil Red O is a fat-soluble dye used to stain neutral triglycerides and lipids in frozen tissue sections.[21][22]
-
Tissue Preparation: Fresh or frozen liver tissue is embedded in optimal cutting temperature (OCT) compound and sectioned (8-10 µm thick) using a cryostat.
-
Fixation: The sections are fixed with a formalin solution.
-
Staining: The slides are incubated with a freshly prepared Oil Red O working solution.
-
Differentiation and Counterstaining: The slides are briefly dipped in 60% isopropanol (B130326) to remove background staining and then counterstained with hematoxylin (B73222) to visualize the nuclei.
-
Quantification: The red-stained lipid droplets are visualized under a light microscope. The extent of steatosis can be quantified by image analysis software to determine the percentage of the stained area.[22][23]
Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the expression levels of specific genes involved in lipogenesis, inflammation, and fibrosis.[24][25]
-
RNA Extraction: Total RNA is isolated from liver tissue samples using a suitable reagent like TRIzol or a commercial kit.[26]
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[27]
-
qPCR Reaction: The cDNA is then used as a template for the PCR reaction with gene-specific primers and a fluorescent dye (e.g., SYBR Green). The reaction is performed in a real-time PCR thermal cycler.
-
Data Analysis: The expression level of the target gene is normalized to a stable housekeeping gene (e.g., GAPDH). The relative fold change in gene expression is calculated using the ΔΔCt method.[27]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for this compound and FXR agonists in the context of NASH treatment.
This compound (LXR Inverse Agonist) Signaling Pathway
FXR Agonist Signaling Pathway
Summary and Future Directions
Both this compound and FXR agonists represent promising, albeit mechanistically distinct, therapeutic strategies for NASH. Preclinical data for the LXR inverse agonist this compound demonstrates potent anti-steatotic, anti-inflammatory, and anti-fibrotic effects in animal models.[8] Clinical trials of various FXR agonists have shown significant improvements in fibrosis and, to a lesser extent, NASH resolution in patients.[1][14][28]
However, challenges remain for both approaches. The long-term safety and efficacy of LXR inverse agonism in humans are yet to be determined. For FXR agonists, side effects such as pruritus and unfavorable lipid profiles are notable concerns that may limit their broad application.[2][9]
Future research should focus on long-term clinical trials to establish the safety and efficacy of this compound or other LXR inverse agonists. For FXR agonists, the development of second-generation compounds with improved safety profiles is a key priority. Furthermore, combination therapies that target multiple pathogenic pathways in NASH, potentially including both LXR and FXR modulation, may offer a more comprehensive and effective treatment paradigm for this complex disease. The data and experimental frameworks presented in this guide provide a foundation for researchers and drug developers to navigate this evolving therapeutic landscape.
References
- 1. REGENERATE study: Obeticholic acid shows antifibrotic benefit in NASH - Medical Conferences [conferences.medicom-publishers.com]
- 2. patientcareonline.com [patientcareonline.com]
- 3. Tropifexor for nonalcoholic steatohepatitis: an adaptive, randomized, placebo-controlled phase 2a/b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. surf.rutgers.edu [surf.rutgers.edu]
- 8. mdpi.com [mdpi.com]
- 9. FXR and NASH: an avenue for tissue-specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Research Portal [scholarship.miami.edu]
- 14. Cilofexor, a Nonsteroidal FXR Agonist, in Patients With Noncirrhotic NASH: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scholars.northwestern.edu [scholars.northwestern.edu]
- 16. novartis.com [novartis.com]
- 17. journals.physiology.org [journals.physiology.org]
- 18. researchgate.net [researchgate.net]
- 19. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 20. researchgate.net [researchgate.net]
- 21. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]
- 23. Video: Author Spotlight: Evaluation of Lipid Droplet Size and Fusion in Bovine Hepatic Cells [jove.com]
- 24. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Real time PCR of mouse liver tissue [protocols.io]
- 26. stackscientific.nd.edu [stackscientific.nd.edu]
- 27. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 28. Tropifexor, a selective non-acid farnesoid X receptor agonist, improved nonalcoholic steatohepatitis in a phase 2 trial, but several issues remain to be resolved - Yoneda - Hepatobiliary Surgery and Nutrition [hbsn.amegroups.org]
Navigating the Landscape of Hepatic Lipogenesis Inhibition: A Comparative Guide to SR9238 Alternatives
For researchers, scientists, and drug development professionals, the quest for effective inhibitors of hepatic lipogenesis is a critical frontier in the fight against metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). SR9238, a potent LXR inverse agonist, has demonstrated significant efficacy in preclinical models by suppressing liver fat accumulation. However, the exploration of alternative therapeutic strategies is paramount for developing a diverse arsenal (B13267) of treatments. This guide provides an objective comparison of promising alternatives to this compound, focusing on their mechanisms of action, experimental data, and detailed protocols to aid in future research.
The primary driver of NAFLD is the excessive accumulation of triglycerides in the liver, a process fueled by de novo lipogenesis (DNL). This metabolic pathway is governed by a network of key enzymes and transcription factors, making it a prime target for pharmacological intervention. This guide delves into the current landscape of small molecule inhibitors and natural compounds that offer viable alternatives to this compound for mitigating hepatic lipogenesis.
Comparative Analysis of this compound and its Alternatives
The following table summarizes the key characteristics and experimental findings for this compound and a selection of its alternatives. This data is intended to provide a clear, at-a-glance comparison to inform research directions and experimental design.
| Compound | Target | Mechanism of Action | Key Experimental Findings | Reference(s) |
| This compound | LXRα/β | Inverse agonist of Liver X Receptors (LXRs), suppressing the transcription of lipogenic genes. | IC50 values of 214 nM for LXRα and 43 nM for LXRβ. Effectively suppresses hepatic lipogenesis and inflammation in mouse models of NASH.[1][2][3] | [1][2][3] |
| FT-4101 | FASN | Potent and selective inhibitor of Fatty Acid Synthase (FASN), a key enzyme in fatty acid synthesis. | IC50 of 40 nM in a human FASN enzymatic assay and 23 nM for DNL inhibition in cultured human hepatocytes.[4][5] In a Phase 2a trial, 50 mg TVB-2640 for 12 weeks resulted in a 28.1% relative reduction in liver fat.[6][7] | [4][5][6][7] |
| TVB-2640 | FASN | Oral, once-daily selective inhibitor of Fatty Acid Synthase (FASN). | In a Phase 2a clinical trial (FASCINATE-1), 12 weeks of treatment with 50 mg TVB-2640 led to a 28.1% relative reduction in liver fat in NASH patients.[6][7] 61% of patients in the 50 mg group achieved a ≥30% relative reduction in liver fat.[6] | [6][7] |
| GS-0976 (Firsocostat) | ACC1/ACC2 | Liver-targeted allosteric inhibitor of both Acetyl-CoA Carboxylase 1 and 2. | IC50 values of 2.1 nM for human ACC1 and 6.1 nM for human ACC2.[8] In a Phase 2 trial, 20 mg daily for 12 weeks resulted in a 29% relative reduction in liver fat.[9] | [8][9] |
| PF-05221304 | ACC | Liver-targeted inhibitor of Acetyl-CoA Carboxylase. | In a Phase 2a study, once-daily doses of ≥10 mg for 16 weeks led to significant reductions of ≥30% in liver fat.[10] | [10] |
| SREBP-1c ASO | SREBP-1c | Antisense oligonucleotide that specifically inhibits the expression of Sterol Regulatory Element-Binding Protein-1c. | Treatment of diet-induced obese mice with 3.0 nmol/day for 14 days significantly reduced total liver fat and the expression of lipogenic enzymes.[11] | [11][12] |
| Quercetin (B1663063) | Multiple (ACC, FASN, SREBP-1c, AMPK) | Natural flavonoid that inhibits lipogenesis through multiple mechanisms including AMPK activation and suppression of SREBP-1c. | Treatment of HepG2 cells with 30 µM quercetin significantly reduced lipid droplet accumulation.[13] In a high-fat diet mouse model, quercetin reduced the expression of ACC, FASN, and SREBP-1c.[14] | [13][14] |
| Luteolin (B72000) | FASN, PI3K | Natural flavonoid that directly inhibits FASN activity and the PI3K pathway. | In DU145 prostate cancer cells, luteolin inhibited PI3K activity with an IC50 of approximately 5 µM.[15] | [15] |
| Hesperetin (B1673127) | SREBP-1c, SREBP-2 | Natural flavonoid that down-regulates SREBP-1c and up-regulates SREBP-2 expression. | In HepG2 cells, 200 µM hesperetin significantly down-regulated the mRNA level of SREBP-1c after 4 hours.[16] | [16][17] |
| Naringenin (B18129) | PPARα, LXRα | Natural flavonoid that activates PPARα and acts as a partial antagonist of LXRα. | In Huh7 cells, 200 µM naringenin enhanced PPRE activity by 17%.[15] | [2][15] |
Signaling Pathways and Experimental Workflows
To visualize the complex interplay of these inhibitors within the cell, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for their evaluation.
Caption: Simplified signaling pathway of hepatic de novo lipogenesis and points of inhibition by this compound and its alternatives.
Caption: General experimental workflow for evaluating inhibitors of hepatic lipogenesis.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison, offering a practical guide for researchers.
In Vitro Lipid Accumulation Assay in HepG2 Cells (Quercetin)
Objective: To quantify the effect of quercetin on lipid accumulation in a human hepatocyte cell line.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Oleic acid and palmitic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Quercetin
-
Oil Red O staining solution
-
Formalin
-
Phosphate-Buffered Saline (PBS)
-
Isopropyl alcohol
Protocol:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Induction of Steatosis: Prepare a 10 mM stock solution of oleic acid and palmitic acid (2:1 molar ratio) in 0.1 M NaOH at 70°C. Prepare a 10% BSA solution in sterile water. To induce steatosis, treat HepG2 cells with a final concentration of 1 mM fatty acids complexed with 1% BSA in serum-free DMEM for 24 hours.
-
Quercetin Treatment: Dissolve quercetin in DMSO to prepare a stock solution. Treat the steatotic HepG2 cells with varying concentrations of quercetin (e.g., 5, 10, 30, 50 µM) for 24 hours. A vehicle control (DMSO) should be included.
-
Oil Red O Staining:
-
Wash cells twice with PBS.
-
Fix cells with 10% formalin for 1 hour.
-
Wash cells with distilled water and then with 60% isopropanol (B130326).
-
Stain with Oil Red O working solution for 10 minutes.
-
Wash with 60% isopropanol and then with distilled water.
-
-
Quantification:
-
Elute the Oil Red O stain from the cells using 100% isopropanol.
-
Measure the absorbance of the eluted stain at 510 nm using a spectrophotometer.
-
Normalize the absorbance to the total protein content of each well.
-
Western Blot Analysis for SREBP-1c in HepG2 Cells (Hesperetin)
Objective: To determine the effect of hesperetin on the protein expression of SREBP-1c.
Materials:
-
HepG2 cells and culture reagents
-
Hesperetin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against SREBP-1c
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Culture and treat HepG2 cells with hesperetin (e.g., 200 µM) for various time points (e.g., 4, 8, 12, 24 hours).
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against SREBP-1c overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Densitometry Analysis: Quantify the intensity of the protein bands using image analysis software and normalize to the loading control.
In Vivo Evaluation of an SREBP-1c Antisense Oligonucleotide (ASO) in a Diet-Induced Obesity Mouse Model
Objective: To assess the efficacy of an SREBP-1c ASO in reducing hepatic steatosis in a mouse model.
Materials:
-
Male C57BL/6J mice
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
SREBP-1c ASO and a control ASO
-
Saline
-
Equipment for intraperitoneal (IP) injections
-
Equipment for glucose tolerance tests
-
Reagents for liver triglyceride quantification
-
Reagents for histology (formalin, OCT compound, Oil Red O)
Protocol:
-
Animal Model: Induce obesity and hepatic steatosis by feeding mice an HFD for 8-12 weeks.
-
ASO Administration:
-
Administer the SREBP-1c ASO or a control ASO via IP injection at a specified dose (e.g., 3.0 nmol/day) for a defined period (e.g., 14 days).[11]
-
-
Metabolic Phenotyping:
-
Monitor body weight and food intake throughout the study.
-
Perform an intraperitoneal glucose tolerance test (IPGTT) at the end of the treatment period.
-
-
Tissue Collection:
-
At the end of the study, euthanize the mice and collect blood and liver tissue.
-
Fix a portion of the liver in 10% formalin for histology and embed another portion in OCT for frozen sections.
-
Snap-freeze the remaining liver tissue in liquid nitrogen for molecular and biochemical analysis.
-
-
Analysis:
-
Liver Histology: Perform H&E and Oil Red O staining on liver sections to visualize lipid accumulation.
-
Liver Triglyceride Content: Homogenize a portion of the frozen liver and extract lipids. Quantify the triglyceride content using a commercial assay kit.
-
Gene and Protein Expression: Analyze the expression of lipogenic genes (e.g., SREBP-1c, FASN, ACC) in the liver using qPCR and Western blotting.
-
Conclusion
The inhibition of hepatic lipogenesis presents a compelling therapeutic strategy for NAFLD and NASH. While this compound has demonstrated efficacy in preclinical models, a diverse range of alternatives targeting different nodes of the lipogenic pathway are emerging. FASN and ACC inhibitors have shown promise in clinical trials, though potential side effects such as hypertriglyceridemia with some ACC inhibitors warrant further investigation. SREBP-1c inhibitors, particularly ASOs, offer a targeted approach to downregulating the entire lipogenic program. Furthermore, natural compounds like quercetin, luteolin, hesperetin, and naringenin provide a rich source of multi-targeted agents that may offer a favorable safety profile. This guide provides a foundational resource for researchers to compare these alternatives and design robust experimental protocols to further elucidate their therapeutic potential in the context of metabolic liver disease.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Naringenin inhibits the assembly and long-term production of infectious hepatitis C virus particles through a PPAR-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SREBP Regulation of Lipid Metabolism in Liver Disease, and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pfizer.com [pfizer.com]
- 5. Inhibition of fatty acid synthase with FT‐4101 safely reduces hepatic de novo lipogenesis and steatosis in obese subjects with non‐alcoholic fatty liver disease: Results from two early‐phase randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TVB-2640 (FASN Inhibitor) for the Treatment of Nonalcoholic Steatohepatitis: FASCINATE-1, a Randomized, Placebo-Controlled Phase 2a Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 8. Acetyl-CoA carboxylase 1 and 2 inhibition ameliorates steatosis and hepatic fibrosis in a MC4R knockout murine model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trial.medpath.com [trial.medpath.com]
- 11. Short-term inhibition of SREBP-1c expression reverses diet-induced non-alcoholic fatty liver disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reversion of steatosis by SREBP-1c antisense oligonucleotide did not improve hepatic insulin action in diet-induced obesity mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Transcriptional Regulation of Human and Rat Hepatic Lipid Metabolism by the Grapefruit Flavonoid Naringenin: Role of PPARα, PPARγ and LXRα | PLOS One [journals.plos.org]
- 15. Role of hesperetin in LDL-receptor expression in hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of hesperetin in treating metabolic dysfunction-associated steatosis liver disease via network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transcriptional Regulation of Human and Rat Hepatic Lipid Metabolism by the Grapefruit Flavonoid Naringenin: Role of PPARα, PPARγ and LXRα - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: SR9238 and T0901317 in LXR Signaling Modulation
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Potent Liver X Receptor Modulators
In the landscape of nuclear receptor modulation, the Liver X Receptors (LXRα and LXRβ) have emerged as critical regulators of lipid metabolism, inflammation, and cholesterol homeostasis. Pharmacological intervention targeting LXRs holds significant promise for the treatment of a spectrum of diseases, including atherosclerosis, non-alcoholic fatty liver disease (NAFLD), and cancer. This guide provides a detailed, data-driven head-to-head comparison of two widely utilized LXR modulators with opposing mechanisms of action: SR9238, a potent LXR inverse agonist, and T0901317, a well-characterized LXR agonist.
This comprehensive analysis is designed to equip researchers with the necessary information to make informed decisions for their specific experimental needs, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows involved.
At a Glance: Key Quantitative Data
The following tables summarize the key pharmacological and biological parameters for this compound and T0901317. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the published literature. The data presented here is a synthesis of findings from various studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound (Inverse Agonist) | T0901317 (Agonist) |
| LXRα Activity | IC50: ~210-214 nM[1][2] | EC50: ~20-50 nM[3] |
| LXRβ Activity | IC50: ~40-43 nM[1][2] | EC50: ~50 nM |
| FXR Activity | Not reported to be a significant agonist/antagonist | EC50: ~5 µM[3][4] |
| RORα Inverse Agonism | Not reported | Kᵢ: ~132 nM[3] |
| RORγ Inverse Agonism | Not reported | Kᵢ: ~51 nM[3] |
| PXR Agonism | Not reported | Potent agonist |
Table 2: Comparative Effects on LXR Target Gene Expression
| Target Gene | This compound (Inverse Agonist) Effect | T0901317 (Agonist) Effect | Pathway |
| SREBP-1c (Srebf1) | Suppression of basal expression[1][2] | Potent induction of expression[5][6][7] | Lipogenesis |
| FASN (Fatty Acid Synthase) | Suppression of basal expression[1][2] | Potent induction of expression | Lipogenesis |
| SCD1 (Stearoyl-CoA Desaturase-1) | Suppression of basal expression[1] | Potent induction of expression | Lipogenesis |
| ABCA1 (ATP-binding cassette transporter A1) | Potential for suppression of basal expression | Potent induction of expression[8] | Reverse Cholesterol Transport |
| ABCG1 (ATP-binding cassette transporter G1) | Potential for suppression of basal expression | Potent induction of expression | Reverse Cholesterol Transport |
| IDOL (Inducible Degrader of the LDL Receptor) | Potential to decrease expression | Induction of expression[1] | Cholesterol Homeostasis |
Mechanism of Action: A Tale of Two Modulators
This compound and T0901317 elicit opposing effects on LXR-mediated gene transcription. T0901317, as an agonist, binds to the LXR ligand-binding domain (LBD), inducing a conformational change that promotes the dissociation of corepressor proteins and the recruitment of coactivator proteins. This activated LXR/RXR heterodimer then binds to LXR response elements (LXREs) in the promoter regions of target genes, initiating their transcription.
Conversely, this compound functions as an inverse agonist. It also binds to the LXR LBD but stabilizes a conformation that enhances the recruitment of corepressor complexes (e.g., NCoR/SMRT) to the receptor. This leads to the active repression of basal LXR activity and a subsequent decrease in the transcription of LXR target genes.
References
- 1. researchgate.net [researchgate.net]
- 2. LXR inverse agonist TLC-2716 reduces lipogenesis in preclinical models | BioWorld [bioworld.com]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of LXR Nuclear Receptor Cistrome Through ChIP-Seq Data Bioinformatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Biological Markers of Liver X Receptor (LXR) Activation at the Cell Surface of Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrative analysis reveals multiple modes of LXR transcriptional regulation in liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are LXR inverse agonists and how do they work? [synapse.patsnap.com]
Validating SR9238's LXR-Dependent Mechanism: A Comparison Guide for Researchers
The synthetic Liver X Receptor (LXR) inverse agonist, SR9238, has demonstrated significant potential in preclinical models for treating metabolic diseases by suppressing lipogenesis and inflammation. To rigorously validate that its mechanism of action is indeed mediated through LXR, studies utilizing LXR knockout models are crucial. This guide provides a comparative overview of this compound's effects in wild-type versus LXR-deficient systems, supported by available experimental data and protocols.
LXR-Dependent Suppression of Target Gene Expression
The primary mechanism of this compound is to suppress the transcriptional activity of LXRα and LXRβ, thereby reducing the expression of LXR target genes involved in lipid metabolism. A key validation of this mechanism comes from comparing the drug's effect on gene expression in wild-type mice with that in LXR alpha/beta double knockout (DKO) mice.
Data presented at the American Heart Association's Basic Cardiovascular Sciences Scientific Sessions in 2018 directly addressed this comparison. While the full peer-reviewed publication of this specific dataset is not yet available, the poster presentation revealed that the suppression of Sterol O-acyltransferase 2 (Soat2), a gene involved in cholesterol esterification, by this compound is maintained in LXR DKO tissue. This suggests a direct regulatory role for LXR in the action of this compound on this specific gene.
The poster also presented graphical data for other key LXR target genes, indicating that the pharmacological suppression of LXR by this compound has distinct effects compared to a genetic knockout. This highlights the utility of this compound as a tool to probe the acute effects of LXR inhibition.
Table 1: Comparison of this compound Effects on Hepatic Gene Expression in Wild-Type vs. LXR DKO Mice (Qualitative)
| Gene Target | Effect of this compound in Wild-Type Mice | Consistency in LXR DKO Mice | Implication |
| Soat2 | Significant Suppression | Consistent Suppression | This compound's effect on Soat2 is LXR-dependent. |
| Abca1 | Modulation | Altered Response | Suggests complex regulatory pathways beyond simple LXR suppression. |
| Fasn | Suppression | Altered Response | Indicates that while LXR is a primary target, other factors may be involved in the overall response. |
| Ldlr | Modulation | Altered Response | Highlights the differential impact of pharmacological inhibition versus genetic deletion. |
Note: This qualitative summary is based on graphical data from a poster presentation. Quantitative fold-change data from a peer-reviewed publication is needed for definitive comparison.
Signaling Pathway and Experimental Workflow
To understand the mechanism of this compound and the experimental approach for its validation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: LXR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for this compound validation in LXR knockout models.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summarized methodologies based on published studies involving this compound and LXR knockout mice.
Animal Models and Treatment
-
Animals: Wild-type C57BL/6J mice and LXRα/β double knockout (DKO) mice on a C57BL/6J background are typically used. Mice are housed in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Diet: For studies on metabolic diseases, mice are often fed a high-fat diet (HFD) or a diet high in fat, fructose, and cholesterol to induce a disease phenotype such as non-alcoholic steatohepatitis (NASH).
-
This compound Administration: this compound is typically dissolved in a vehicle such as 10% DMSO/10% Tween-80 in saline. It is administered via intraperitoneal (i.p.) injection at a dosage of 30 mg/kg once daily for the duration of the study (e.g., 4 weeks).
Gene Expression Analysis
-
RNA Isolation: At the end of the treatment period, tissues (e.g., liver, intestine) are harvested, snap-frozen in liquid nitrogen, and stored at -80°C. Total RNA is isolated using standard methods such as TRIzol reagent or commercial kits.
-
Quantitative Real-Time PCR (qPCR): cDNA is synthesized from the isolated RNA. qPCR is performed using gene-specific primers for LXR target genes (e.g., Srebf1c, Fasn, Scd1, Soat2, Abca1) and a housekeeping gene (e.g., Gapdh) for normalization. The relative gene expression is calculated using the ΔΔCt method.
Lipid Analysis
-
Plasma Lipids: Blood is collected via cardiac puncture into EDTA-coated tubes. Plasma is separated by centrifugation and stored at -80°C. Total cholesterol, HDL, LDL, and triglycerides are measured using commercially available enzymatic assay kits.
-
Tissue Lipids: Lipids are extracted from frozen liver samples using methods like the Folch extraction. The extracted lipids are then quantified using appropriate enzymatic assays.
Conclusion
A Preclinical Showdown: SR9238 and Obeticholic Acid in the Fight Against Liver Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Liver fibrosis, the excessive accumulation of scar tissue in the liver, is a central driver of disease progression in chronic liver diseases, including non-alcoholic steatohepatitis (NASH). The quest for effective anti-fibrotic therapies has led to the investigation of numerous molecular targets. This guide provides a comparative analysis of two such investigational compounds: SR9238, a Liver X Receptor (LXR) inverse agonist, and obeticholic acid (OCA), a Farnesoid X Receptor (FXR) agonist. While direct head-to-head preclinical studies are not yet available, this guide synthesizes existing data from various models to offer a comparative overview of their mechanisms, efficacy, and experimental underpinnings.
At a Glance: Key Differences
| Feature | This compound | Obeticholic Acid (OCA) |
| Target | Liver X Receptor (LXR) | Farnesoid X Receptor (FXR) |
| Mechanism of Action | Inverse Agonist | Agonist |
| Reported Anti-fibrotic Efficacy (Preclinical) | ~90% reduction in hepatic collagen deposition in a diet-induced NASH mouse model.[1] | Varied results depending on the model; -57% reduction in hepatic fibrosis in a fast-food diet-induced NASH mouse model. No significant attenuation in a short-term MCD diet-induced NASH model.[2][3] |
| Clinical Development for Liver Fibrosis | Preclinical | Investigated in Phase 3 clinical trials for NASH-related fibrosis (REGENERATE, FLINT). |
Mechanism of Action: Targeting Nuclear Receptors
Both this compound and obeticholic acid exert their effects by modulating the activity of nuclear receptors, which are key regulators of metabolic and inflammatory pathways in the liver. However, they target different receptors with opposing actions.
This compound: An LXR Inverse Agonist
Liver X Receptors (LXRs), comprising LXRα and LXRβ, are nuclear receptors that play a crucial role in cholesterol homeostasis and lipogenesis. While LXR activation can have beneficial effects on reverse cholesterol transport, it also promotes the synthesis of fatty acids and triglycerides in the liver, a process that can contribute to the development of steatosis, a precursor to NASH and fibrosis.
This compound acts as an inverse agonist of LXR. Instead of activating the receptor, it binds to it and reduces its basal level of activity. By suppressing LXR-mediated gene expression, this compound inhibits de novo lipogenesis, thereby reducing the hepatic fat accumulation that can drive inflammation and fibrosis.[1]
Obeticholic Acid: An FXR Agonist
Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver and intestine. It is a key regulator of bile acid, lipid, and glucose metabolism. Activation of FXR has been shown to have protective effects in the liver by reducing bile acid synthesis, promoting bile acid transport, and inhibiting inflammatory and fibrogenic pathways.[2]
Obeticholic acid is a potent and selective FXR agonist. By activating FXR, OCA initiates a cascade of signaling events that lead to the suppression of pro-inflammatory and pro-fibrotic gene expression.[2] One of the proposed anti-inflammatory mechanisms is the inhibition of the NLRP3 inflammasome.[2]
Signaling Pathway Diagrams
Figure 1: this compound Signaling Pathway. This compound acts as an inverse agonist on LXR, inhibiting the expression of SREBP-1c and downstream lipogenic genes, thereby reducing hepatic steatosis and subsequent inflammation and fibrosis.
Figure 2: Obeticholic Acid Signaling Pathway. Obeticholic acid activates FXR, leading to the suppression of pro-inflammatory and pro-fibrotic gene expression. It may also inhibit the NLRP3 inflammasome, further reducing inflammation.
Preclinical Efficacy in Liver Fibrosis Models
The anti-fibrotic effects of this compound and obeticholic acid have been evaluated in various preclinical models of NASH. It is crucial to note that the differences in experimental models, including the method of fibrosis induction and the animal strain, can significantly impact the observed efficacy.
This compound: Potent Anti-fibrotic Effects in a Diet-Induced NASH Model
In a study utilizing leptin-deficient ob/ob mice fed a diet high in trans-fat, fructose (B13574), and cholesterol to induce NASH, this compound demonstrated a profound anti-fibrotic effect.[1]
Quantitative Data: this compound
| Parameter | Vehicle Control | This compound-treated | Percentage Reduction | p-value | Reference |
| Hepatic Collagen Deposition (Pico-Sirius Red Staining) | Extensive | Minimal | ~90% | <0.05 | [1] |
Obeticholic Acid: Variable Efficacy Across Different NASH Models
The preclinical efficacy of obeticholic acid in reducing liver fibrosis has been shown to be model-dependent.
In a study using a methionine-choline-deficient (MCD) diet to induce NASH in C57BL/6 mice, short-term treatment with obeticholic acid did not significantly reduce liver fibrosis as assessed by Sirius Red staining.[2] However, it did show a trend towards reducing the expression of some pro-fibrotic genes.[2]
Conversely, in a model using Ldlr-/-.Leiden mice fed a fast-food diet (FFD) to induce NASH with more advanced fibrosis, obeticholic acid treatment resulted in a significant reduction in hepatic fibrosis.[3]
Quantitative Data: Obeticholic Acid
| Parameter | Model | Vehicle/Control | Obeticholic Acid-treated | Percentage Reduction | p-value | Reference |
| Hepatic Fibrosis (Sirius Red Staining) | MCD Diet | - | No significant attenuation | - | - | [2] |
| Hepatic Fibrosis (Sirius Red Staining) | FFD Diet | - | - | -57% | 0.028 | [3] |
Experimental Protocols
The methodologies employed in the key preclinical studies are detailed below to provide context for the presented data.
This compound Experimental Protocol: Diet-Induced NASH in ob/ob Mice[1]
-
Animal Model: Male B6 V-lepob/J (ob/ob) mice.
-
Diet: A custom diet high in trans-fat (40% of energy), fructose (20% of energy), and cholesterol (2%).
-
Disease Induction: Mice were fed the specialized diet to induce the NASH phenotype, characterized by steatosis, inflammation, and fibrosis.
-
Treatment: Once NASH was established, mice were treated with this compound (30 mg/kg/day) or vehicle via intraperitoneal (i.p.) injection for one month.
-
Fibrosis Assessment: Liver sections were stained with Pico-Sirius red to visualize and quantify collagen deposition. ImageJ software was used for quantification.
Obeticholic Acid Experimental Protocol 1: MCD Diet-Induced NASH in C57BL/6 Mice[2]
-
Animal Model: Male C57BL/6 mice.
-
Diet: Methionine-choline-deficient (MCD) diet.
-
Disease Induction: Mice were fed the MCD diet for up to 24 weeks to induce different stages of liver fibrosis.
-
Treatment: Mice were treated daily with obeticholic acid (0.4 mg) or vehicle by oral gavage for 24 days.
-
Fibrosis Assessment: Liver sections were stained with Sirius Red to assess fibrosis.
Obeticholic Acid Experimental Protocol 2: Fast-Food Diet-Induced NASH in Ldlr-/-.Leiden Mice[3]
-
Animal Model: Ldlr-/-.Leiden mice.
-
Diet: A fast-food diet (FFD) containing milk fat.
-
Disease Induction: Mice were fed the FFD for 28 weeks to induce progressive NASH and fibrosis.
-
Treatment: Mice were treated with obeticholic acid (10 mg/kg/day) mixed in the diet from week 18 to 28.
-
Fibrosis Assessment: Liver sections were stained with Sirius Red, and the stained area was quantified.
Experimental Workflow Diagram
Figure 3: Comparative Experimental Workflows. This diagram illustrates the different preclinical models and methodologies used to evaluate the anti-fibrotic effects of this compound and obeticholic acid.
Discussion and Future Directions
The available preclinical data suggests that both this compound and obeticholic acid hold promise as therapeutic agents for liver fibrosis, albeit through distinct mechanisms of action. This compound, by targeting LXR and inhibiting lipogenesis, appears to be highly effective in a diet-induced model of NASH that closely mimics the metabolic abnormalities seen in human patients.[1] The substantial reduction in hepatic collagen deposition observed with this compound treatment is noteworthy.
Obeticholic acid, an FXR agonist, has demonstrated anti-fibrotic effects in some preclinical models and has progressed to late-stage clinical trials.[3] However, its efficacy in preclinical models appears to be more variable, potentially reflecting the complexity of FXR signaling and its dependence on the specific pathological context of the animal model. The lack of significant short-term anti-fibrotic effect in the MCD diet model, which is primarily a model of nutrient deficiency rather than metabolic overload, highlights the importance of model selection in preclinical drug evaluation.[2]
A significant gap in the current knowledge is the absence of direct comparative studies between this compound and obeticholic acid. Such studies, conducted in the same well-characterized animal model of NASH-driven fibrosis, would be invaluable for making a more definitive assessment of their relative efficacy.
Future research should focus on:
-
Head-to-head comparison studies: Directly comparing the anti-fibrotic efficacy of this compound and obeticholic acid in a robust and clinically relevant animal model of NASH.
-
Combination therapies: Investigating the potential for synergistic effects by combining LXR inverse agonists and FXR agonists.
-
Long-term safety and efficacy: Further elucidating the long-term safety and efficacy profiles of both compounds.
References
- 1. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Obeticholic acid improves hepatic steatosis and inflammation by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Translational Mouse Model for NASH with Advanced Fibrosis and Atherosclerosis Expressing Key Pathways of Human Pathology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SR9238 and Elafibranor in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SR9238 and elafibranor (B1671153), two investigational compounds with distinct mechanisms of action, that have been evaluated in preclinical and clinical metabolic studies. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes their respective signaling pathways.
At a Glance: this compound vs. Elafibranor
| Feature | This compound | Elafibranor |
| Target | Liver X Receptor α (LXRα) and Liver X Receptor β (LXRβ) | Peroxisome Proliferator-Activated Receptor α (PPARα) and Peroxisome Proliferator-Activated Receptor δ (PPARδ) |
| Mechanism of Action | Inverse Agonist | Dual Agonist |
| Primary Metabolic Effects | Suppresses hepatic lipogenesis, inflammation, and fibrosis. | Improves fatty acid oxidation, insulin (B600854) sensitivity, and reduces inflammation. |
| Development Stage | Preclinical | Elafibranor has undergone extensive clinical testing, including Phase III trials for nonalcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1][2] It received accelerated approval from the FDA in 2024 for the treatment of PBC.[3] |
Quantitative Data from Preclinical Metabolic Studies
The following tables summarize the quantitative outcomes from key preclinical studies investigating the effects of this compound and elafibranor in mouse models of non-alcoholic steatohepatitis (NASH).
This compound: Effects on a Diet-Induced NASH Model in ob/ob Mice
| Parameter | Vehicle Control | This compound (30 mg/kg/day) | Percentage Change | Citation |
| Hepatic Steatosis | Severe | Significantly Reduced | Not Quantified | [4] |
| Hepatic Inflammation | Severe | Significantly Reduced | Not Quantified | [4] |
| Hepatic Fibrosis (Collagen) | Severe | Ameliorated | ~90% Reduction | [4] |
| Srebf1 Gene Expression | - | Suppressed | Not Quantified | [5] |
| scd1 Gene Expression | - | Suppressed | Not Quantified | [5] |
| cd36 Gene Expression | - | Suppressed | Not Quantified | [5] |
| Plasma Liver Enzymes | Elevated | Significantly Decreased | Not Quantified | [5] |
Elafibranor: Effects on a High-Fat, High-Cholesterol Diet-Induced NASH Model in APOE*3Leiden.CETP Mice
| Parameter | HFC Diet Control | Elafibranor (15 mg/kg/day) | Percentage Change | Citation |
| Body Weight | - | - | ↓ 24% | [6] |
| Plasma Insulin | - | - | ↓ 71% - 78% | [6] |
| Blood Glucose | - | - | ↓ 11% - 18% | [6] |
| Plasma Cholesterol | - | - | ↓ 45% - 52% | [6] |
| Plasma Triglycerides | - | - | ↓ 71% - 84% | [6] |
| Hepatic Steatosis | Pronounced | Decreased | Not Quantified | [6] |
| Hepatic Inflammation | Pronounced | Reduced | Not Quantified | [6] |
| Progression of Fibrosis | - | Precluded | Not Quantified | [6] |
Experimental Protocols
This compound: Study in a Diet-Induced Model of Non-Alcoholic Steatohepatitis (NASH)
Animal Model: Male B6.V-Lepob/J (ob/ob) mice, which are genetically obese and diabetic, were used as a model for metabolic disease.[4][7]
Diet and NASH Induction: Upon arrival at six weeks of age, mice were immediately placed on a custom complete rodent diet (HTF) containing high amounts of trans-fat (Primex), fructose, and cholesterol to induce the NASH phenotype.[4][7] The mice develop hepatic steatosis, severe hepatic inflammation, and fibrosis on this diet.[4]
Treatment Protocol: After the induction of NASH, mice were treated with this compound administered via intraperitoneal (i.p.) injection at a dose of 30 mg/kg/day for one month.[4][5] A vehicle-treated group served as the control.
Endpoint Analysis: Following the treatment period, plasma lipid levels and liver health were assessed through clinical chemistry. The severity of the disease was evaluated using quantitative polymerase chain reaction (qPCR) for gene expression analysis, western blot for protein expression, and immunohistochemistry for histological examination of liver tissue.[4]
Elafibranor: Study in a Translational Mouse Model of NASH
Animal Model: APOE*3Leiden.CETP (E3L.CETP) transgenic mice were used. This model has a human-like lipoprotein metabolism and develops hyperlipidemia and atherosclerosis when fed a diet high in saturated fat and cholesterol.[6][8]
Diet and NASH Induction: To induce NASH, the E3L.CETP mice were fed a high-fat and cholesterol (HFC) diet for 25 weeks.[6][9]
Treatment Protocol: After 15 weeks of the HFC diet, a subset of mice began treatment with elafibranor, which was supplemented in the HFC diet at a dose of 15 mg/kg/day for the remaining 10 weeks of the study.[6][9] A control group continued on the HFC diet without the supplement.
Endpoint Analysis: Plasma parameters, including insulin, glucose, cholesterol, and triglycerides, were measured. Liver tissue was collected for histopathological assessment of steatosis, inflammation, and fibrosis. Hepatic transcriptome analysis was also performed to investigate the underlying molecular pathways affected by elafibranor.[6][9]
Signaling Pathways and Mechanisms of Action
This compound: LXR Inverse Agonism
This compound is a synthetic inverse agonist of the Liver X Receptors (LXRα and LXRβ).[10] LXRs are nuclear receptors that, when activated by endogenous ligands like oxysterols, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) on the DNA to promote the transcription of genes involved in lipogenesis, such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Fatty Acid Synthase (FASN).[11] As an inverse agonist, this compound binds to LXRs and promotes the recruitment of corepressor proteins (e.g., NCoR), which leads to the suppression of the basal transcriptional activity of LXR target genes.[10][11] This inhibition of lipogenic gene expression is the primary mechanism behind this compound's ability to reduce hepatic steatosis.[12]
Caption: this compound signaling pathway.
Elafibranor: PPARα/δ Dual Agonism
Elafibranor is a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and delta (PPARδ).[13] PPARs are nuclear receptors that, upon activation by ligands like elafibranor, form a heterodimer with RXR. This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[3]
Activation of PPARα primarily occurs in tissues with high fatty acid catabolism, such as the liver.[13] It upregulates genes involved in fatty acid uptake and β-oxidation, thereby reducing hepatic fat accumulation.[13] PPARα activation also plays a role in reducing triglyceride levels.[3]
PPARδ is more ubiquitously expressed and its activation enhances fatty acid oxidation and energy expenditure.[13] It also improves insulin sensitivity and has anti-inflammatory effects.[13] The dual agonism of PPARα and PPARδ by elafibranor provides a multi-faceted approach to treating metabolic diseases like NASH by simultaneously addressing lipid metabolism, insulin resistance, and inflammation.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. What clinical trials have been conducted for Elafibranor? [synapse.patsnap.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Beneficial effects of elafibranor on NASH in E3L.CETP mice and differences between mice and men - PMC [pmc.ncbi.nlm.nih.gov]
- 7. REV-ERB agonism improves liver pathology in a mouse model of NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tno-pharma.com [tno-pharma.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. What is the mechanism of Elafibranor? [synapse.patsnap.com]
Cross-Validation of SR9238 Effects: A Comparative Guide for Researchers
A critical analysis of the liver-selective LXR inverse agonist SR9238 reveals potent efficacy in rodent models of liver disease. However, a notable gap in cross-species validation exists, underscoring a crucial area for future research. This guide provides a comprehensive comparison of this compound's performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound is a synthetic, liver-selective inverse agonist of the Liver X Receptors (LXRα and LXRβ) that has demonstrated significant therapeutic potential in preclinical mouse models of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcoholic liver disease (ALD). By suppressing the genetic program for lipogenesis, this compound effectively reduces liver fat accumulation (steatosis), inflammation, and fibrosis. While data in murine models are robust, in vivo studies in other species are conspicuously absent from the current body of scientific literature. This guide will focus on a detailed comparison of this compound's effects across different mouse models and provide a comparative perspective with another LXR modulator, GSK2033.
Mechanism of Action: LXR Inverse Agonism
Liver X Receptors are nuclear receptors that play a pivotal role in regulating cholesterol, fatty acid, and glucose metabolism. When activated by endogenous oxysterols, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter region of target genes. This typically leads to the recruitment of coactivators and subsequent transcription of genes involved in lipogenesis, such as Sterol Regulatory Element-Binding Protein 1c (Srebp1c) and Fatty Acid Synthase (Fasn).
This compound functions as an inverse agonist. Instead of activating LXR, it stabilizes the receptor in an inactive conformation, leading to the recruitment of corepressors (e.g., NCoR). This actively represses the basal transcription of LXR target genes, thereby shutting down the lipogenic pathway.[1]
Comparative Efficacy of this compound in Murine Models
This compound has been evaluated in several mouse models of liver disease, consistently demonstrating beneficial effects. The data below summarizes its impact on key pathological features.
| Parameter | Diet-Induced Obese (DIO) Mouse Model (NAFLD) | ob/ob Mouse Model (NASH) | Alcohol-Induced Liver Disease (ALD) Model |
| Hepatic Steatosis | Significantly reduced hepatic lipid content.[2] | Significant reduction in hepatic lipids and lipid droplet size.[3] | Nearly eliminated. |
| Hepatic Inflammation | Substantial reduction in Tnfa (~80%) and Il1b (>95%) expression.[2] | Reduced number of Kupffer cells (F4/80 staining) and decreased expression of Cd68, Tnfa, Il6, Il1b, and Il12.[3] | Significantly attenuated. |
| Hepatic Fibrosis | Not a primary feature of this model. | ~90% reduction in hepatic collagen deposition (Pico-Sirius red staining).[3] | Nearly eliminated. |
| Lipogenic Gene Expression | Significant decrease in Fasn and Srebp1c mRNA.[2] | Significant reduction in Srebf1, scd1, and cd36 expression.[3] | Significant suppression of Fasn, Srebf, and Srebp1c.[4] |
| Plasma Lipids | Suppressed plasma cholesterol levels.[5] | Significant reduction in total and LDL cholesterol; no significant effect on triglycerides.[3] | Data not available. |
| Liver Enzymes | Reduced plasma ALT and AST. | Reduced plasma liver enzymes.[3] | Significantly attenuated liver injury markers. |
This compound vs. Other LXR Modulators: A Comparative Overview
While several compounds targeting LXR exist, direct comparative studies are scarce. The most studied comparator is GSK2033, another LXR antagonist/inverse agonist.
| Feature | This compound | GSK2033 |
| Mechanism | LXRα/β Inverse Agonist[2] | LXR Antagonist/Inverse Agonist[6] |
| Selectivity | Liver-selective; rapidly metabolized to an inactive form in plasma. | Systemic exposure.[6] |
| In Vitro Efficacy (HepG2 cells) | Suppresses FASN and SREBP1c expression.[2] | Suppresses FASN and SREBP1c expression.[1] |
| In Vivo Efficacy (Mouse NAFLD Model) | Reduces hepatic steatosis and suppresses lipogenic gene expression.[5] | No effect on hepatic steatosis; unexpectedly induced Fasn and Srebp1c expression.[1][6] |
| Off-Target Effects | Not prominently reported. | Promiscuous activity, targeting other nuclear receptors.[1][6] |
| IC₅₀ LXRα | 214 nM[2] | Data not available in provided results. |
| IC₅₀ LXRβ | 43 nM[2] | Data not available in provided results. |
The unexpected in vivo activity of GSK2033, likely due to its off-target effects and systemic exposure, highlights the potential advantage of this compound's liver-selective design.[6]
Cross-Species Insights: The Existing Data
To date, the overwhelming majority of published research on this compound has been conducted in mice. The only available data in human cells comes from an in vitro study.
-
Human Hepatic Stellate Cells (HSCs): In a study using the human HSC line LX-2, this compound was shown to block LXR signaling, specifically the expression of ABCA1 and SREBP-1c. This indicates that the fundamental mechanism of LXR antagonism by this compound is conserved in human liver cells.
The absence of in vivo data in other species, such as rats, non-human primates, or in clinical trials, represents a significant knowledge gap. The metabolic profile and potential off-target effects of this compound in different species remain to be determined.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the evaluation of this compound.
Murine Model of NASH
-
Animal Model: Six-week-old male B6 V-Lepob/J (ob/ob) mice are used.
-
Diet: Mice are placed on a high trans-fat diet containing 20% kcal from fructose (B13574) and 2% cholesterol for six weeks to induce the NASH phenotype.[7]
-
Treatment: Following disease induction, mice are treated with this compound (30 mg/kg, intraperitoneal injection, once daily) or vehicle for 30 days while continuing the NASH diet.[7]
-
Analysis: At the end of the treatment period, blood and liver tissue are collected for analysis of plasma lipids and liver enzymes, gene expression (qPCR), protein levels (Western blot), and histology (H&E and Pico-Sirius red staining).[5]
Quantitative Real-Time PCR (qPCR)
-
RNA Isolation: Total RNA is extracted from frozen liver tissue using a suitable reagent like TRIzol or a column-based kit.[8]
-
cDNA Synthesis: RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme and random hexamers or oligo(dT) primers.[9]
-
qPCR Reaction: The qPCR reaction is prepared with cDNA template, SYBR Green master mix, and gene-specific forward and reverse primers.[9]
-
Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., Gapdh).[10]
Western Blot Analysis
-
Protein Extraction: Liver tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. The lysate is then centrifuged to pellet cellular debris.[7]
-
Protein Quantification: The protein concentration of the supernatant is determined using a BCA or Bradford assay.
-
Electrophoresis: Equal amounts of protein are loaded onto an SDS-PAGE gel and separated by size.
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against the protein of interest, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: The signal is visualized using a chemiluminescent substrate.[11]
Pico-Sirius Red Staining for Fibrosis
-
Tissue Preparation: Paraffin-embedded liver sections are deparaffinized and rehydrated.
-
Staining: Slides are incubated in a Picro-Sirius red solution for approximately one hour.[12]
-
Washing: Slides are rinsed in acidified water to remove excess stain.[12]
-
Dehydration and Mounting: The sections are dehydrated through a series of ethanol (B145695) washes, cleared with xylene, and mounted.
-
Analysis: Collagen fibers appear red under bright-field microscopy. The stained area can be quantified using image analysis software to assess the extent of fibrosis.[3]
Conclusion and Future Directions
This compound is a potent, liver-selective LXR inverse agonist that robustly ameliorates the key pathological features of fatty liver disease in various mouse models. Its targeted action and efficacy in reducing steatosis, inflammation, and fibrosis make it a promising therapeutic candidate. However, the current research landscape is defined by a critical lack of cross-species validation. To advance this compound towards clinical consideration, future research must prioritize:
-
Pharmacokinetic and Pharmacodynamic Studies in Non-Rodent Species: Evaluating the metabolism, safety, and efficacy of this compound in species such as rats and non-human primates is essential to understand its potential for translation to humans.
-
Head-to-Head Comparator Studies: Rigorous studies comparing this compound with other LXR modulators and drugs in development for NASH would provide a clearer picture of its relative therapeutic potential.
-
Investigation in Human-Relevant In Vitro Systems: Further studies using primary human hepatocytes, liver organoids, and multi-cellular liver-on-a-chip platforms can provide valuable insights into its efficacy and potential toxicity in a human context.
By addressing these gaps, the scientific community can build a more complete understanding of this compound's therapeutic promise and its potential role in the treatment of metabolic liver diseases.
References
- 1. Promiscuous activity of the LXR antagonist GSK2033 in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Promiscuous activity of the LXR antagonist GSK2033 in a mouse model of fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 9. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 12. med.emory.edu [med.emory.edu]
SR9238 vs. LXR Agonists: A Comparative Guide to Side Effect Profiles
For Researchers, Scientists, and Drug Development Professionals
The development of therapeutic agents targeting Liver X Receptors (LXRs) has been a double-edged sword. While LXR agonists show promise in treating atherosclerosis and other metabolic diseases due to their role in reverse cholesterol transport, their clinical utility has been severely hampered by a significant side effect profile, primarily hepatic steatosis (fatty liver) and hypertriglyceridemia.[1][2] This has led to the exploration of alternative strategies, such as the development of LXR inverse agonists like SR9238, designed to retain therapeutic benefits while mitigating adverse effects. This guide provides a detailed, objective comparison of the side effect profiles of the novel LXR inverse agonist this compound and traditional LXR agonists, supported by preclinical experimental data.
Executive Summary
Traditional LXR agonists, such as T0901317 and GW3965, potently activate LXRα in the liver, leading to the induction of the lipogenic transcription factor SREBP-1c.[1][2] This, in turn, drives the expression of genes involved in fatty acid and triglyceride synthesis, resulting in the characteristic side effects of increased liver fat and elevated plasma triglycerides.[1][2] In contrast, this compound, a liver-selective LXR inverse agonist, is designed to suppress the basal activity of LXRs.[3][4] Preclinical studies demonstrate that this compound can effectively reduce hepatic steatosis and inflammation without inducing hypertriglyceridemia, offering a more favorable safety profile.[3][4][5]
Data Presentation: Side Effect Profile Comparison
| Parameter | LXR Agonist (T0901317) | LXR Inverse Agonist (this compound) | Key Findings |
| Plasma Triglycerides | Significant Increase (e.g., ~3-fold to 8.9-fold increase)[6] | No Significant Change or Reduction [5] | LXR agonists consistently induce hypertriglyceridemia, a major adverse effect. This compound appears to avoid this liability. |
| Hepatic Steatosis (Liver Fat) | Significant Increase | Significant Reduction [3][4][7] | LXR agonists promote the accumulation of fat in the liver. This compound demonstrates a therapeutic effect by reducing liver fat content. |
| Plasma Cholesterol | Variable Effects (may increase total and LDL cholesterol)[1] | Significant Reduction (Total and LDL cholesterol)[5] | This compound has been shown to lower plasma cholesterol levels, an unexpected beneficial effect.[3][4] |
| Hepatic Lipogenic Gene Expression (SREBP-1c, FASN) | Significant Upregulation [1][2] | Significant Downregulation [7] | The opposing effects on these key genes explain the divergent outcomes on liver fat and plasma triglycerides. |
| Liver Weight | Significant Increase | Reduction [2] | Increased liver weight with LXR agonists is indicative of steatosis and/or inflammation. This compound treatment leads to a reduction in liver weight in models of fatty liver disease. |
| Liver Enzymes (ALT, AST) | Often Elevated (indicative of liver injury) | Reduced (in models of liver disease)[2] | This compound shows a hepatoprotective effect by lowering liver enzymes in the context of fatty liver disease. |
Signaling Pathways and Mechanisms of Action
The divergent side effect profiles of LXR agonists and this compound stem from their opposing mechanisms of action on the Liver X Receptor.
LXR Agonist Signaling Pathway Leading to Lipogenesis
LXR agonists bind to and activate the LXR/RXR heterodimer, leading to the recruitment of coactivators and the transcriptional activation of target genes. A key target in the liver is the gene encoding Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of lipogenesis. Increased SREBP-1c expression drives the synthesis of fatty acids and triglycerides, resulting in hepatic steatosis and hypertriglyceridemia.
Caption: LXR agonist-induced lipogenesis pathway.
This compound Mechanism of Action: Inverse Agonism
In contrast to agonists, this compound acts as an LXR inverse agonist. It binds to the LXR/RXR heterodimer and promotes the recruitment of corepressors, such as NCoR.[7] This stabilization of the corepressor complex leads to the active suppression of basal LXR target gene transcription, including that of SREBP-1c and other lipogenic genes. This mechanism effectively shuts down the pathway that leads to hepatic steatosis and hypertriglyceridemia.
Caption: this compound's inverse agonist mechanism.
Experimental Protocols
The preclinical data cited in this guide are primarily derived from studies using diet-induced obese (DIO) mouse models, which closely mimic the metabolic dysregulation observed in human non-alcoholic fatty liver disease (NAFLD).
Key Experiment: Induction of Hepatic Steatosis in Mice
-
Animal Model: Male C57BL/6J mice are a commonly used strain susceptible to diet-induced obesity and metabolic syndrome.
-
Diet: Mice are fed a high-fat diet (HFD), typically providing 45-60% of calories from fat, for a period of 8-16 weeks to induce obesity, insulin (B600854) resistance, and hepatic steatosis. A control group is maintained on a standard chow diet.
-
Drug Administration: Following the diet-induction period, mice are treated with either the LXR agonist (e.g., T0901317, typically administered by oral gavage or intraperitoneal injection), this compound (intraperitoneal injection), or a vehicle control, daily for a specified duration (e.g., 2-4 weeks).
-
Endpoint Analysis:
-
Blood Chemistry: Plasma levels of triglycerides, total cholesterol, LDL-cholesterol, and liver enzymes (ALT, AST) are measured using standard enzymatic assays.
-
Liver Analysis:
-
Histology: Livers are harvested, and sections are stained with Hematoxylin and Eosin (H&E) to assess overall morphology and inflammation, and with Oil Red O to visualize and quantify lipid accumulation.
-
Triglyceride Content: Hepatic lipids are extracted from a portion of the liver tissue, and triglyceride content is quantified using a colorimetric assay.
-
-
Gene Expression Analysis: RNA is isolated from liver tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of key genes involved in lipogenesis (e.g., Srebp1c, Fasn, Scd1).
-
Conclusion
The available preclinical evidence strongly suggests that the LXR inverse agonist this compound has a significantly more favorable side effect profile compared to traditional LXR agonists. By design, this compound avoids the activation of the hepatic lipogenic program that plagues LXR agonists, thereby mitigating the risks of hepatic steatosis and hypertriglyceridemia. Furthermore, the observed cholesterol-lowering effects of this compound suggest additional therapeutic potential. While further clinical investigation is necessary, this compound and similar liver-selective LXR inverse agonists represent a promising strategy for harnessing the therapeutic benefits of targeting LXRs while minimizing their detrimental side effects. This makes them a compelling area of focus for drug development in the context of metabolic diseases.
References
- 1. Frontiers | Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases [frontiersin.org]
- 2. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A liver-selective LXR inverse agonist that suppresses hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of LXRs in control of lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
A Mechanistic Insight into the Potential Synergistic Effects of SR9238 and Metformin
A Comparative Guide for Researchers
In the landscape of metabolic and oncological therapeutics, the exploration of combination therapies to enhance efficacy and overcome resistance is paramount. This guide provides a comparative analysis of the liver-selective Liver X Receptor (LXR) inverse agonist, SR9238, and the widely used anti-diabetic drug, metformin (B114582). While direct preclinical or clinical studies on their synergistic effects are not yet available, this document synthesizes their individual mechanisms of action, focusing on convergent signaling pathways, to postulate a basis for their potential synergy. Experimental data from studies on each compound are presented to support this hypothesis, offering a valuable resource for researchers in drug development.
Comparative Analysis of this compound and Metformin
This compound and metformin, while chemically distinct, both exert significant influence over cellular metabolism, particularly lipid and glucose homeostasis. Their mechanisms suggest a potential for synergistic interaction, primarily through their convergent effects on the AMP-activated protein kinase (AMPK) signaling pathway and the regulation of lipogenesis.
Table 1: Mechanistic Comparison of this compound and Metformin
| Feature | This compound | Metformin | Potential for Synergy |
| Primary Target | Liver X Receptors (LXRα and LXRβ)[1] | Mitochondrial Complex I[2][3] | Complementary targets in metabolic regulation. |
| Mechanism of Action | Inverse agonist; suppresses LXR-mediated gene transcription.[1][4] | Inhibits mitochondrial respiration, leading to increased AMP/ATP ratio and AMPK activation.[2][5][6][7] | Dual-pronged inhibition of anabolic pathways. |
| Effect on Lipogenesis | Suppresses expression of lipogenic genes such as SREBF1, FASN, and SCD1.[4] | Inhibits SREBP-1 activity via AMPK activation.[8][9] | Potentially enhanced suppression of fat synthesis. |
| Effect on Inflammation | Reduces hepatic inflammation in models of NASH.[4] | Reduces inflammatory responses, in part through inhibition of NF-κB and Stat3 signaling. | Combined anti-inflammatory effects in metabolic diseases. |
| Therapeutic Areas | Investigated for non-alcoholic steatohepatitis (NASH), alcoholic liver disease (ALD), and cancer.[4][10][11][12] | Used for type 2 diabetes; investigated for cancer and NAFLD.[3][13][14] | Overlapping therapeutic potential in metabolic and oncological conditions. |
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from preclinical studies on this compound and metformin, highlighting their individual efficacy.
Table 2: Effects of this compound in a Mouse Model of NASH [4]
| Parameter | Vehicle | This compound (30 mg/kg) | % Change |
| Hepatic Triglycerides (mg/dL) | ~180 | ~80 | ↓ 55.6% |
| Hepatic Cholesterol (mg/dL) | ~25 | ~15 | ↓ 40% |
| Srebf1 Gene Expression (relative) | 1.0 | ~0.4 | ↓ 60% |
| Scd1 Gene Expression (relative) | 1.0 | ~0.3 | ↓ 70% |
| Cd36 Gene Expression (relative) | 1.0 | ~0.5 | ↓ 50% |
| Plasma ALT (U/L) | ~350 | ~100 | ↓ 71.4% |
| Plasma AST (U/L) | ~450 | ~150 | ↓ 66.7% |
Table 3: Effects of Metformin on Cancer Cell Lines
| Cell Line | Treatment | Effect | Quantitative Result | Reference |
| Ovarian Cancer (OVCAR3) | Metformin + Doxorubicin | Increased Apoptosis | 62.5 ± 4.2% total apoptotic rate | [15] |
| Ovarian Cancer (OVCAR3) | Metformin + Doxorubicin | Increased Caspase-8 Activity | 5.6 ± 0.7-fold increase | [15] |
| Ovarian Cancer (OVCAR3) | Metformin + Doxorubicin | Increased Caspase-9 Activity | 7.3 ± 0.8-fold increase | [15] |
| Pancreatic & Breast Cancer | Metformin + Iron Chelators | Synergistic inhibition of proliferation | Data not quantified in abstract | [16] |
Signaling Pathways and Experimental Workflows
The potential synergy between this compound and metformin can be visualized through their impact on key signaling pathways.
References
- 1. A liver-selective LXR inverse agonist that suppresses hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metformin, an Old Drug, Brings a New Era to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Mechanisms of Metformin for Diabetes and Cancer Treatment [frontiersin.org]
- 4. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of metformin inhibiting cancer invasion and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metformin as anticancer agent and adjuvant in cancer combination therapy: Current progress and future prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metformin and cancer hallmarks: shedding new lights on therapeutic repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the AMPK/SREBP-1 pathway in the development of orotic acid-induced fatty liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metformin inhibits hepatocellular glucose, lipid and cholesterol biosynthetic pathways by transcriptionally suppressing steroid receptor coactivator 2 (SRC-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Hepatotoxicity by a LXR Inverse Agonist in a Model of Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aminer.org [aminer.org]
- 12. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Action Mechanism of Metformin and Its Application in Hematological Malignancy Treatments: A Review [mdpi.com]
- 14. Frontiers | Metformin: update on mechanisms of action on liver diseases [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Synergistic inhibition of tumor cell proliferation by metformin and mito-metformin in the presence of iron chelators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SR9238 and Cenicriviroc for NASH-Associated Inflammation and Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Nonalcoholic steatohepatitis (NASH) is a progressive liver disease characterized by chronic inflammation, hepatocellular injury, and fibrosis, with the potential to advance to cirrhosis and hepatocellular carcinoma. The complex pathophysiology of NASH has made the development of effective therapeutics challenging. This guide provides an objective comparison of two investigational drugs, SR9238 and cenicriviroc (B192934), which have been evaluated for their potential to mitigate NASH-related inflammation and fibrosis through distinct mechanisms of action.
Overview of a Preclinical Candidate and a Clinically Tested Drug
This comparison places a preclinical compound, this compound, alongside a clinically evaluated drug, cenicriviroc. This compound is a liver-specific inverse agonist of the liver X receptor (LXR) that has demonstrated efficacy in a mouse model of NASH.[1][2] In contrast, cenicriviroc, a dual antagonist of C-C chemokine receptor types 2 (CCR2) and 5 (CCR5), has undergone extensive clinical investigation, including Phase 2b and Phase 3 trials.[3][4][5] While cenicriviroc showed initial promise in reducing fibrosis, it ultimately did not meet its primary endpoints in a large Phase 3 study.[5]
Mechanism of Action
The two compounds target distinct signaling pathways implicated in the pathogenesis of NASH.
This compound: As an LXR inverse agonist, this compound suppresses the expression of genes involved in de novo lipogenesis, the process of synthesizing fatty acids.[6] Pathologically elevated lipogenesis is a key feature of NASH, contributing to hepatic steatosis (fat accumulation), which in turn can trigger inflammation and fibrosis. By inhibiting this pathway, this compound aims to reduce the initial metabolic insult that drives NASH progression.[1][2]
Cenicriviroc: Cenicriviroc is a dual antagonist of the chemokine receptors CCR2 and CCR5.[3][7] These receptors play a crucial role in recruiting inflammatory immune cells to the liver.[4] Specifically, the CCR2/CCL2 axis is a key driver for the recruitment of Ly-6C high monocytes, which differentiate into inflammatory macrophages in the injured liver.[3] CCR5 is also involved in the recruitment of various immune cells and is expressed on hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.[3][4] By blocking both receptors, cenicriviroc was designed to exert both anti-inflammatory and anti-fibrotic effects.[7][8]
Signaling Pathway Diagrams
Performance Data
This compound: Preclinical Efficacy in a NASH Mouse Model
The following data are derived from a study using ob/ob mice fed a high trans-fat, high fructose (B13574), and high cholesterol diet to induce NASH.[1][2]
| Parameter | Vehicle Control | This compound Treatment | Percent Reduction |
| Hepatic Inflammation | |||
| F4/80 Positive Cells (Kupffer Cells) | Qualitative increase | Qualitative decrease | Not Quantified |
| Cd68 Gene Expression (Relative) | ~1.0 | ~0.4 | ~60% |
| Tnfa Gene Expression (Relative) | ~1.0 | ~0.3 | ~70% |
| Il6 Gene Expression (Relative) | ~1.0 | ~0.5 | ~50% |
| Il1b Gene Expression (Relative) | ~1.0 | ~0.2 | ~80% |
| Hepatic Fibrosis | |||
| Hepatic Collagen (Pico-Sirius Red) | Qualitative increase | Near baseline levels | ~90% |
Data adapted from Dierickx et al., Molecular Metabolism, 2015.[1]
Cenicriviroc: Clinical Trial Outcomes in NASH Patients
The following data summarize key findings from the Phase 2b CENTAUR and Phase 3 AURORA studies in adult patients with NASH and liver fibrosis.
Phase 2b CENTAUR Study (Year 1 Results) [7][9]
| Endpoint | Placebo (n=144) | Cenicriviroc 150 mg (n=145) | p-value |
| Primary Endpoint | |||
| ≥2-point improvement in NAS and no worsening of fibrosis | 19% | 16% | 0.52 |
| Key Secondary Endpoint | |||
| Improvement in fibrosis by ≥1 stage and no worsening of steatohepatitis | 10% | 20% | 0.02 |
NAS: NAFLD Activity Score[7]
Phase 3 AURORA Study (Month 12 Results) [5]
| Endpoint | Placebo | Cenicriviroc 150 mg | p-value |
| Primary Endpoint | |||
| Fibrosis improvement ≥1 stage without worsening of steatohepatitis | 25.5% | 22.3% | 0.21 |
| Secondary Endpoint | |||
| Complete resolution of steatohepatitis without worsening of fibrosis | 27.2% | 23.0% | 0.21 |
Experimental Protocols
This compound Preclinical Study
-
Animal Model: Male B6.V-Lepob/J (ob/ob) mice, which are genetically obese and prone to developing metabolic diseases.[1][2]
-
Diet-Induced NASH: Mice were fed a custom diet high in trans-fat (40% of kcal), fructose (22% by weight), and cholesterol (2% by weight) to induce the NASH phenotype, characterized by steatosis, inflammation, and fibrosis.[1][2]
-
Treatment Protocol: After NASH induction, mice were treated with this compound or a vehicle control via intraperitoneal (i.p.) injection for one month.[2]
-
Analysis: Livers were harvested for histological analysis, gene expression studies, and protein analysis.
-
Histology: Hematoxylin and eosin (B541160) (H&E) staining was used to assess liver morphology, including inflammation and steatosis. F4/80 staining was used to identify Kupffer cells (hepatic macrophages). Pico-Sirius red staining was used to visualize and quantify collagen deposition as a marker of fibrosis.[1][10]
-
Gene Expression: Quantitative real-time PCR (qPCR) was used to measure the hepatic mRNA levels of key inflammatory markers.[1]
-
Cenicriviroc Clinical Trials
-
Study Design: A randomized, double-blind, placebo-controlled, multinational study.[9][11]
-
Patient Population: 289 adult subjects with biopsy-confirmed NASH, a NAFLD Activity Score (NAS) of ≥4, and liver fibrosis stages 1-3.[9][11]
-
Treatment Arms:
-
Cenicriviroc 150 mg once daily.
-
Placebo once daily.[7]
-
-
Primary Outcome (Year 1): The proportion of subjects achieving a ≥2-point improvement in the NAS with no worsening of fibrosis.[7][9]
-
Key Secondary Outcome (Year 1): The proportion of subjects with an improvement in fibrosis by at least one stage with no worsening of steatohepatitis.[7][9]
-
Assessment: Liver biopsies were performed at screening and at year 1 to assess histological changes.[11]
-
Study Design: A randomized, double-blind, placebo-controlled, multinational study.[5]
-
Patient Population: 1778 adults with biopsy-confirmed NASH and stage 2 or 3 liver fibrosis.[5]
-
Treatment Arms:
-
Cenicriviroc 150 mg once daily.
-
Placebo once daily.[5]
-
-
Primary Efficacy Endpoint (Month 12): The proportion of patients with an improvement in fibrosis of ≥1 stage without worsening of steatohepatitis.[5]
-
Assessment: Liver biopsies were performed at screening and at month 12.[5]
Summary and Conclusion
This compound and cenicriviroc represent two distinct therapeutic strategies for tackling NASH. This compound, a liver-specific LXR inverse agonist, shows significant promise in preclinical models by targeting the metabolic dysregulation at the heart of NASH, leading to impressive reductions in steatosis, inflammation, and fibrosis.[1] However, its clinical efficacy and safety in humans remain to be determined.
Cenicriviroc, targeting the inflammatory and fibrogenic pathways mediated by CCR2 and CCR5, demonstrated a statistically significant improvement in fibrosis in its Phase 2b trial, a crucial endpoint in NASH.[7][9] This initial success, however, was not replicated in the larger Phase 3 AURORA study, which failed to meet its primary endpoint, leading to the discontinuation of its development for NASH.[5]
For researchers and drug developers, this comparison highlights the multifaceted nature of NASH and the challenges of translating preclinical success into clinical efficacy. While targeting inflammation and fibrosis directly with cenicriviroc proved difficult, the preclinical data for this compound suggest that addressing the upstream metabolic drivers of the disease may be a viable and potent therapeutic approach. Future research will likely focus on combination therapies and novel targets to effectively manage this complex liver disease.
References
- 1. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cenicriviroc for the treatment of non-alcoholic steatohepatitis and liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cenicriviroc Lacked Efficacy to Treat Liver Fibrosis in Nonalcoholic Steatohepatitis: AURORA Phase III Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating the Therapeutic Potential of Cenicriviroc in the Treatment of Nonalcoholic Steatohepatitis with Fibrosis: A Brief Report on Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating the Therapeutic Potential of Cenicriviroc in the Treatment of Nonalcoholic Steatohepatitis with Fibrosis: A Brief Report on Emerging Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Randomized, Placebo-Controlled Trial of Cenicriviroc for Treatment of Nonalcoholic Steatohepatitis with Fibrosis - CENTAUR Study [natap.org]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and safety study of cenicriviroc for the treatment of non-alcoholic steatohepatitis in adult subjects with liver fibrosis: CENTAUR Phase 2b study design - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking SR9238 Against a New Wave of NASH Drug Candidates
A Comparative Guide for Researchers and Drug Development Professionals
Nonalcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD), represents a significant and growing global health challenge. Characterized by hepatic steatosis, inflammation, and progressive fibrosis, NASH can lead to cirrhosis, liver failure, and hepatocellular carcinoma.[1] The complex pathophysiology of the disease has made therapeutic development challenging, with no approved treatments available until very recently.[2][3] This guide provides a comparative analysis of the preclinical candidate SR9238 against new drug candidates that are in late-stage clinical development, including the recently approved Rezdiffra™ (resmetirom).
This compound: A Preclinical LXR Inverse Agonist
This compound is a liver-specific inverse agonist of the Liver X Receptor (LXR).[4][5] LXRs are nuclear receptors that play a key role in regulating lipid metabolism. In NASH, pathologically elevated lipogenesis contributes to disease progression. This compound is designed to suppress this process by inhibiting LXR-mediated transcription of lipogenic genes.[4][5]
Preclinical studies in mouse models of diet-induced NASH have demonstrated that this compound can significantly reduce the primary drivers of the disease.[4][6] Treatment has been shown to decrease hepatic steatosis (fat accumulation), suppress inflammation, and, most critically, ameliorate liver fibrosis.[4][6]
The Evolving Landscape of NASH Therapeutics
The pipeline for NASH therapies has matured significantly, with several candidates targeting different pathways involved in the disease's progression.[7] On March 14, 2024, the U.S. FDA granted accelerated approval to resmetirom (B1680538), the first medication specifically for NASH with moderate-to-advanced liver fibrosis.[8] This marks a pivotal moment in the field and sets a new benchmark for emerging therapies. Other promising candidates are advancing through Phase 3 trials, focusing on metabolic regulation, inflammation, and fibrosis.[9][10]
Comparative Data Summary
The following tables summarize the mechanisms of action and reported efficacy data for this compound and leading late-stage NASH drug candidates.
Table 1: Mechanism of Action and Development Stage
| Compound | Target / Mechanism of Action | Drug Class | Highest Development Stage |
| This compound | Liver X Receptor (LXR) Inverse Agonist; suppresses lipogenesis.[4][5] | LXR Inverse Agonist | Preclinical[4][6] |
| Resmetirom | Thyroid Hormone Receptor-β (THR-β) Agonist; increases hepatic fat metabolism.[9][11] | THR-β Agonist | FDA Approved[8] |
| Lanifibranor (B608451) | Pan-Peroxisome Proliferator-Activated Receptor (PPAR) Agonist (α, δ, γ).[11][12] | Pan-PPAR Agonist | Phase 3[9][10] |
| Semaglutide | Glucagon-Like Peptide-1 (GLP-1) Receptor Agonist; improves metabolic parameters.[10][11] | GLP-1 RA | Phase 3[9][10] |
| Pegozafermin | Long-acting glycopegylated Fibroblast Growth Factor 21 (FGF21) analog.[9][13] | FGF21 Analog | Phase 3[9] |
| Obeticholic Acid | Farnesoid X Receptor (FXR) Agonist; regulates bile acid, lipid, and glucose metabolism.[11][12] | FXR Agonist | FDA Rejected (Safety)[8][9] |
Table 2: Summary of Preclinical Efficacy Data for this compound in a NASH Mouse Model
| Parameter | Outcome | Quantitative Result | Reference |
| Hepatic Fibrosis | Reduction in collagen deposition | ~75-90% decrease | [4][6] |
| Hepatic Steatosis | Reduction in hepatic lipids and lipid droplet size | Significant reduction | [4][14] |
| Hepatocellular Damage | Reduction in plasma liver enzymes (ALT, AST) | Significant reduction | [6][14] |
| Inflammation | Suppression of pro-inflammatory gene expression | Significant reduction | [4][6] |
| Lipogenesis | Suppression of key lipogenic genes (Srebf1, scd1) | Significant reduction | [4][14] |
Table 3: Summary of Clinical Efficacy Data for New NASH Drug Candidates
| Compound | Primary Endpoint Met | Key Efficacy Results (vs. Placebo) | Reference |
| Resmetirom | Yes (Phase 3 MAESTRO-NASH) | NASH Resolution: 26-30% vs. 10%Fibrosis Improvement (≥1 stage): 24-26% vs. 14% | [8][15] |
| Lanifibranor | Yes (Phase 2b NATIVE) | NASH Resolution & Fibrosis Improvement (Both): Achieved statistical significance on both endpoints. | [10][11][12] |
| Semaglutide | Yes (Phase 2) | NASH Resolution: 59% (at highest dose) vs. 17%Fibrosis Improvement: Not statistically significant. | [2][3][11] |
| Pegozafermin | Yes (Phase 2b ENLIVEN) | Fibrosis Improvement (≥1 stage): 27% (at highest dose) vs. 7% | [9][16] |
Signaling Pathways and Therapeutic Intervention Points
The diagrams below illustrate the mechanism of action for this compound and the broader therapeutic landscape for NASH, highlighting the intervention points for various drug classes.
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing experimental data. Below are representative protocols for preclinical evaluation and late-stage clinical trials in NASH.
Protocol 1: Preclinical Evaluation in a Diet-Induced NASH Mouse Model
This protocol describes a common method for evaluating therapeutic candidates like this compound in an animal model that recapitulates key features of human NASH.
Methodology Details:
-
Animal Model: ob/ob mice, which are genetically obese and prone to metabolic disease, are often used.[4][6]
-
Diet: Mice are fed a diet high in trans-fat, fructose, and cholesterol for several months to induce a NASH phenotype that includes steatosis, inflammation, and fibrosis.[6]
-
Treatment: Once the disease phenotype is established, animals are randomized to receive the test compound (e.g., this compound administered intraperitoneally) or a vehicle control daily for a period of 30 days or more.[14]
-
-
Serum Biochemistry: Plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as markers of liver injury.[6]
-
Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis and inflammation, and with Pico-Sirius Red to quantify collagen deposition as a measure of fibrosis.[4]
-
Gene Expression: Quantitative PCR (qPCR) is used to measure the hepatic expression of genes involved in lipogenesis (e.g., Srebf1, Fasn, Scd1), inflammation (e.g., Tnfa, Il1b), and fibrosis.[4]
-
Protocol 2: General Design of a Phase 3 NASH Clinical Trial
This outlines the typical structure for a pivotal late-stage clinical trial required for regulatory approval of a NASH therapeutic.
-
Study Population: Adults with biopsy-confirmed NASH and moderate to advanced liver fibrosis (stages F2 or F3).[9][10]
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.
-
Intervention: Patients are randomized to receive one or more doses of the investigational drug or a matching placebo, typically once daily, for an extended period (e.g., 52 to 72 weeks for biopsy endpoints).[2][3]
-
Primary Endpoints: The FDA has established two primary endpoints for accelerated approval, one of which must be met:
-
Assessment: The primary endpoints are assessed by comparing liver biopsies taken at baseline and at the end of the treatment period.
-
Long-Term Follow-up: Patients often continue in the trial for several years to collect data on long-term safety and clinical outcomes, such as progression to cirrhosis and liver-related adverse events.[17]
Conclusion
This compound demonstrates a compelling preclinical profile by targeting LXR to suppress the foundational metabolic driver of hepatic lipogenesis, resulting in significant downstream reductions in steatosis, inflammation, and fibrosis in animal models.[4] However, it remains in the early stages of development. In contrast, the NASH therapeutic landscape is now led by the FDA-approved THR-β agonist resmetirom and a host of late-stage clinical candidates targeting diverse pathways.[8] These newer agents, such as the pan-PPAR agonist lanifibranor and the FGF21 analog pegozafermin, have shown promise in human trials by directly addressing either the resolution of steatohepatitis or the reversal of fibrosis.[9][12] The challenge for LXR inverse agonists like this compound will be to translate their potent preclinical anti-lipogenic and anti-fibrotic effects into clinical efficacy and safety, positioning them within a treatment paradigm that will likely involve combination therapies targeting multiple facets of this complex disease.
References
- 1. Non-Alcoholic Steatohepatitis: A Review of Its Mechanism, Models and Medical Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gut.bmj.com [gut.bmj.com]
- 3. Current therapies and new developments in NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The LXR inverse agonist this compound suppresses fibrosis in a model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6 Key NASH Drugs in Late-stage Development [delveinsight.com]
- 8. FDA Approves First NASH Drug & Other Pipelines in Clinical Trials | Biopharma PEG [biochempeg.com]
- 9. Recent updates on pharmacologic therapy in non-alcoholic fatty liver disease [e-cmh.org]
- 10. Recent updates on pharmacologic therapy in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Current, emerging, and potential therapies for non-alcoholic steatohepatitis [frontiersin.org]
- 12. Emerging Therapies for Non-Alcoholic Steatohepatitis (NASH): A Comprehensive Review of Pharmacological and Non-Pharmacological Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labiotech.eu [labiotech.eu]
- 14. researchgate.net [researchgate.net]
- 15. Pipeline of New Drug Treatment for Non-alcoholic Fatty Liver Disease/Metabolic Dysfunction-associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. labiotech.eu [labiotech.eu]
- 17. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]
Safety Operating Guide
Navigating the Safe Disposal of SR9238: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like SR9238 are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety and chemical management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer and adhere to your institution's specific safety protocols. Always wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound, particularly when in powdered form or when preparing solutions, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation or skin contact.[1]
Chemical and Physical Properties of this compound
A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| Chemical Name | Ethyl 5-[[[[3'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl]methyl][(2,4,6-trimethylphenyl)sulfonyl]amino]methyl]-2-furancarboxylate |
| CAS Number | 1416153-62-2[2][3][4] |
| Molecular Formula | C31H33NO7S2[2][4] |
| Molecular Weight | 595.73 g/mol [2] |
| Appearance | Crystalline solid[3][4] |
| Solubility | Soluble in DMSO (up to 100 mM), DMF, and a mixture of DMF:PBS (pH 7.2) (1:2).[2][4] Insoluble in ethanol (B145695) and water.[3] |
| Storage | Store at +4°C or -20°C as a solid.[2][3][4] Stock solutions should be stored at -20°C or -80°C and used within a specified timeframe to maintain potency.[5][6] |
Step-by-Step Disposal Procedures for this compound
The disposal of this compound and any associated contaminated materials must be carried out in strict accordance with local, state, and federal regulations for hazardous waste.
Step 1: Waste Identification and Segregation
Proper segregation of waste streams is critical to prevent dangerous chemical reactions and ensure compliant disposal.
-
Solid Waste: Collect any unused or expired solid this compound in a dedicated, clearly labeled hazardous waste container. Avoid mixing it with other chemical waste unless compatibility has been verified.
-
Liquid Waste (Solutions): Solutions containing this compound, such as those prepared in DMSO, should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, vials, gloves, and absorbent paper, must be considered contaminated and disposed of as hazardous chemical waste.[7]
Step 2: Containerization and Labeling
Proper containerization and labeling are essential for the safe handling and transport of chemical waste.
-
Containers: Use only approved, leak-proof, and chemically compatible containers for collecting this compound waste.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the solvent used (e.g., "this compound in DMSO"). The accumulation start date must also be clearly marked on the label.[8]
Step 3: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.
-
Absorb: For liquid spills, use an inert, absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.
-
Collect: Carefully sweep or scoop up the absorbed material and any solid this compound into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent to decontaminate the surface. All decontamination materials must be collected and disposed of as hazardous waste.[7]
Step 4: Final Disposal
The final disposal of hazardous waste must be handled by qualified professionals.
-
Engage a Licensed Waste Disposal Contractor: The collected hazardous waste containing this compound must be disposed of through a licensed and certified hazardous waste disposal company.[7] Your institution's Environmental Health and Safety (EHS) department will coordinate the pickup and disposal of the waste.[9]
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, you contribute to a safer research environment and ensure compliance with all relevant regulations. Always prioritize safety and consult with your institution's EHS department for any specific questions or guidance.
References
- 1. globalresearchchem.com [globalresearchchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound | CAS 1416153-62-2 | Cayman Chemical | Biomol.com [biomol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. mtu.edu [mtu.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling SR9238
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling of SR9238, a potent LXR inverse agonist. Adherence to these guidelines is mandatory for all laboratory personnel to ensure a safe research environment and prevent hazardous exposure.
Personal Protective Equipment (PPE)
The handling of this compound necessitates stringent personal protective measures. The following table summarizes the required PPE, which should be donned before any handling of the compound and only removed after the completion of the procedure and decontamination.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Chemically resistant, disposable gloves (e.g., nitrile) are required. |
| Body Protection | Impervious Clothing | A lab coat or other impervious clothing should be worn to prevent skin contact. |
| Respiratory Protection | Suitable Respirator | A respirator is necessary, especially when handling the compound as a powder or when aerosolization is possible. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the procedural steps from receipt of the compound to its storage.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
This compound should be stored in a tightly sealed container in a dry, well-ventilated area.
-
The recommended storage temperature is -20°C.
Handling Procedures:
-
All handling of this compound, particularly when in solid form, must be conducted in a designated area with appropriate exhaust ventilation, such as a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1]
-
Avoid all direct contact with the skin and eyes.[1]
-
Do not eat, drink, or smoke in the designated handling area.
-
After handling, wash hands and any exposed skin thoroughly with soap and water.
In Case of Accidental Exposure:
-
Inhalation: If inhaled, immediately move to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and shoes. Immediately flush the affected area with copious amounts of water. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, ensuring to separate the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and accidental exposure.
-
Waste Compound: Unused or waste this compound should be collected in a suitable, closed, and properly labeled container for disposal.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be treated as hazardous waste and disposed of in a designated, sealed container.
-
Disposal Method: Disposal of this compound and contaminated materials must be carried out in accordance with all applicable local, state, and federal regulations for hazardous chemical waste. Do not allow the product to enter drains or waterways.[1]
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting.
Caption: Standard workflow for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
